Diconal
Description
Properties
CAS No. |
76391-75-8 |
|---|---|
Molecular Formula |
C41H53Cl2N3O |
Molecular Weight |
674.8 g/mol |
IUPAC Name |
1-benzhydryl-4-methylpiperazine;4,4-diphenyl-6-piperidin-1-ylhexan-3-one;dihydrochloride |
InChI |
InChI=1S/C23H29NO.C18H22N2.2ClH/c1-2-22(25)23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)16-19-24-17-10-5-11-18-24;1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;;/h3-4,6-9,12-15H,2,5,10-11,16-19H2,1H3;2-11,18H,12-15H2,1H3;2*1H |
InChI Key |
FBGRTPVYEIZTOR-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(CCN1CCCCC1)(C2=CC=CC=C2)C3=CC=CC=C3.CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |
Canonical SMILES |
CCC(=O)C(CCN1CCCCC1)(C2=CC=CC=C2)C3=CC=CC=C3.CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |
Other CAS No. |
76391-75-8 |
Synonyms |
diconal |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Dipipanone and Cyclizine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the mechanisms of action of the opioid analgesic dipipanone and the antiemetic cyclizine, both individually and in their common combination formulation. Dipipanone, a potent µ-opioid receptor agonist, exerts its analgesic effects through the modulation of central nervous system pathways. Cyclizine, a histamine H1 receptor inverse agonist with anticholinergic properties, is co-formulated to mitigate the emetic side effects of dipipanone. This document details the pharmacodynamics and pharmacokinetics of each compound, presents available quantitative data, outlines relevant experimental protocols, and visualizes the core signaling pathways.
Introduction
Dipipanone is a synthetic opioid analgesic used for the management of moderate to severe pain.[1] Chemically related to methadone, it provides potent pain relief but can also induce significant nausea and vomiting, common side effects of µ-opioid receptor agonists.[2][3] To counteract this, dipipanone is frequently combined with cyclizine, a first-generation antihistamine of the piperazine class.[4][5] Cyclizine possesses antiemetic and anticholinergic properties, making it an effective agent for preventing opioid-induced nausea.[6][7] Understanding the distinct and synergistic mechanisms of these two drugs is crucial for their safe and effective therapeutic use, as well as for the development of novel analgesics with improved side-effect profiles.
Dipipanone: Mechanism of Action
Dipipanone's primary therapeutic effect is analgesia, mediated by its agonist activity at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1][2]
Molecular Interactions and Signaling Cascade
As a µ-opioid receptor agonist, dipipanone binds to and activates these receptors, which are coupled to inhibitory G-proteins (Gi/o).[2][8] This activation initiates a downstream signaling cascade characterized by:
-
Inhibition of Adenylyl Cyclase: The activated α-subunit of the G-protein (Gαi/o) inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2]
-
Modulation of Ion Channels: The Gβγ subunit complex, dissociated from the Gα subunit upon receptor activation, directly modulates ion channel activity. This includes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs).[2]
-
Neuronal Hyperpolarization and Reduced Neurotransmitter Release: The efflux of potassium ions through GIRK channels leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.[2] Concurrently, the inhibition of calcium influx through VGCCs reduces the release of excitatory neurotransmitters, such as substance P and glutamate, from presynaptic terminals.[2] The culmination of these actions is a reduction in the transmission of nociceptive signals.
Cyclizine: Mechanism of Action
Cyclizine's primary role in the combination formulation is to prevent nausea and vomiting. This is achieved through its action as a histamine H1 receptor inverse agonist and its anticholinergic properties.[6][7]
Histamine H1 Receptor Inverse Agonism
Cyclizine is a first-generation H1 antihistamine that readily crosses the blood-brain barrier.[9] The histamine H1 receptor, another GPCR, exhibits constitutive activity even in the absence of an agonist. Cyclizine acts as an inverse agonist, binding to the H1 receptor and stabilizing it in an inactive conformation. This not only blocks the binding of histamine but also reduces the receptor's basal activity.
The H1 receptor is coupled to the Gq/11 family of G-proteins.[10] Its activation (or constitutive activity) leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][11] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[11] By stabilizing the inactive state of the H1 receptor, cyclizine attenuates this signaling cascade, which is implicated in the emetic response.
Anticholinergic Activity
In addition to its antihistaminic effects, cyclizine also possesses anticholinergic (antimuscarinic) properties.[7] It can block the action of acetylcholine in the vestibular system and the chemoreceptor trigger zone (CTZ) in the brainstem, both of which are key areas involved in the pathways leading to nausea and vomiting. This dual mechanism of action enhances its antiemetic efficacy.
Rationale for Combination Therapy
The co-formulation of dipipanone and cyclizine is a classic example of rational polypharmacy. The primary purpose is to leverage the potent analgesic effects of dipipanone while proactively managing one of its most common and distressing side effects, nausea and vomiting, with the antiemetic properties of cyclizine.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for dipipanone and cyclizine.
Table 1: Pharmacokinetic Parameters
| Parameter | Dipipanone | Cyclizine |
| Bioavailability | - | ~50-80% (oral) |
| Time to Peak (Tmax) | 1-2 hours (oral) | ~2 hours (oral) |
| Peak Plasma Conc. (Cmax) | 29 ng/mL (10 mg oral dose) | ~70 ng/mL (50 mg oral dose) |
| Elimination Half-life (t½) | ~3.5 hours | ~20 hours |
| Volume of Distribution (Vd) | - | - |
| Metabolism | Hepatic | Hepatic (N-demethylation to norcyclizine) |
| Excretion | <1% unchanged in urine | Renal |
Table 2: Pharmacodynamic Parameters
| Parameter | Dipipanone | Cyclizine |
| Target Receptor | µ-Opioid Receptor | Histamine H1 Receptor |
| Action | Agonist | Inverse Agonist |
| Binding Affinity (Ki) | Not available in cited literature | 4.44 nM[6] |
| Functional Potency (IC50) | - | 5.42 µM (inhibition of histamine release) |
Experimental Protocols
The following are representative protocols for assessing the interaction of compounds with the µ-opioid and histamine H1 receptors.
Mu-Opioid Receptor Radioligand Binding Assay
This protocol is a generalized procedure for a competitive binding assay to determine the affinity of a test compound (e.g., dipipanone) for the µ-opioid receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the µ-opioid receptor.
Materials:
-
Cell membranes prepared from cells expressing the human µ-opioid receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Diprenorphine (a high-affinity opioid antagonist).
-
Unlabeled test compound (dipipanone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., naloxone at a high concentration).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the µ-opioid receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand ([³H]-diprenorphine) at a concentration near its Kd, and varying concentrations of the unlabeled test compound.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Histamine H1 Receptor Functional Assay (Calcium Flux)
This protocol describes a cell-based functional assay to measure the ability of a test compound (e.g., cyclizine) to inhibit H1 receptor-mediated intracellular calcium mobilization.
Objective: To determine the potency (IC50) of a test compound as an antagonist or inverse agonist of the histamine H1 receptor.
Materials:
-
A cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compound (cyclizine).
-
H1 receptor agonist (histamine).
-
96- or 384-well black, clear-bottom microplates.
-
A fluorescence plate reader with kinetic reading and liquid handling capabilities.
Procedure:
-
Cell Plating: Seed the H1 receptor-expressing cells into the microplates and grow to confluency.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye solution. Incubate for a specified time (e.g., 60 minutes at 37°C) in the dark.
-
Compound Incubation: Wash the cells with assay buffer and then add varying concentrations of the test compound (cyclizine). Incubate for a period to allow the compound to bind to the receptors (e.g., 15-30 minutes).
-
Agonist Challenge and Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Add a pre-determined concentration of histamine (typically the EC80) to all wells simultaneously and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Calculate the percentage of inhibition of the histamine-induced response for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Conclusion
The combination of dipipanone and cyclizine represents a targeted therapeutic strategy to provide effective analgesia while mitigating a key adverse effect. Dipipanone's action as a potent µ-opioid receptor agonist is well-characterized, leading to the inhibition of nociceptive signaling. Cyclizine's dual mechanism, involving inverse agonism at histamine H1 receptors and anticholinergic activity, effectively counteracts the emetic stimuli induced by the opioid. A thorough understanding of these distinct yet complementary pharmacological profiles is essential for both clinical practice and the ongoing development of safer and more tolerable pain management therapies. Further research to elucidate the precise binding affinity of dipipanone and to explore the potential for biased agonism at the µ-opioid receptor could pave the way for next-generation analgesics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cetirizine - Wikipedia [en.wikipedia.org]
- 3. painphysicianjournal.com [painphysicianjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Decoding cyclizine hydrochloride: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 6. cyclizine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. daneshyari.com [daneshyari.com]
- 9. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Differential Regulation of Bilastine Affinity for Human Histamine H1 Receptors by Lys 179 and Lys 191 via Its Binding Enthalpy and Entropy - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Dipipanone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipipanone hydrochloride is a potent synthetic opioid analgesic, structurally related to methadone, indicated for the management of moderate to severe pain. This technical guide provides an in-depth review of the pharmacological profile of dipipanone hydrochloride, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics. The document summarizes available quantitative data, details relevant experimental methodologies, and presents visual representations of key pathways to support further research and drug development efforts. While dipipanone has been in clinical use, comprehensive quantitative pharmacological data in publicly accessible literature is limited. This guide synthesizes the available information to provide a thorough understanding of its properties.
Introduction
Dipipanone is a synthetic opioid of the diphenylheptanone class, sharing structural similarities with methadone.[1][2] It is primarily used for the treatment of moderate to severe pain, often in instances where morphine is indicated but not well-tolerated.[2][3] In clinical practice, dipipanone is commonly formulated in combination with the antiemetic cyclizine to mitigate nausea and vomiting, common side effects of strong opioids.[3] Understanding the detailed pharmacological profile of dipipanone hydrochloride is crucial for optimizing its therapeutic use and for the development of new analgesic agents.
Mechanism of Action
Dipipanone hydrochloride exerts its analgesic effects primarily through its agonist activity at the µ (mu)-opioid receptor, a member of the G protein-coupled receptor (GPCR) family.[4] These receptors are predominantly located in the central nervous system (CNS), including the brain and spinal cord, and are integral to the modulation of pain perception.[4]
Upon binding to the µ-opioid receptor, dipipanone induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades.[4] The key events in this pathway are:
-
G Protein Activation: The activated µ-opioid receptor promotes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the associated inhibitory G protein (Gi/o). This causes the dissociation of the Gα and Gβγ subunits.
-
Inhibition of Adenylyl Cyclase: The activated Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This reduction in cAMP modulates the activity of various downstream proteins.
-
Ion Channel Modulation: The Gβγ subunit directly interacts with ion channels. It promotes the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the neuronal membrane.[4] This hyperpolarization reduces neuronal excitability and inhibits the transmission of pain signals. Concurrently, the activation of µ-opioid receptors leads to the closing of voltage-gated calcium channels, which reduces calcium influx and subsequently decreases the release of excitatory neurotransmitters such as substance P and glutamate from presynaptic terminals.[4]
The net effect of these actions is a reduction in the transmission and perception of nociceptive signals.[4]
Signaling Pathway Diagram
Pharmacodynamics
The primary pharmacodynamic effect of dipipanone is analgesia. Its potency is considered to be greater than that of morphine.[3]
Receptor Binding Affinity
In Vivo Efficacy
Similarly, specific ED50 values for dipipanone hydrochloride in standard preclinical models of analgesia, such as the hot plate and tail-flick tests, are not widely reported. However, its analgesic potency has been qualitatively compared to morphine, with 25 mg of dipipanone being approximately equivalent to 10 mg of morphine.[3]
Pharmacokinetics
The pharmacokinetic profile of dipipanone has been characterized in humans following a single oral dose.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Dipipanone is absorbed from the gastrointestinal tract following oral administration.[5]
-
Distribution: Specific details on the volume of distribution and protein binding of dipipanone are not well-documented.
-
Metabolism: Dipipanone is metabolized in the liver.[5] While detailed metabolic pathways for dipipanone are not fully elucidated in the available literature, studies on the structurally similar compound, dipyanone, suggest that metabolism may involve the opening of the piperidine ring followed by reduction or oxidation and subsequent cyclization.[6]
-
Excretion: Dipipanone and its metabolites are excreted in the urine and feces.[5] Less than 1% of an oral dose is excreted in the urine as the unchanged drug over 24 hours.[7]
Pharmacokinetic Parameters
The following table summarizes the pharmacokinetic parameters of dipipanone after a single oral dose of 10 mg dipipanone hydrochloride (in combination with 30 mg cyclizine hydrochloride) in six healthy volunteers.[7]
| Parameter | Value | Unit |
| Cmax (Mean Peak Plasma Concentration) | 29 | ng/mL |
| Tmax (Time to Peak Plasma Concentration) | 1 - 2 | hours |
| Elimination Half-life (t½) | 3.5 | hours |
| AUC (Area Under the Curve) | 156 | ng·min/mL |
Experimental Protocols
Opioid Receptor Binding Assay
A standard experimental approach to determine the binding affinity (Ki) of a compound like dipipanone for opioid receptors involves a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing a high density of a specific opioid receptor subtype (µ, δ, or κ) are prepared from cultured cells or animal brain tissue.
-
Incubation: The membranes are incubated in a buffered solution with a fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for the µ-receptor) and varying concentrations of the unlabeled test compound (dipipanone hydrochloride).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity on the filters, corresponding to the amount of bound radioligand, is measured by liquid scintillation counting.
-
Data Analysis: The data are used to construct a competition curve, plotting the percentage of radioligand binding against the concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Analgesia Models
The analgesic efficacy of dipipanone can be evaluated in animal models using tests that measure the response to thermal stimuli.
The hot plate test assesses the central analgesic activity of a compound.
Methodology:
-
Acclimatization: Animals (typically mice or rats) are acclimatized to the testing room and apparatus.
-
Baseline Measurement: Each animal is placed on a heated plate (e.g., 55°C), and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time is set to prevent tissue damage.
-
Drug Administration: Animals are administered dipipanone hydrochloride or a vehicle control at various doses.
-
Post-treatment Measurement: At specific time points after drug administration, the latency to the nociceptive response on the hot plate is measured again.
-
Data Analysis: An increase in the response latency compared to the vehicle-treated group indicates an analgesic effect. Dose-response curves can be generated to determine the ED50 value.
The tail-flick test is another common method for evaluating spinally mediated analgesia.
Methodology:
-
Acclimatization: Animals are gently restrained, and their tails are positioned over a radiant heat source.
-
Baseline Measurement: The latency for the animal to flick its tail away from the heat is recorded. A cut-off time is employed to prevent injury.
-
Drug Administration: Dipipanone hydrochloride or a vehicle is administered to the animals.
-
Post-treatment Measurement: The tail-flick latency is measured at predetermined intervals after drug administration.
-
Data Analysis: A significant increase in the tail-flick latency indicates analgesia. The ED50 can be calculated from the dose-response data.
Analytical Methods
The quantification of dipipanone in biological matrices such as plasma and urine is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and gas-liquid chromatography (GLC) are suitable methods for this purpose.
A reported HPLC method utilized a 5 µm normal phase silica column with a mobile phase flow of 0.44 ml/min and UV detection at 260 nm. In this system, dipipanone had a retention time of 4.8 minutes.[5] For GLC, both SE-30 and OV-17 packed columns have been used with flame ionization detection.[5]
Conclusion
Dipipanone hydrochloride is a potent µ-opioid receptor agonist with analgesic properties comparable to other strong opioids. Its pharmacokinetic profile is characterized by relatively rapid absorption and a moderate elimination half-life. However, a comprehensive understanding of its pharmacology is hampered by the limited availability of quantitative data, particularly regarding its receptor binding affinities and in vivo efficacy in standardized preclinical models. Further research is warranted to fully characterize the pharmacological profile of dipipanone, which could inform its optimal clinical use and guide the development of future analgesics. The experimental frameworks outlined in this guide provide a basis for conducting such investigations.
References
- 1. Dipyanone, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling | springermedizin.de [springermedizin.de]
- 2. Dipipanone [medbox.iiab.me]
- 3. Dipipanone - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Dipipanone Hydrochloride? [synapse.patsnap.com]
- 5. medicines.org.uk [medicines.org.uk]
- 6. Dipyanone, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of dipipanone after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Cyclizine in Opioid-Induced Nausea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Opioid-induced nausea and vomiting (OINV) is a prevalent and distressing side effect of opioid analgesics, significantly impacting patient compliance and quality of life. This technical guide provides an in-depth examination of the pharmacological role of cyclizine in the management of OINV. Cyclizine, a first-generation piperazine antihistamine, exerts its antiemetic effects through a multi-modal mechanism of action, primarily involving antagonism of histamine H1 and muscarinic acetylcholine receptors within key neurological pathways that mediate nausea and vomiting. This document details the underlying pathophysiology of OINV, elucidates the molecular mechanisms of cyclizine, presents quantitative data on its receptor binding and clinical efficacy, and provides detailed experimental protocols for its preclinical and clinical evaluation.
Pathophysiology of Opioid-Induced Nausea and Vomiting
Opioid-induced nausea and vomiting is a complex process initiated by the activation of µ-opioid receptors in several key anatomical locations. The primary mechanisms include:
-
Direct Stimulation of the Chemoreceptor Trigger Zone (CTZ): The CTZ, located in the area postrema on the floor of the fourth ventricle, lies outside the blood-brain barrier.[1][2] This allows circulating opioids to directly stimulate µ-opioid and dopamine D2 receptors, which in turn signal the vomiting center in the medulla oblongata.[1][3]
-
Enhanced Vestibular Sensitivity: Opioids increase the sensitivity of the vestibular apparatus in the inner ear to motion.[1][4] The vestibular system communicates with the vomiting center via histamine H1 and muscarinic acetylcholine (M1) receptors, contributing to sensations of vertigo and motion-sickness-like symptoms.[1][5]
-
Delayed Gastric Emptying: Opioids act on µ-receptors in the myenteric plexus of the gastrointestinal tract, inhibiting motility and delaying gastric emptying.[4][6] This gastric stasis can lead to feelings of fullness, bloating, and nausea.[6][7]
Mechanism of Action of Cyclizine
Cyclizine is a piperazine derivative that functions as an inverse agonist/antagonist at several key receptors implicated in the pathways of nausea and vomiting.[8][9] Its efficacy in OINV stems from its ability to counteract opioid effects at multiple levels:
-
Histamine H1 Receptor Antagonism: Cyclizine is a potent H1 receptor antagonist.[7][8] By blocking H1 receptors in the vestibular nuclei and the vomiting center, it effectively mitigates the effects of enhanced vestibular sensitivity caused by opioids.[5]
-
Anticholinergic (Antimuscarinic) Action: Cyclizine also exhibits central anticholinergic properties by blocking muscarinic receptors.[7][8] This action is crucial in the vestibular system and the vomiting center, further reducing the transmission of emetic signals.[5]
-
Chemoreceptor Trigger Zone (CTZ) Activity: The antiemetic effects of cyclizine are also attributed to its activity at the CTZ, where it likely counteracts the downstream signaling cascades initiated by opioid receptor activation.[7][8]
The following diagram illustrates the primary signaling pathways involved in opioid-induced nausea and the points of intervention for cyclizine.
Quantitative Data
Receptor Binding Affinity
The affinity of cyclizine for various neurotransmitter receptors underpins its therapeutic and side-effect profile. The inhibitory constant (Ki) is a measure of binding affinity; a lower Ki value indicates a higher affinity.
| Compound | Receptor | Radioligand | Ki (nM) | pKi / pIC50 | Source |
| Cyclizine | Histamine H1 | [³H]Pyrilamine | 4.44 | 8.35 (pKi) | IUPHAR/BPS Guide to PHARMACOLOGY[7] |
| Cyclizine | Muscarinic M1 | [³H]N-Methylscopolamine | 701 | 6.15 (pIC50) | IUPHAR/BPS Guide to PHARMACOLOGY[1] |
| Cyclizine | Muscarinic M2 | [³H]N-Methylscopolamine | 1040 | 5.98 (pIC50) | IUPHAR/BPS Guide to PHARMACOLOGY[1] |
| Cyclizine | Muscarinic M3 | [³H]N-Methylscopolamine | 1140 | 5.94 (pIC50) | IUPHAR/BPS Guide to PHARMACOLOGY[1] |
| Cyclizine | Muscarinic M4 | [³H]N-Methylscopolamine | 1030 | 5.99 (pIC50) | IUPHAR/BPS Guide to PHARMACOLOGY[1] |
| Cyclizine | Muscarinic M5 | [³H]N-Methylscopolamine | 1200 | 5.92 (pIC50) | IUPHAR/BPS Guide to PHARMACOLOGY[1] |
| Cyclizine | Dopamine D3 | [³H]Spiperone | 1016 | 5.99 (pKi) | IUPHAR/BPS Guide to PHARMACOLOGY[7] |
| Cyclizine | Dopamine Transporter (DAT) | [¹²⁵I]RTI-55 | 606 | 6.22 (pKi) | IUPHAR/BPS Guide to PHARMACOLOGY[7] |
Note: Data indicates high affinity for the H1 receptor and significantly lower affinity for muscarinic and dopaminergic sites.
Pharmacokinetic Properties
| Parameter | Value | Source |
| Bioavailability (Oral) | ~50-80% | Deranged Physiology[9] |
| Time to Peak (Oral) | ~2 hours | BAPEN[10] |
| Half-life (Oral) | ~20 hours | BAPEN[10] |
| Half-life (IV) | ~13 hours | BAPEN[10] |
| Volume of Distribution | 16-20 L/kg | Deranged Physiology[9] |
| Protein Binding | 59-76% | Deranged Physiology[9] |
| Metabolism | Hepatic (Primarily CYP2D6) to Norcyclizine | Deranged Physiology[9] |
| Duration of Action | 4-6 hours | Deranged Physiology[9] |
Clinical Efficacy in Opioid-Induced Nausea
Clinical trials have demonstrated the efficacy of cyclizine in preventing and treating nausea and vomiting in postoperative settings where opioids are a primary analgesic.
| Trial / Comparison | Patient Population | Intervention Arms | Key Outcome | Source |
| Cyclizine vs. Dexamethasone vs. Placebo (Following Intrathecal Morphine) | 99 women undergoing Caesarean section | 1. Cyclizine 50 mg IV2. Dexamethasone 8 mg IV3. Placebo IV | Incidence of Nausea: - Cyclizine: 33%- Dexamethasone: 60%- Placebo: 67% (p<0.05 for Cyclizine vs. others) | BJA[2] |
| Cyclizine vs. Droperidol (with Morphine PCA) | 50 women undergoing major gynaecological surgery | 1. Droperidol 1.25 mg IV + PCA (Morphine 1 mg/ml + Droperidol 0.05 mg/ml)2. Cyclizine 50 mg IV + PCA (Morphine 1 mg/ml + Cyclizine 2 mg/ml) | No Nausea/Vomiting: - Droperidol Group: 60%- Cyclizine Group: 72%Severe Nausea/Vomiting: - Droperidol Group: 8%- Cyclizine Group: 12%(No significant difference) | Anaesthesia[11] |
| Cyclizine vs. Ondansetron vs. Placebo (Day-case gynaecological laparoscopy with opioid analgesia) | 175 women undergoing laparoscopy | 1. Cyclizine 50 mg IV2. Ondansetron 4 mg IV3. Placebo IV | Incidence of Moderate/Severe Nausea (pre-discharge): - Cyclizine: 23%- Ondansetron: 30%- Placebo: 52% (p<0.001 for Cyclizine vs. Placebo; p=0.02 for Ondansetron vs. Placebo) | BJA[12] |
| Cyclizine vs. Prochlorperazine vs. Ondansetron (Laparoscopic cholecystectomy) | 324 patients | 1. Cyclizine 50 mg2. Ondansetron 4 mg3. Prochlorperazine 10 mg | Incidence of Nausea/Vomiting: - Cyclizine: 5.5%- Ondansetron: 4.6%- Prochlorperazine: 8.3%(No significant difference) | CORE[3] |
Detailed Experimental Protocols
In Vitro Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of cyclizine for the human histamine H1 receptor.
-
Materials:
-
Cell Culture: HEK293T cells transiently transfected with a vector encoding the human H1 receptor.
-
Radioligand: [³H]Mepyramine.
-
Buffers: Lysis buffer, Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Competitor: Cyclizine hydrochloride.
-
Equipment: 96-well plates, cell harvester, scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Harvest transfected cells, homogenize in cold lysis buffer, and centrifuge to isolate the cell membrane fraction. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]Mepyramine (typically near its Kd value), and varying concentrations of cyclizine.
-
Controls: Include wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled H1 antagonist, e.g., 10 µM mianserin).
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Filtration: Rapidly separate bound from unbound radioligand by vacuum filtration through glass fiber filters. Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of cyclizine to determine the IC₅₀. Convert the IC₅₀ to the Ki using the Cheng-Prusoff equation.
-
Animal Model of Opioid-Induced Emesis (Pica Model)
Rats do not vomit but exhibit pica (consumption of non-nutritive substances like kaolin clay) in response to emetogenic stimuli, which is considered an analogue of emesis. This protocol describes a representative method for evaluating cyclizine's efficacy against opioid-induced pica.
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Housing: Individual cages with free access to standard food pellets, water, and a pre-weighed amount of kaolin clay.
-
Procedure:
-
Acclimation: Acclimate rats to the housing conditions and the presence of kaolin for at least 3 days.
-
Baseline Measurement: Measure baseline kaolin consumption for 24 hours prior to drug administration.
-
Drug Administration:
-
Control Group: Administer vehicle (e.g., saline, s.c.).
-
Opioid Group: Administer an emetogenic dose of an opioid (e.g., Morphine, 3-10 mg/kg, s.c. or Oxycodone, 15 mg/kg, p.o.).
-
Treatment Group: Administer Cyclizine (e.g., 10-50 mg/kg, i.p. or p.o.) 30-60 minutes prior to the opioid administration.
-
-
Measurement: Measure the amount of kaolin consumed over a 24-hour period post-injection.
-
Analysis: Compare the mean kaolin consumption between the groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in kaolin intake in the Treatment Group compared to the Opioid Group indicates anti-emetic efficacy.
-
Clinical Trial for Postoperative Nausea and Vomiting (PONV)
This protocol is based on a randomized, double-blind, placebo-controlled design to assess the efficacy of cyclizine for preventing OINV in a postoperative setting.
-
Objective: To evaluate the efficacy and safety of intravenous cyclizine for the prevention of nausea and vomiting in patients receiving postoperative opioid analgesia.
-
Study Design: A prospective, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adult patients scheduled for elective surgery under general or spinal anesthesia, for whom postoperative opioid analgesia (e.g., morphine via Patient-Controlled Analgesia (PCA) or intrathecal administration) is planned.
-
Intervention:
-
Outcome Measures:
-
Primary Endpoint: The incidence of nausea in the first 24 hours post-surgery.
-
Secondary Endpoints:
-
Severity of nausea, measured on a 100-mm Visual Analogue Scale (VAS).
-
Incidence of vomiting or retching.
-
Number of rescue antiemetic doses required.
-
Patient satisfaction with postoperative nausea and vomiting management.
-
Incidence of adverse events (e.g., sedation, dizziness, dry mouth).
-
-
-
Data Collection: Trained, blinded research staff will assess patients at predefined intervals (e.g., at 2, 6, 12, and 24 hours) postoperatively.
-
Statistical Analysis: The incidence of nausea and vomiting will be compared between groups using the Chi-squared or Fisher's exact test. Continuous variables like VAS scores will be compared using t-tests or Mann-Whitney U tests.
Conclusion
Cyclizine is an effective agent for the management of opioid-induced nausea and vomiting. Its dual antagonism of histamine H1 and muscarinic receptors allows it to target both the vestibular and central pathways that are stimulated by opioids. Clinical data supports its efficacy, demonstrating a significant reduction in the incidence and severity of nausea compared to placebo and comparable efficacy to other antiemetics like droperidol and ondansetron in certain patient populations. For drug development professionals, cyclizine serves as a valuable benchmark compound. Future research could focus on developing agents with a similar multi-receptor profile but with an improved side-effect profile, particularly concerning sedation. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel antiemetics for OINV.
References
- 1. Cyclizine and droperidol have comparable efficacy and side effects during patient-controlled analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. A comparison of cyclizine, ondansetron and placebo as prophylaxis against postoperative nausea and vomiting in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Opioids in Gastroenterology: Treating Adverse Effects and Creating Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cyclizine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Cyclizine | C18H22N2 | CID 6726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. bapen.org.uk [bapen.org.uk]
- 10. A comparison of droperidol and cyclizine in the prevention of postoperative nausea and vomiting associated with patient-controlled analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Electrophysiological properties of morphologically-identified medial vestibular nucleus neurons projecting to the abducens nucleus in the chick embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Opioid Receptor Binding Affinity of Dipipanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies used to determine the in vitro binding affinity of compounds for opioid receptors, with a specific focus on the synthetic opioid dipipanone. While a comprehensive search of publicly available scientific literature did not yield specific quantitative binding data (Kᵢ values) for dipipanone at the mu (μ), delta (δ), and kappa (κ) opioid receptors, this document outlines the standard experimental protocols required to generate such data. It is intended to serve as a detailed resource for researchers and drug development professionals seeking to characterize the opioid receptor interaction profile of dipipanone or similar compounds. The guide includes a detailed experimental protocol for competitive radioligand binding assays, a key technique in this field. Additionally, it provides a visualization of the canonical G-protein coupled signaling pathway for opioid receptors and a workflow for determining binding affinity.
Introduction
Dipipanone is a synthetic opioid analgesic that has been used clinically for the management of severe pain. Its pharmacological effects are mediated through its interaction with the opioid receptor system, which consists of three main receptor subtypes: mu (μ), delta (δ), and kappa (κ). These receptors are G-protein coupled receptors (GPCRs) and are the primary targets for both endogenous opioid peptides and exogenous opioid drugs. The binding affinity of a compound for each of these receptor subtypes is a critical determinant of its pharmacological profile, including its analgesic efficacy and side-effect profile. A high affinity for the μ-opioid receptor is typically associated with potent analgesia, but also with adverse effects such as respiratory depression and dependence. Interactions with δ and κ receptors can modulate the effects of μ-receptor activation and may also contribute to other physiological and psychological effects.
The quantitative characterization of a compound's binding affinity is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity. This is often determined through in vitro competitive radioligand binding assays.
Quantitative Data on Opioid Receptor Binding Affinity
A thorough search of scientific literature did not reveal specific Kᵢ or IC₅₀ values for dipipanone at the μ, δ, and κ opioid receptors. To facilitate the presentation of such data once obtained, the following table structure is recommended.
Table 1: In Vitro Opioid Receptor Binding Affinity of Dipipanone
| Receptor Subtype | Radioligand | Test Compound | Kᵢ (nM) | IC₅₀ (nM) | Source |
| Mu (μ) | [³H]-DAMGO | Dipipanone | Data not available | Data not available | |
| Delta (δ) | [³H]-DPDPE | Dipipanone | Data not available | Data not available | |
| Kappa (κ) | [³H]-U69,593 | Dipipanone | Data not available | Data not available |
Note: The radioligands listed are examples of commonly used selective agonists for each receptor subtype. The selection of the radioligand can influence the experimental outcome.
Experimental Protocols
The following is a detailed protocol for a competitive radioligand binding assay, a standard method for determining the binding affinity of an unlabeled compound (like dipipanone) for a specific receptor subtype.
Principle of the Assay
This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the target receptor. The concentration of the test compound that displaces 50% of the specifically bound radioligand is the IC₅₀ value. The IC₅₀ value can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Materials and Reagents
-
Cell Membranes: CHO (Chinese Hamster Ovary) or HEK (Human Embryonic Kidney) 293 cells stably transfected with the human μ, δ, or κ opioid receptor.
-
Radioligands:
-
For μ-opioid receptor: [³H]-DAMGO (a selective μ-agonist)
-
For δ-opioid receptor: [³H]-DPDPE (a selective δ-agonist)
-
For κ-opioid receptor: [³H]-U69,593 (a selective κ-agonist)
-
-
Test Compound: Dipipanone, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand for the respective receptor (e.g., 10 µM Naloxone for the μ-receptor).
-
Filtration Apparatus: A cell harvester with GF/B or GF/C glass fiber filters.
-
Scintillation Counter and Scintillation Fluid .
Assay Procedure
-
Membrane Preparation: Thaw the frozen cell membranes expressing the target opioid receptor on ice. Homogenize the membranes in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes to the desired final concentration in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add the radioligand at a concentration close to its Kₑ value.
-
Non-specific Binding: Add the radioligand and a saturating concentration of the non-specific binding control (e.g., Naloxone).
-
Competitive Binding: Add the radioligand and varying concentrations of the test compound (dipipanone).
-
-
Incubation: Add the diluted cell membranes to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination of Reaction: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis
-
Calculate Specific Binding: Subtract the average CPM from the non-specific binding wells from the average CPM of all other wells.
-
Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀: Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC₅₀ value.
-
Calculate the Kᵢ: Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in a competitive radioligand binding assay.
Opioid Receptor Signaling Pathway
Upon activation by an agonist, opioid receptors couple to inhibitory G-proteins (Gαi/o), initiating a downstream signaling cascade. The following diagram illustrates this canonical pathway.
Conclusion
An In-depth Technical Guide on the Structural Analogues and Activity of Dipipanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analogues of dipipanone hydrochloride, a potent opioid analgesic. It delves into their pharmacological activities, structure-activity relationships (SAR), and the underlying molecular mechanisms of action. This document summarizes available quantitative data on the binding affinities and efficacies of these compounds at opioid receptors. Detailed experimental protocols for the synthesis of key analogues and for the in vitro and in vivo assessment of their pharmacological profiles are provided. Furthermore, this guide includes visualizations of the canonical opioid receptor signaling pathway and typical experimental workflows to facilitate a deeper understanding of the research and development process for this class of compounds.
Introduction
Dipipanone, chemically known as 4,4-diphenyl-6-(piperidin-1-yl)heptan-3-one, is a synthetic opioid analgesic belonging to the open-chain class of opioids, which also includes methadone.[1] It has been used for the management of moderate to severe pain.[1] Structurally, dipipanone is closely related to methadone, with the N,N-dimethyl moiety of methadone being replaced by a piperidine ring.[1] This structural similarity forms the basis for much of the research into its analogues, which primarily involves modifications of the amine substituent and other parts of the heptanone backbone. Understanding the structure-activity relationships of dipipanone analogues is crucial for the design of novel analgesics with improved therapeutic profiles, such as enhanced potency, reduced side effects, or altered pharmacokinetic properties.
This guide aims to consolidate the current knowledge on dipipanone hydrochloride and its structural analogues, with a focus on providing researchers and drug development professionals with a detailed technical resource.
Structural Analogues and Pharmacological Activity
The pharmacological activity of dipipanone and its analogues is primarily mediated through their interaction with opioid receptors, particularly the mu-opioid receptor (MOR).[2] The binding of these compounds to MORs initiates a cascade of intracellular signaling events, leading to the desired analgesic effects, but also to adverse effects such as respiratory depression and dependence.
Key Structural Analogues
Several structural analogues of dipipanone have been synthesized and evaluated for their opioid activity. These modifications can be broadly categorized as:
-
Alterations of the Amine Moiety: Replacement of the piperidine ring with other cyclic or acyclic amine groups has a significant impact on activity.
-
Phenadoxone (6-morpholino-4,4-diphenyl-3-heptanone): The morpholine analogue of dipipanone. It is reported to have equivalent activity to dipipanone.[1]
-
Dipyanone (4,4-diphenyl-6-(pyrrolidin-1-yl)heptan-3-one): The pyrrolidine analogue. Studies have shown it to be approximately as active as methadone in terms of in vitro MOR activation.[3][4]
-
Desmethylmoramide: An analogue with a modified amide side chain, which is considerably less active than dipyanone and methadone.[3]
-
-
Modifications of the Heptanone Backbone: Changes to the length of the alkyl chain or substitution on the phenyl rings can also influence potency and efficacy.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for dipipanone and its key structural analogues. The data is primarily from in vitro assays assessing the interaction of these compounds with opioid receptors.
Table 1: In Vitro Activity of Dipipanone Analogues at the Mu-Opioid Receptor (MOR)
| Compound | EC50 (nM) | Emax (% vs. Hydromorphone) | Receptor(s) | Reference(s) |
| Dipyanone | 39.9 | 155% | MOR | [3][4] |
| Methadone | 50.3 | 152% | MOR | [3][4] |
| Desmethylmoramide | 1335 | 126% | MOR | [3] |
| Morphine | 142 | - | MOR | [3] |
| Fentanyl | 9.35 | - | MOR | [3] |
Table 2: In Vitro Activity of Dipyanone at Different Opioid Receptors
| Receptor | EC50 (nM) | Emax (% vs. Standard) | Standard Agonist | Reference(s) |
| Mu-Opioid Receptor (MOR) | 96.8 | 106% | Fentanyl | [2] |
| Kappa-Opioid Receptor (KOR) | 380.4 | 13% | U-50488 | [2] |
| Delta-Opioid Receptor (DOR) | 1067 | 56% | SNC-80 | [2] |
Note: Direct quantitative comparisons of analgesic potency between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key dipipanone analogue and for the pharmacological evaluation of these compounds.
Synthesis of 4,4-diphenyl-6-morpholino-heptan-3-one (Phenadoxone)
The synthesis of dipipanone is analogous to that of phenadoxone, with the substitution of morpholine for piperidine in the final step. The following protocol is adapted from a patented synthesis of phenadoxone.[5]
Step 1: Synthesis of 2:2-diphenyl-4-chlorovaleronitrile
-
A solution of diphenylacetonitrile (9.7 g) is converted to its sodium derivative by treatment with sodamide (2.0 g) in benzene.
-
The resulting solution is reacted with 1-bromo-2-chloropropane.
-
The cooled reaction mixture is washed with dilute hydrochloric acid and then with sodium bicarbonate solution, and dried over calcium chloride.
-
After removal of the benzene, the residue is distilled to yield 2:2-diphenyl-4-chlorovaleronitrile.[5]
Step 2: Synthesis of 2:2-diphenyl-4-morpholinovaleronitrile
-
2:2-diphenyl-4-chlorovaleronitrile (2.0 g) is heated with morpholine (10 c.c.) in a sealed tube at 100°C for 6 hours.
-
The product is diluted with ether, and the ether solution is extracted with 2 N-hydrochloric acid.
-
The acid extract is made strongly alkaline with 40% sodium hydroxide, and the resulting oil is extracted with ether.
-
The ether is removed, and the residue is distilled to yield 2:2-diphenyl-4-morpholinovaleronitrile.[5]
Step 3: Synthesis of 4:4-diphenyl-6-morpholinoheptan-3-one (Phenadoxone)
-
An ethyl magnesium bromide solution is prepared from magnesium (1.2 g), ethyl iodide (12.6 g), and dry ether.
-
A solution of 2:2-diphenyl-4-morpholinovaleronitrile (12.9 g) in dry toluene (32 c.c.) is added to the Grignard reagent.
-
The ether is distilled off, and the residue is heated on a water-bath for approximately 16 hours.
-
The reaction mixture is decomposed by warming with 2 N-hydrochloric acid (200 c.c.).
-
The combined acid extracts are made strongly alkaline with 40% sodium hydroxide and extracted with benzene.
-
The benzene is removed, and the residue is distilled to yield 4:4-diphenyl-6-morpholinoheptan-3-one.[5]
Step 4: Formation of the Hydrochloride Salt
-
The free base is dissolved in ether and treated with dry hydrogen chloride.
-
The resulting precipitate of 4:4-diphenyl-6-morpholinoheptan-3-one hydrochloride is collected and can be recrystallized from a mixture of alcohol and ether.[5]
In Vitro Opioid Receptor Binding Assay (Ki Determination)
This protocol outlines a standard radioligand binding assay to determine the binding affinity (Ki) of test compounds for opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 or HEK293 cells stably expressing the human mu-opioid receptor).
-
Radioligand (e.g., [³H]DAMGO for MOR).
-
Unlabeled test compounds (dipipanone analogues).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
96-well filter plates and a filtration manifold.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds in assay buffer. Prepare a solution of the radioligand at a concentration close to its Kd value. Prepare a suspension of the cell membranes in assay buffer.
-
Incubation: In a 96-well plate, add the assay buffer, the test compound (or vehicle for total binding, or a saturating concentration of a non-radiolabeled ligand like naloxone for non-specific binding), the radioligand, and the membrane suspension.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the assay by rapidly filtering the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with cold wash buffer to remove unbound radioligand.
-
Counting: After drying the filters, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis of the competition curve. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Analgesic Activity Assessment (Hot-Plate Test - ED50 Determination)
The hot-plate test is a common method to assess the analgesic efficacy of compounds in animal models.
Apparatus:
-
Hot-plate apparatus with a controlled surface temperature (e.g., 55 ± 0.5 °C).
-
A transparent cylinder to confine the animal on the hot surface.
-
Timer.
Procedure:
-
Acclimatization: Acclimatize the animals (e.g., mice or rats) to the testing room and the apparatus before the experiment.
-
Baseline Measurement: Determine the baseline latency for each animal to a nociceptive response (e.g., licking a hind paw or jumping) by placing it on the hot plate. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Drug Administration: Administer the test compound (dipipanone analogue) or vehicle via a specific route (e.g., intraperitoneal, subcutaneous, or oral).
-
Post-treatment Measurement: At various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the latency to the nociceptive response.
-
Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
ED50 Determination: A dose-response curve is generated by testing a range of doses of the compound. The ED50, the dose that produces a 50% maximal effect, is then calculated using appropriate statistical software.
Signaling Pathways and Experimental Workflows
Opioid Receptor Signaling Pathway
Dipipanone and its analogues exert their effects by acting as agonists at G-protein coupled opioid receptors. The canonical signaling pathway is depicted below.
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and initial characterization of a novel dipipanone analogue.
Experimental Workflow for Pharmacological Evaluation
This diagram outlines the process of evaluating the pharmacological activity of a newly synthesized dipipanone analogue.
Conclusion
This technical guide has provided a detailed overview of the structural analogues of dipipanone hydrochloride, their pharmacological activities, and the methodologies used for their synthesis and evaluation. The presented data highlights the importance of the amine substituent and the diphenylheptanone backbone in determining the opioid receptor activity of these compounds. While quantitative data for a broad range of analogues remains somewhat limited in the public domain, the provided experimental protocols offer a solid foundation for researchers to conduct further investigations. The elucidation of detailed structure-activity relationships will continue to be a key driver in the development of novel analgesics with improved therapeutic indices. The workflows and signaling pathway diagrams presented herein serve as valuable conceptual tools for researchers in the field of opioid drug discovery. Further research is warranted to expand the quantitative dataset for dipipanone analogues and to explore novel structural modifications that may lead to the next generation of potent and safer analgesics.
References
- 1. Phenadoxone - Wikipedia [en.wikipedia.org]
- 2. Dipyanone, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling | springermedizin.de [springermedizin.de]
- 3. mdpi.com [mdpi.com]
- 4. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2513173A - 4, 4-diphenyl-6-morpholino-heptanone-3 and acid salts thereof - Google Patents [patents.google.com]
The Neurochemical Landscape of Diconal: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diconal, a combination of the potent opioid analgesic dipipanone and the antiemetic cyclizine, exerts a complex array of neurochemical effects primarily through its action on the central nervous system. As a strong mu-opioid receptor agonist, dipipanone is the principal driver of the analgesic and euphoric effects, while cyclizine, a histamine H1 receptor antagonist with anticholinergic properties, mitigates nausea and vomiting. This technical guide provides a comprehensive overview of the known and extrapolated in vivo neurochemical effects of this compound administration. Drawing from studies on dipipanone, its structural analog dipyanone, and other mu-opioid agonists, this document details the underlying signaling pathways, summarizes quantitative neurochemical changes, and provides exemplary experimental protocols for preclinical investigation.
Introduction
This compound is a pharmaceutical preparation containing 10 mg of dipipanone hydrochloride and 30 mg of cyclizine hydrochloride.[1] Dipipanone is a synthetic opioid of the 4,4-diphenylheptane-3-one class, structurally similar to methadone, and is recognized for its potent analgesic properties, approximately equivalent to morphine.[2][3] Its primary clinical application is in the management of moderate to severe pain.[4] The inclusion of cyclizine, a piperazine derivative, is intended to counteract the emetic effects commonly associated with potent opioids.[1][2] Understanding the detailed neurochemical sequelae of this compound administration is critical for elucidating its therapeutic mechanisms, abuse potential, and for the development of novel analgesics with improved safety profiles.
Mechanism of Action
Dipipanone: A Mu-Opioid Receptor Agonist
The principal mechanism of action of dipipanone is its agonism at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR) extensively distributed throughout the central and peripheral nervous systems.[4][5] The binding of dipipanone to MORs initiates a cascade of intracellular signaling events.
-
Inhibition of Adenylyl Cyclase: Upon activation, the Gαi subunit of the G-protein inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[5]
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs).[5]
-
Neurotransmitter Release Inhibition: The combined effect of reduced cAMP and altered ion channel activity leads to hyperpolarization of the neuronal membrane and a decrease in neurotransmitter release from presynaptic terminals.[5] This includes the inhibition of nociceptive neurotransmitters such as substance P and glutamate in pain pathways.[5]
Cyclizine: A Histamine H1 Receptor Antagonist
Cyclizine primarily acts as a histamine H1 receptor antagonist.[1] It also possesses significant anticholinergic (muscarinic receptor antagonist) properties.[4] Its antiemetic effect is mediated through its action on the chemoreceptor trigger zone (CTZ) in the brainstem and by reducing the sensitivity of the labyrinthine apparatus.[1]
In Vivo Neurochemical Effects
Direct in vivo neurochemical studies on dipipanone are limited. However, based on its action as a potent mu-opioid agonist and data from related compounds, its effects on key neurotransmitter systems can be extrapolated.
Dopaminergic System
Mu-opioid receptor agonists are well-documented to enhance dopamine release in the mesolimbic reward pathway, particularly in the nucleus accumbens (NAc).[6] This effect is believed to be central to the rewarding and addictive properties of opioids. The mechanism involves the disinhibition of ventral tegmental area (VTA) dopamine neurons. MORs are expressed on GABAergic interneurons in the VTA that tonically inhibit dopamine neurons. By activating these MORs, dipipanone would inhibit the GABAergic interneurons, thereby disinhibiting the dopamine neurons and leading to increased dopamine release in the NAc.[6]
Other Neurotransmitter Systems
-
Acetylcholine: Mu-opioid receptor activation has been shown to inhibit the release of acetylcholine in the nucleus accumbens.[7]
-
Glutamate and Substance P: As part of its analgesic mechanism, dipipanone is expected to inhibit the release of the excitatory neurotransmitter glutamate and the neuropeptide substance P in the spinal cord and other pain-processing regions of the brain.[5]
-
Serotonin: The effects of mu-opioid agonists on the serotonin system are complex and can be region-dependent. Some studies suggest that opioids can modulate serotonin release.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the related compound dipyanone and other mu-opioid agonists, which can serve as an approximation for the effects of dipipanone.
Table 1: Receptor Activation Profile of Dipyanone
| Receptor | Agonist/Reference Compound | EC50 (nM) | Emax (%) |
| Mu-Opioid Receptor (MOR) | Fentanyl | 96.8 | 106 |
| Kappa-Opioid Receptor (KOR) | U-50488 | 380.4 | 13 |
| Delta-Opioid Receptor (DOR) | SNC-80 | 1067 | 56 |
| (Data from a study on Dipyanone, a close structural analog of Dipipanone)[8] |
Table 2: Pharmacokinetic Parameters of Dipipanone in Humans (Single Oral Dose)
| Parameter | Value | Unit |
| Mean Peak Plasma Concentration | 29 | ng/ml |
| Time to Peak Plasma Concentration | 1-2 | hours |
| Mean Elimination Half-life | 3.5 | hours |
| Mean AUC | 156 | ng ml⁻¹ min |
| (Data from a study on a single oral dose of this compound)[9] |
Table 3: Illustrative In Vivo Neurochemical Changes Following Mu-Opioid Agonist Administration
| Neurotransmitter | Brain Region | Agonist | Change from Baseline (%) |
| Dopamine | Nucleus Accumbens | DAMGO (mu-agonist) | ↑ (Significant Increase) |
| Acetylcholine | Nucleus Accumbens | Endomorphin-1 (mu-agonist) | ↓ (Dose-dependent decrease) |
| (Qualitative and semi-quantitative data extrapolated from studies on selective mu-opioid agonists)[5][7] |
Detailed Experimental Protocols
In Vivo Microdialysis for Measurement of Neurotransmitter Release
This protocol provides a general framework for assessing the effects of this compound on neurotransmitter levels in a specific brain region (e.g., the nucleus accumbens) in a rodent model.
5.1.1. Materials and Reagents
-
This compound (or dipipanone hydrochloride)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane length)
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical or fluorescence detection
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
5.1.2. Procedure
-
Animal Surgery: Anesthetize the animal and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Allow for a recovery period of several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow for an equilibration period of at least 1-2 hours to establish a stable baseline.
-
Baseline Sample Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to determine basal neurotransmitter levels.
-
Drug Administration: Administer this compound (or dipipanone) systemically (e.g., intraperitoneally or subcutaneously) or directly into the brain region of interest via the dialysis probe (retrodialysis).
-
Post-Administration Sample Collection: Continue to collect dialysate samples for a predetermined period following drug administration to monitor changes in neurotransmitter levels.
-
Sample Analysis: Analyze the collected dialysate samples using HPLC to quantify the concentrations of the neurotransmitters of interest (e.g., dopamine, serotonin, and their metabolites).
-
Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline levels and analyze for statistical significance.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of dipipanone at the presynaptic terminal.
Caption: Disinhibition of VTA dopamine neurons by dipipanone.
Caption: Experimental workflow for in vivo microdialysis.
Conclusion
The administration of this compound initiates a cascade of neurochemical events, primarily driven by the potent mu-opioid agonism of dipipanone. The resulting modulation of dopaminergic, cholinergic, and peptidergic systems underlies its therapeutic analgesic effects, as well as its significant potential for abuse and dependence. While direct in vivo neurochemical data for dipipanone is not extensive, a robust understanding can be constructed from the broader pharmacology of mu-opioid agonists. The experimental protocols and data presented in this guide offer a framework for the continued investigation of this compound and the development of next-generation analgesics. Further research employing techniques such as in vivo microdialysis and electrophysiology is warranted to fully delineate the neurochemical signature of this compound.
References
- 1. Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclizine | C18H22N2 | CID 6726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. What is the mechanism of Cyclizine Hydrochloride? [synapse.patsnap.com]
- 5. The effects of opioid peptides on dopamine release in the nucleus accumbens: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serotonin-releasing effects of substituted piperazines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.nihon-u.ac.jp [pure.nihon-u.ac.jp]
- 8. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goums.ac.ir [goums.ac.ir]
The Development of Dipipanone: A Technical History of a Potent Analgesic
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical development of dipipanone, a potent synthetic opioid analgesic. From its chemical synthesis to its clinical evaluation and eventual therapeutic use, this document provides a comprehensive overview for researchers and professionals in the field of drug development. The guide details the experimental protocols used to establish its analgesic efficacy, presents quantitative data from key studies, and illustrates its mechanism of action through detailed signaling pathways.
Introduction and Chemical Origins
Dipipanone (4,4-diphenyl-6-(piperidin-1-yl)heptan-3-one) is a synthetic opioid analgesic belonging to the diphenylpropylamine class.[1] Structurally, it is closely related to methadone, with the only difference being the substitution of the N,N-dimethyl moiety with a piperidine ring.[1] This structural modification influences its pharmacokinetic and pharmacodynamic properties. The synthesis of dipipanone was first reported in 1950 by Ofner and Walton as part of a broader search for new analgesic compounds.[2]
Synthesis of Dipipanone
Experimental Protocol: General Synthesis of Dipipanone
The following is a generalized protocol based on the known chemistry of dipipanone and related compounds:
-
Formation of the Aminonitrile Intermediate: Diphenylacetonitrile is reacted with 1-chloro-2-(piperidin-1-yl)propane in an anhydrous solvent (e.g., toluene) in the presence of sodium amide. The reaction mixture is typically heated to drive the condensation reaction to completion. This step results in the formation of two isomeric aminonitriles.
-
Purification of the Active Isomer: The desired active aminonitrile isomer is separated from the reaction mixture, often by crystallization from a suitable solvent like hexane at low temperatures.[3]
-
Grignard Reaction and Hydrolysis: The purified aminonitrile is then treated with ethylmagnesium bromide in an ethereal solvent. This is followed by acidic hydrolysis to convert the nitrile group to a ketone, yielding dipipanone.
-
Purification: The final product, dipipanone, is purified through standard techniques such as recrystallization to obtain the desired level of purity.
Mechanism of Action: µ-Opioid Receptor Agonism
Dipipanone exerts its analgesic effects primarily through its action as a potent agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[4] The binding of dipipanone to the MOR initiates a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and the inhibition of pain signal transmission.
Upon binding of dipipanone, the µ-opioid receptor undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/o). The activated G-protein dissociates into its Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit acts on ion channels, promoting the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs). The efflux of potassium ions leads to hyperpolarization of the neuronal membrane, while the reduced influx of calcium ions decreases the release of excitatory neurotransmitters, such as glutamate and substance P, from presynaptic terminals. Together, these actions suppress the transmission of nociceptive signals.
Early Analgesic Studies and Efficacy
Early clinical investigations of dipipanone focused on establishing its analgesic efficacy and safety profile. A key study published in 1957 by D.A. Cahal evaluated the analgesic activity of dipipanone hydrochloride in student volunteers using an ischemic pain model.[5]
Quantitative Data from Early Analgesic Studies
| Parameter | Finding | Reference |
| Analgesic Equivalence | 25 mg of dipipanone is approximately equivalent to 10 mg of morphine. | [1] |
| Lowest Effective Dose | 10.0 mg produced a significant rise in pain threshold. | [5] |
| Time to Peak Effect | Approximately 2 hours for all doses tested. | [5] |
| Mean Peak Plasma Concentration | 29 ng/ml after a single oral dose of 10 mg. | [6][7] |
| Time to Peak Plasma Concentration | 1-2 hours after a single oral dose. | [6][7] |
| Mean Elimination Half-life | 3.5 hours. | [6][7] |
Experimental Protocols for Analgesic Assays
The ischemic pain test was a common method used in early analgesic research to induce a controlled and quantifiable pain stimulus in human volunteers.
-
Subject Preparation: A blood pressure cuff is placed on the upper arm of the subject.
-
Induction of Ischemia: The arm is elevated to facilitate venous drainage, and the cuff is then inflated to a pressure above the subject's systolic blood pressure to induce ischemia.
-
Exercise: The subject performs rhythmic hand exercises (e.g., squeezing a dynamometer) to accelerate the onset of ischemic pain.
-
Pain Assessment: The time to the first report of pain (pain threshold) and the time to when the pain becomes intolerable (pain tolerance) are recorded. Pain intensity can also be rated at regular intervals using a pain scale.
-
Drug Administration: The test is performed before and at various time points after the administration of the analgesic or placebo to assess the change in pain threshold and tolerance.
The cold pressor test is another standardized method for inducing pain in a controlled setting to evaluate analgesic efficacy.
-
Preparation: A container is filled with ice and water, and the temperature is maintained at approximately 1-4°C.[1]
-
Immersion: The subject immerses their non-dominant hand up to the wrist into the ice water.
-
Pain Assessment: The time until the subject first reports feeling pain (pain threshold) and the time until the pain becomes unbearable and they withdraw their hand (pain tolerance) are recorded.
-
Safety Limit: A maximum immersion time (e.g., 120 seconds) is typically set to prevent tissue injury.[1]
-
Drug Evaluation: The test is conducted before and after drug administration to measure changes in pain threshold and tolerance.
Clinical Use and the Diconal Formulation
Dipipanone was primarily marketed in the United Kingdom and some other countries under the brand names Pipadone and, more commonly, this compound.[1] this compound was a combination product containing 10 mg of dipipanone hydrochloride and 30 mg of cyclizine hydrochloride, an anti-emetic and antihistamine.[1] The inclusion of cyclizine was intended to counteract the nausea and vomiting that can be associated with potent opioids.[8]
The Wellcome Foundation was the original manufacturer of this compound.[9] For a period, an oral mixture of dipipanone without cyclizine was also available, primarily for use in clinical trials and specialist clinics.[1]
Historical Timeline of Dipipanone's Development and Use
-
1936: The Wellcome Trust is established, which would later oversee the company that developed dipipanone.[4][10]
-
1950: The synthesis of dipipanone is first reported by Ofner and Walton in the Journal of the Chemical Society.[2]
-
1955: The Wellcome Foundation Film Unit produces a film outlining their pharmaceutical production and research, indicative of the era of new drug development.[9]
-
1957: A key study by D.A. Cahal on the analgesic activity of dipipanone in student volunteers is published, providing early evidence of its efficacy in humans.[5]
-
1960s-1970s: this compound (dipipanone with cyclizine) becomes an established prescription analgesic in the UK for severe pain.
-
Late 1970s - Early 1980s: A significant increase in the misuse and abuse of this compound is reported in the UK, with many deaths attributed to its intravenous use.[1]
-
1990s: Prescribing of dipipanone declines due to concerns about its abuse potential and the availability of other potent opioids.[11]
-
2011: Amdipharm, a later manufacturer, ceases production of the this compound brand in the UK, although generic versions remain available.[1]
-
Present Day: Dipipanone is infrequently prescribed in the few countries where it remains available, and it is a Schedule I controlled substance in the United States.[1]
Conclusion
The historical development of dipipanone as an analgesic showcases a trajectory common to many potent opioids of its era. Its rational design based on the structure of methadone led to a powerful pain-relieving agent. Early clinical studies using established experimental pain models confirmed its efficacy. However, its therapeutic use was ultimately overshadowed by its significant potential for abuse, leading to a decline in its clinical application. The story of dipipanone serves as an important case study for drug development professionals, highlighting the critical need to balance analgesic efficacy with safety and abuse liability.
References
- 1. Dipipanone - Wikipedia [en.wikipedia.org]
- 2. 444. Search for new analgesics. Part IV. Variations in the basic side-chain of amidone - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. Sciencemadness Discussion Board - Dipipanone Synthesis Questions - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. History of Wellcome | About us | Wellcome [wellcome.org]
- 5. 444. Search for new analgesics. Part IV. Variations in the basic side-chain of amidone - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. Pharmacokinetics of dipipanone after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2006002690A1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone - Google Patents [patents.google.com]
- 8. periop-handbook.ukclinicalpharmacy.org [periop-handbook.ukclinicalpharmacy.org]
- 9. wellcomecollection.org [wellcomecollection.org]
- 10. About us | Wellcome [wellcome.org]
- 11. Prescription of diamorphine, dipipanone and cocaine in England and Wales - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects of the Dipipanone and Cyclizine Combination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the synergistic effects observed with the combination of the opioid analgesic dipipanone and the histamine H1 antagonist cyclizine. Historically formulated together as Diconal for the management of moderate to severe pain, this combination leverages a multi-modal therapeutic strategy. This document collates and presents quantitative pharmacological data, details relevant experimental protocols for assessing synergy, and visualizes the underlying molecular signaling pathways. The primary aim is to furnish researchers and drug development professionals with a comprehensive technical resource to inform further investigation and development of combination analgesics.
Introduction
The co-administration of opioids with agents from other pharmacological classes represents a key strategy in pain management. The primary goals of such combination therapies are to enhance analgesic efficacy, reduce the required dose of the opioid, and mitigate opioid-related adverse effects. The combination of dipipanone, a potent µ-opioid receptor agonist, and cyclizine, a histamine H1 receptor antagonist with anticholinergic properties, is a classic example of this approach. Cyclizine is included primarily to counteract opioid-induced nausea and vomiting; however, preclinical evidence suggests that first-generation antihistamines may also potentiate opioid analgesia.[1] This guide explores the scientific basis for the synergistic interaction between these two compounds.
Pharmacological Profiles
Dipipanone
Dipipanone is a synthetic opioid analgesic structurally related to methadone.[2] Its primary mechanism of action is the agonism of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) predominantly expressed in the central and peripheral nervous systems.[3] Activation of MORs leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, reduced intracellular cyclic adenosine monophosphate (cAMP), and the modulation of ion channels, which collectively result in a reduction in neuronal excitability and the perception of pain.[4]
Cyclizine
Cyclizine is a first-generation piperazine-derivative antihistamine that acts as an antagonist at the histamine H1 receptor, another GPCR.[5][6] Its antiemetic properties are attributed to its effects on the chemoreceptor trigger zone and the vestibular system.[7] Additionally, cyclizine possesses significant anticholinergic (antimuscarinic) activity, which contributes to its anti-nausea effects but also to its side-effect profile.[6][7] First-generation antihistamines, including cyclizine, readily cross the blood-brain barrier, which is a prerequisite for any centrally-mediated synergistic effects on analgesia.
Quantitative Pharmacological Data
Table 1: Receptor Binding Affinities (Ki)
| Compound | Receptor | Ki (nM) | Notes |
|---|---|---|---|
| Methadone (racemic) | µ-Opioid | 3.378 | As a proxy for Dipipanone.[8] |
| (R)-Methadone | µ-Opioid | 7.5 | More active enantiomer.[9] |
| (S)-Methadone | µ-Opioid | 60.5 | Less active enantiomer.[9] |
| Cyclizine | Histamine H1 | 4.44 | Data from radioligand binding assay.[10] |
| Cyclizine | Muscarinic M1 | 675 (IC50) | Demonstrates anticholinergic activity.[10] |
| Cyclizine | Muscarinic M2 | 412 | Demonstrates anticholinergic activity.[10] |
Signaling Pathways and Potential for Synergy
The analgesic synergy between dipipanone and cyclizine is likely a result of the convergence and crosstalk of their respective downstream signaling pathways.
Mu-Opioid Receptor (MOR) Signaling
Agonist binding to the µ-opioid receptor initiates a cascade of intracellular events primarily through the Gαi/o subunit of its coupled G-protein. This leads to the inhibition of adenylyl cyclase, which in turn decreases the production of cAMP. The Gβγ subunit also plays a role by inhibiting N-type voltage-gated calcium channels (VGCCs) and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The net effect is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, leading to analgesia.[3][4]
References
- 1. Opioid - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cyclizine - Wikipedia [en.wikipedia.org]
- 6. Cyclizine | C18H22N2 | CID 6726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. researchgate.net [researchgate.net]
- 9. Unique pharmacodynamic properties and low abuse liability of the μ-opioid receptor ligand (S)-methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cyclizine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
An In-Depth Technical Guide to the Metabolism and Metabolite Identification of Dipipanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the metabolism of dipipanone, a potent opioid analgesic. Due to a notable scarcity of direct research on dipipanone metabolism, this document leverages extensive data from its close structural analog, dipyanone, to elucidate probable metabolic pathways and identify potential metabolites. This guide details the inferred metabolic transformations, including piperidine ring opening, cyclization, hydroxylation, reduction, and O-glucuronidation. Experimental protocols for the identification and characterization of these metabolites are presented, drawing from established methodologies used for related compounds. Furthermore, this document explores the likely involvement of cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, in dipipanone's biotransformation, based on the metabolism of other piperidine-containing opioids. All quantitative data, primarily from dipyanone studies, are summarized in structured tables to facilitate comparison. Visual diagrams generated using Graphviz are provided to illustrate the proposed metabolic pathways and experimental workflows. This guide is intended to be a valuable resource for researchers and professionals involved in the study of opioid metabolism, pharmacology, and drug development, while clearly acknowledging the areas where further research on dipipanone is critically needed.
Introduction
Dipipanone is a synthetic opioid analgesic belonging to the 4,4-diphenylheptane-3-one class, structurally similar to methadone.[1][2] It is clinically used for the management of severe pain.[3][4] Despite its long history of clinical use, detailed information regarding its metabolism and the identification of its metabolites in humans remains limited in publicly available scientific literature.[5][6]
This guide aims to consolidate the available information and provide a detailed technical overview of dipipanone metabolism. Given the lack of direct studies, this document heavily relies on the metabolic data of dipyanone , a close structural analog where the piperidine ring of dipipanone is replaced by a pyrrolidine ring.[1][7] The metabolic pathways of dipyanone have been recently elucidated and are expected to be highly predictive of dipipanone's metabolism.[7][8]
This document will cover:
-
Proposed metabolic pathways of dipipanone.
-
Identification of potential metabolites.
-
Quantitative data from related compounds.
-
Detailed experimental protocols for metabolite identification.
-
Inferred enzymatic involvement, particularly Cytochrome P450 (CYP) isoenzymes.
Proposed Metabolic Pathways of Dipipanone
The metabolism of dipipanone is presumed to occur primarily in the liver, a common site for the biotransformation of opioids.[1][9] Based on studies of its analogue dipyanone, the metabolic transformations of dipipanone are expected to be extensive, involving several key pathways.[7]
The primary proposed metabolic pathways for dipipanone include:
-
Piperidine Ring Opening: This is hypothesized to be a major initial metabolic step, analogous to the pyrrolidine ring opening observed with dipyanone. This would lead to the formation of an N-pentan-5-ol or N-pentanoic acid derivative.[7]
-
Cyclization: Following the opening of the piperidine ring, subsequent intramolecular cyclization could occur, leading to the formation of novel heterocyclic structures.[7]
-
Hydroxylation: The introduction of hydroxyl groups onto the diphenyl or piperidine moieties is a common metabolic pathway for many xenobiotics.
-
Reduction: The ketone group in the heptanone chain may undergo reduction to a secondary alcohol.[7]
-
O-Glucuronidation: Phase II conjugation of hydroxylated metabolites with glucuronic acid is a common pathway to increase water solubility and facilitate excretion.[7]
These proposed pathways are illustrated in the diagram below.
Caption: Proposed metabolic pathways of dipipanone.
Metabolite Identification
Direct identification of dipipanone metabolites from human samples has not been extensively reported. However, based on the comprehensive analysis of dipyanone, a list of potential dipipanone metabolites can be proposed. The study on dipyanone identified numerous metabolites in human hepatocyte incubations and authentic urine specimens.[7][8]
Table 1: Proposed Metabolites of Dipipanone (Inferred from Dipyanone Data)
| Proposed Metabolite Class | Description of Transformation |
| Piperidine Ring-Opened Metabolites | Products of the initial cleavage of the piperidine ring, leading to linear amine structures. |
| Cyclized Metabolites | Formed from the subsequent intramolecular reaction of the ring-opened metabolites. |
| Hydroxylated Metabolites | Introduction of one or more hydroxyl groups on the aromatic rings or the aliphatic chain. |
| Reduced Metabolites | Reduction of the ketone functional group to a hydroxyl group. |
| Glucuronide Conjugates | Phase II metabolites formed by the conjugation of hydroxylated metabolites with glucuronic acid. |
Note: The table is based on the metabolic profile of dipyanone and represents a predictive framework for dipipanone.[7]
Quantitative Data (from Dipyanone Studies)
As there is a lack of quantitative data for dipipanone metabolites, this section presents data from postmortem case reports involving dipyanone to provide a reference for the potential concentrations that might be observed for dipipanone and its metabolites.
Table 2: Concentrations of Dipyanone in Postmortem Specimens
| Case | Specimen | Dipyanone Concentration (ng/mL) |
| Case #1 | Femoral Blood | 720 |
| Urine | > 1000 | |
| Case #2 | Heart Blood | 80 |
| Urine | 5,500 | |
| Published Case | Blood | 370 |
Data sourced from Berardinelli et al. (2025) and Vandeputte et al. (2023).[8][10]
Experimental Protocols
The following experimental protocols are adapted from the methodologies used in the study of dipyanone metabolism and are directly applicable to the investigation of dipipanone.[7][8]
In Silico Metabolite Prediction
-
Objective: To predict the likely metabolites of dipipanone using computational models.
-
Methodology:
-
Utilize software such as GLORYx or similar platforms for in silico prediction of phase I and phase II metabolites.
-
Input the chemical structure of dipipanone into the software.
-
The software will generate a list of potential metabolites with a likelihood score.
-
Select metabolites with a prediction score above a certain threshold (e.g., 25%) for further investigation.
-
Optionally, re-process the predicted first-generation metabolites through the software to identify potential second-generation metabolites.[8]
-
In Vitro Metabolism with Human Liver Microsomes/Hepatocytes
-
Objective: To identify the metabolites of dipipanone formed by human liver enzymes.
-
Methodology:
-
Incubation: Incubate dipipanone with pooled human liver microsomes or cryopreserved human hepatocytes in a suitable buffer system. The incubation mixture should contain necessary cofactors such as NADPH for CYP-mediated reactions.
-
Sample Preparation: At various time points, terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Extraction: Centrifuge the samples to pellet the protein. The supernatant containing the metabolites can be directly analyzed or subjected to further solid-phase extraction for cleanup and concentration.
-
Analysis: Analyze the extracts using high-performance liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) to separate and identify the metabolites.
-
Caption: Workflow for in vitro metabolism studies.
Analysis of Biological Samples (Urine, Blood)
-
Objective: To identify dipipanone and its metabolites in authentic biological specimens.
-
Methodology:
-
Sample Collection: Collect urine or blood samples from individuals administered dipipanone.
-
Sample Preparation:
-
Urine: Dilute the urine sample with a suitable buffer. For the analysis of glucuronidated metabolites, an enzymatic hydrolysis step using β-glucuronidase can be included.
-
Blood: Perform protein precipitation using a solvent like acetonitrile, followed by centrifugation. The supernatant can then be analyzed.
-
-
Analytical Method: Employ a validated analytical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the detection and quantification of dipipanone and its metabolites.[5][11]
-
Cytochrome P450 Involvement
While specific studies on the CYP enzymes responsible for dipipanone metabolism are lacking, inferences can be drawn from the metabolism of other piperidine-containing opioids and structurally related compounds.[12][13] The major CYP enzymes involved in the metabolism of many opioids are CYP3A4 and CYP2D6.[9][14]
-
CYP3A4: This is a major enzyme in drug metabolism and is known to be involved in the metabolism of other opioids like fentanyl and methadone.[12] Given the structural similarities, CYP3A4 is a strong candidate for the metabolism of dipipanone.
-
CYP2D6: This enzyme is also crucial in the metabolism of several opioids, including codeine and tramadol. It is plausible that CYP2D6 plays a role in the hydroxylation of dipipanone.[13]
Further research using in vitro studies with specific CYP inhibitors or recombinant human CYP enzymes is necessary to confirm the precise contribution of each isoenzyme to dipipanone metabolism.
Caption: Inferred involvement of CYP450 enzymes.
Signaling Pathways
Currently, there is no available information in the scientific literature regarding specific signaling pathways that are modulated by the metabolites of dipipanone. The pharmacological activity of dipipanone itself is primarily mediated through its agonist activity at the μ-opioid receptor.[3] The activity of its metabolites at opioid or other receptors has not been characterized. Further research is required to determine if the metabolites of dipipanone have any significant pharmacological activity and if they modulate any intracellular signaling cascades.
Conclusion and Future Directions
The metabolism of dipipanone is an area that requires significant further investigation. While the study of its close analog, dipyanone, provides a strong predictive framework for its metabolic fate, direct experimental evidence for dipipanone is crucial for a complete understanding. Future research should focus on:
-
Definitive identification of dipipanone metabolites in human plasma and urine using advanced analytical techniques.
-
Quantitative analysis of the parent drug and its major metabolites to understand the pharmacokinetic profile.
-
Elucidation of the specific CYP450 isoenzymes and other enzymes involved in its metabolism.
-
Pharmacological characterization of the identified metabolites to determine their contribution to the overall therapeutic and adverse effects of dipipanone.
This technical guide serves as a foundational document, summarizing the current inferred knowledge and providing a roadmap for future research in this area. The provided experimental protocols and proposed metabolic pathways offer a solid starting point for scientists and researchers dedicated to advancing our understanding of dipipanone metabolism.
References
- 1. Dipipanone - Wikipedia [en.wikipedia.org]
- 2. Dipipanone [medbox.iiab.me]
- 3. What is Dipipanone Hydrochloride used for? [synapse.patsnap.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Human Metabolome Database: Showing metabocard for Dipipanone (HMDB0251468) [hmdb.ca]
- 7. Dipyanone, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dipyanone, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling | springermedizin.de [springermedizin.de]
- 9. The metabolism of opioid agents and the clinical impact of their active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection, chemical analysis, and pharmacological characterization of dipyanone and other new synthetic opioids related to prescription drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Polymorphisms Affecting Dipipanone Response: A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Direct pharmacogenomic studies on dipipanone are limited. This guide extrapolates from extensive research on other opioids with similar metabolic and mechanistic pathways to predict and understand potential genetic influences on dipipanone response.
Executive Summary
Dipipanone, a potent opioid analgesic, is subject to inter-individual variability in its therapeutic and adverse effects. This variability can be attributed, in part, to genetic polymorphisms in key genes that govern its metabolic pathway, transport across biological membranes, and interaction with its target receptor. This technical guide provides an in-depth analysis of the critical genetic factors likely to influence dipipanone's pharmacokinetics and pharmacodynamics. We focus on the well-established roles of polymorphisms in the Cytochrome P450 2D6 (CYP2D6) gene, the µ-opioid receptor gene (OPRM1), and the ATP-binding cassette sub-family B member 1 (ABCB1) gene. Understanding these genetic variations is paramount for advancing personalized pain management strategies and for the development of novel analgesics with improved safety and efficacy profiles.
Introduction to Dipipanone and its Clinical Pharmacology
Dipipanone is a synthetic opioid analgesic structurally related to methadone. It is indicated for the management of severe pain. Like other opioids, dipipanone exerts its analgesic effects primarily through the activation of the µ-opioid receptor in the central nervous system. The clinical response to dipipanone, however, is not uniform, with some patients experiencing inadequate pain relief while others are at an increased risk of adverse drug reactions. This variability underscores the need to explore the underlying genetic determinants of dipipanone response.
Key Genes and Polymorphisms Influencing Opioid Response
The pharmacogenomics of opioids is a rapidly advancing field, with several genes identified as significant contributors to the variability in drug response.[1] The most extensively studied of these are CYP2D6, OPRM1, and ABCB1.
CYP2D6 and Opioid Metabolism
The CYP2D6 gene encodes for the cytochrome P450 2D6 enzyme, a critical component of the phase I drug metabolism pathway for a quarter of all prescribed drugs, including many opioids.[2][3][4] Genetic variations in CYP2D6 can lead to a spectrum of enzyme activity, from no function to increased function, which significantly impacts the plasma concentrations of parent drugs and their active metabolites.[2][5]
Individuals can be categorized into different metabolizer phenotypes based on their CYP2D6 genotype:
-
Poor Metabolizers (PMs): Possess two non-functional alleles, leading to a lack of enzyme activity.[2][5]
-
Intermediate Metabolizers (IMs): Carry one reduced-function and one non-functional allele, or two reduced-function alleles, resulting in decreased enzyme activity.[2][5]
-
Normal Metabolizers (NMs): Have two fully functional alleles.[2]
-
Ultrarapid Metabolizers (UMs): Characterized by multiple copies of functional CYP2D6 alleles, leading to significantly increased enzyme activity.[2][5]
While the specific metabolic pathway of dipipanone is not extensively detailed in the available literature, it is reasonable to hypothesize its metabolism involves CYP enzymes, similar to other opioids like codeine, tramadol, and oxycodone.[1][6] For opioids that are pro-drugs, such as codeine, CYP2D6 activity is essential for their conversion to the active metabolite, morphine. In such cases, PMs may experience reduced analgesia, while UMs could be at risk of toxicity due to rapid conversion.[5][6] Conversely, for opioids that are active parent compounds and are metabolized by CYP2D6 to inactive metabolites, PMs may have an increased risk of adverse effects due to higher drug exposure.
OPRM1 and Opioid Receptor Dynamics
The OPRM1 gene encodes the µ-opioid receptor, the primary target for dipipanone and other opioids.[7][8] Genetic polymorphisms in OPRM1 can alter the receptor's structure, expression, and signaling efficiency, thereby influencing an individual's sensitivity to opioids.[8]
One of the most studied polymorphisms in OPRM1 is the A118G single nucleotide polymorphism (SNP), designated as rs1799971.[7][8] This variant results in an amino acid substitution (Asn40Asp) in the extracellular domain of the receptor. While research findings have been somewhat inconsistent, several studies suggest that the G allele is associated with a reduced analgesic response to opioids, necessitating higher doses for effective pain control.[8][9][10]
ABCB1 and Drug Transport
The ABCB1 gene, also known as the multidrug resistance gene 1 (MDR1), encodes for P-glycoprotein (P-gp), an efflux transporter.[11][12] P-gp is expressed in various tissues, including the blood-brain barrier, where it actively transports a wide range of substrates, including many opioids, out of the central nervous system.[13]
Polymorphisms in the ABCB1 gene can affect the expression and function of P-gp, thereby influencing the concentration of opioids in the brain.[13] Reduced P-gp function due to certain genetic variants could lead to higher central nervous system concentrations of opioids, potentially increasing the risk of centrally-mediated adverse effects such as respiratory depression.[13] Conversely, increased P-gp activity might result in lower brain concentrations and reduced analgesic efficacy.
Data Presentation: Summary of Key Polymorphisms
The following table summarizes the key genetic polymorphisms and their potential impact on dipipanone response, extrapolated from studies on other opioids.
| Gene | Polymorphism (SNP ID) | Allelic Change | Consequence | Potential Impact on Dipipanone Response |
| CYP2D6 | Various (e.g., *3, *4, *5, *6) | Functional to Non-functional | Decreased or absent enzyme activity (Poor Metabolizer) | If dipipanone is a pro-drug: Reduced analgesic effect. If dipipanone is an active drug metabolized to inactive compounds: Increased risk of toxicity. |
| Gene Duplication/Multiplication | Increased copy number | Increased enzyme activity (Ultrarapid Metabolizer) | If dipipanone is a pro-drug: Increased risk of toxicity. If dipipanone is an active drug metabolized to inactive compounds: Reduced analgesic effect. | |
| OPRM1 | A118G (rs1799971) | A > G | Asn40Asp amino acid change | G-allele carriers may require higher doses of dipipanone for adequate analgesia.[8][10] |
| ABCB1 | C3435T (rs1045642) | C > T | Altered P-gp expression/function | T-allele may be associated with altered CNS concentrations of dipipanone, potentially affecting efficacy and side effects. |
| G2677T/A (rs2032582) | G > T/A | Ala893Ser/Thr amino acid change | May influence P-gp transport of dipipanone, affecting brain levels and response. |
Experimental Protocols for Pharmacogenomic Analysis
Investigating the influence of genetic polymorphisms on dipipanone response requires a combination of genotyping and phenotyping methodologies.
Genotyping Protocols
Objective: To identify the presence of specific polymorphisms in CYP2D6, OPRM1, and ABCB1.
Methodology: Polymerase Chain Reaction - Restriction Fragment Length Polymorphism (PCR-RFLP)
-
DNA Extraction: Genomic DNA is isolated from peripheral blood leukocytes using a standard commercial kit. DNA concentration and purity are determined by spectrophotometry.
-
PCR Amplification: Specific primers are designed to amplify the DNA region containing the polymorphism of interest. The PCR reaction mixture typically includes DNA template, primers, dNTPs, Taq polymerase, and PCR buffer. Thermal cycling parameters (denaturation, annealing, extension) are optimized for each primer set.
-
Restriction Enzyme Digestion: The amplified PCR product is incubated with a specific restriction enzyme that recognizes and cuts the DNA at a site created or abolished by the polymorphism.
-
Gel Electrophoresis: The digested DNA fragments are separated by size on an agarose gel. The resulting banding pattern indicates the presence or absence of the polymorphism.
Alternative Methodologies: TaqMan SNP Genotyping Assays, DNA sequencing.
Phenotyping Protocols
Objective: To assess the functional consequence of the identified genotypes on dipipanone's pharmacokinetics and pharmacodynamics.
Methodology: In Vivo Phenotyping for CYP2D6 Activity
-
Probe Drug Administration: A known CYP2D6 probe drug (e.g., debrisoquine or dextromethorphan) is administered to the subject.
-
Sample Collection: Urine or plasma samples are collected over a specified time period.
-
Metabolite Analysis: The concentrations of the parent drug and its CYP2D6-mediated metabolite are quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Metabolic Ratio Calculation: The ratio of the parent drug to the metabolite is calculated to determine the CYP2D6 metabolizer phenotype.
Methodology: In Vitro Opioid Receptor Binding Assay
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured and transfected with plasmids expressing either the wild-type or the polymorphic OPRM1 receptor.
-
Membrane Preparation: Cell membranes expressing the opioid receptors are isolated.
-
Radioligand Binding: The membranes are incubated with a radiolabeled opioid ligand (e.g., [³H]diprenorphine) in the presence of varying concentrations of unlabeled dipipanone.
-
Quantification: The amount of bound radioligand is measured using a scintillation counter. The binding affinity (Ki) of dipipanone for each receptor variant is then calculated.
Visualization of Key Pathways and Workflows
Dipipanone Metabolic Pathway
References
- 1. uspharmacist.com [uspharmacist.com]
- 2. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Pharmacogenetics: A Precision Medicine Approach to Combatting the Opioid Epidemic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 2D6 (CYP2D6) | St. Jude Research [stjude.org]
- 6. researchgate.net [researchgate.net]
- 7. OPRM1 gene: MedlinePlus Genetics [medlineplus.gov]
- 8. Pharmacogenetics of OPRM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Opioid Receptor, mu OPRM1 Genotype, 1 Variant | Test Fact Sheet [arupconsult.com]
- 10. Pain polymorphisms and opioids: An evidence based review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Very important pharmacogene summary: ABCB1 (MDR1, P-glycoprotein) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. Opioid-induced respiratory depression: ABCB1 transporter pharmacogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Simultaneous Quantification of Dipipanone and Cyclizine using High-Performance Liquid Chromatography
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of dipipanone and cyclizine. This method is applicable for the routine analysis of these compounds in pharmaceutical formulations, such as Diconal® tablets, and can be adapted for forensic and clinical analysis. The described normal-phase HPLC method provides excellent separation and resolution of both analytes, ensuring accurate quantification.
Introduction
Dipipanone is a potent opioid analgesic, often formulated with the antiemetic cyclizine to mitigate nausea and vomiting, a common side effect of opioids. The combination, historically available as this compound®, requires accurate and reliable analytical methods for quality control, pharmacokinetic studies, and forensic investigations. High-Performance Liquid Chromatography (HPLC) offers a specific and sensitive technique for the simultaneous quantification of both active pharmaceutical ingredients. This document provides a detailed protocol for the separation and quantification of dipipanone and cyclizine.
Experimental
A normal-phase HPLC method was developed for the effective separation of dipipanone and cyclizine.[1] The chromatographic conditions are summarized in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Instrument | Pye-Unicam LC-3 Chromatograph or equivalent |
| Column | 5 µm Normal Phase Silica (100 mm x 5 mm i.d., Shandon-Hypersil)[1] |
| Mobile Phase | Methanol containing 0.5% v/v concentrated ammonia and 0.5% v/v distilled water[1] |
| Flow Rate | 0.44 mL/min[1] |
| Injection Volume | 20 µL (Typical, to be optimized) |
| Detector | UV-Vis Detector set at 260 nm[1] |
| Column Temperature | Ambient |
| Internal Standard | Codeine[1] |
Results and Discussion
The developed HPLC method successfully separated cyclizine, dipipanone, and the internal standard, codeine. The retention times for the compounds are presented in Table 2.
Table 2: Retention Times of Analytes and Internal Standard
| Compound | Retention Time (minutes) |
| Cyclizine | 3.8[1] |
| Dipipanone | 4.8[1] |
| Codeine (Internal Standard) | 6.2[1] |
The method demonstrated good linearity for both cyclizine and dipipanone for values up to 10 µg.[1] The detection limit for both compounds was found to be 0.1 µg.[1]
The described HPLC method provides a simple, rapid, and reliable approach for the simultaneous quantification of dipipanone and cyclizine. The method exhibits good resolution and sensitivity, making it suitable for routine quality control of pharmaceutical preparations and adaptable for other applications such as forensic analysis and clinical screening.
Detailed Experimental Protocol
1. Scope
This protocol outlines the procedure for the simultaneous quantification of dipipanone and cyclizine in a tablet formulation using HPLC with UV detection.
2. Materials and Reagents
-
Dipipanone Hydrochloride (Reference Standard)
-
Cyclizine Hydrochloride (Reference Standard)
-
Codeine (Internal Standard)
-
Methanol (HPLC Grade)
-
Ammonia Solution (Concentrated)
-
Distilled Water (HPLC Grade)
-
This compound® Tablets (or other formulation containing dipipanone and cyclizine)
-
0.45 µm Syringe Filters
3. Instrument and Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Normal Phase Silica Column (5 µm, 100 mm x 5 mm i.d.).[1]
-
Sonicator
-
Analytical Balance
-
Volumetric flasks and pipettes
-
Syringes
4. Preparation of Solutions
-
Mobile Phase: To 100 mL of methanol, add 0.5 mL of concentrated ammonia and 0.5 mL of distilled water.[1] Mix well and degas before use.
-
Internal Standard Stock Solution (Codeine): Accurately weigh and dissolve an appropriate amount of codeine in the mobile phase to obtain a concentration of 1 mg/mL.
-
Standard Stock Solutions (Dipipanone and Cyclizine): Accurately weigh and dissolve appropriate amounts of dipipanone hydrochloride and cyclizine hydrochloride in the mobile phase to obtain individual stock solutions of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the stock solutions with the mobile phase to cover the desired concentration range (e.g., 0.5 - 10 µg/mL). Each calibration standard should contain a constant concentration of the internal standard.
5. Sample Preparation (Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to one tablet (containing 10 mg of dipipanone hydrochloride and 30 mg of cyclizine hydrochloride).
-
Transfer the powder to a suitable volumetric flask.
-
Add a known volume of the mobile phase and sonicate for 15 minutes to dissolve the active ingredients.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range. Add the internal standard to this diluted solution.
6. HPLC Analysis
-
Set up the HPLC system according to the conditions specified in Table 1.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, followed by the sample preparations.
-
Record the chromatograms and integrate the peak areas for cyclizine, dipipanone, and the internal standard.
7. Data Analysis
-
For each calibration standard, calculate the ratio of the peak area of the analyte (dipipanone or cyclizine) to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient.
-
For the sample preparations, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Using the calibration curve, determine the concentration of dipipanone and cyclizine in the sample preparations.
-
Calculate the amount of dipipanone and cyclizine per tablet.
8. System Suitability
To ensure the validity of the analytical results, perform system suitability tests before and during the analysis. This may include evaluating parameters such as theoretical plates, tailing factor, and reproducibility of injections.
Visualizations
Caption: Workflow for the HPLC analysis of dipipanone and cyclizine.
References
Application Note: Quantitative Determination of Dipipanone in Human Plasma by LC-MS/MS
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of dipipanone in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for pharmacokinetic studies, therapeutic drug monitoring, or forensic analysis. The method utilizes liquid-liquid extraction for sample cleanup and a stable isotope-labeled internal standard for accurate quantification. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This document provides a comprehensive protocol, including sample preparation, LC-MS/MS parameters, and data analysis, along with quality control procedures to ensure data integrity.
Introduction
Dipipanone is a potent opioid analgesic of the diphenylheptane class, structurally related to methadone. It is primarily used for the management of severe pain. Due to its potential for abuse, sensitive and specific methods for its detection and quantification in biological matrices are crucial for both clinical and forensic toxicology. This application note describes a detailed protocol for the analysis of dipipanone in human plasma using LC-MS/MS, a technique that offers high selectivity and sensitivity.
Experimental
Materials and Reagents
-
Dipipanone reference standard
-
Codeine-d6 (Internal Standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Sodium carbonate
-
Methyl tert-butyl ether (MTBE)
-
Human plasma (drug-free)
Standard Solutions
Stock Solutions (1 mg/mL): Prepare individual stock solutions of dipipanone and codeine-d6 in methanol.
Working Standard Solutions: Prepare serial dilutions of the dipipanone stock solution in 50:50 (v/v) methanol:water to create calibration standards.
Internal Standard Working Solution (100 ng/mL): Dilute the codeine-d6 stock solution in 50:50 (v/v) methanol:water.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of plasma sample, calibration standard, or quality control sample into a 2 mL polypropylene tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL codeine-d6) to all tubes except for the blank plasma.
-
Vortex briefly.
-
To basify the samples, add 50 µL of 1 M sodium carbonate buffer (pH ~9-10). An earlier study indicated that the optimal extraction for dipipanone was at pH 8.[1]
-
Vortex for 10 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
-
System: A suitable UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Program:
Time (min) %B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
Mass Spectrometry (MS)
-
System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Ion Spray Voltage: +5500 V.
-
Source Temperature: 550°C.
-
Collision Gas: Nitrogen.
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Dipipanone (Quantifier) | 350.2 | 265.0 | 100 | 25 |
| Dipipanone (Qualifier) | 350.2 | 247.0 | 100 | 30 |
| Codeine-d6 (IS) | 306.2 | 218.1 | 100 | 25 |
Data Analysis and Quality Control
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of dipipanone to the internal standard (codeine-d6) against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used.
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range. These samples should be analyzed in replicate with each batch of unknown samples to ensure the accuracy and precision of the method. The acceptance criteria are typically within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
Results and Discussion
This method provides a framework for the sensitive and selective quantification of dipipanone in human plasma. The use of a stable isotope-labeled internal standard is critical to correct for any variability during sample preparation and ionization. The liquid-liquid extraction procedure is designed to efficiently extract dipipanone, a basic drug, from the plasma matrix while minimizing interferences. The chromatographic and mass spectrometric parameters should be optimized on the specific instrumentation used to achieve the best performance.
Quantitative Data Summary
The following table outlines the expected performance characteristics of a validated method based on this protocol.
| Parameter | Expected Performance |
| Linearity Range | 1 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% (± 20% at LLOQ) |
| Extraction Recovery | > 80% |
| Matrix Effect | Minimal, compensated by IS |
Experimental Protocols
Detailed Sample Preparation Protocol (Liquid-Liquid Extraction)
-
Aliquoting: Label 2 mL polypropylene microcentrifuge tubes for each sample, calibrator, and QC. Pipette 200 µL of the respective solution into each tube.
-
Internal Standard Addition: Add 20 µL of 100 ng/mL codeine-d6 working solution to all tubes except the blank.
-
Vortexing: Vortex each tube for 5 seconds.
-
Basification: Add 50 µL of 1 M sodium carbonate buffer to each tube.
-
Vortexing: Vortex each tube for 10 seconds.
-
Extraction Solvent Addition: Add 1 mL of MTBE to each tube.
-
Extraction: Cap the tubes and vortex for 2 minutes at high speed.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes at room temperature.
-
Supernatant Transfer: Carefully aspirate the upper organic layer (approximately 900 µL) and transfer it to a new set of labeled tubes.
-
Evaporation: Place the tubes in a sample concentrator and evaporate the solvent under a stream of nitrogen at 40°C until completely dry.
-
Reconstitution: Add 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to each tube.
-
Final Vortexing and Transfer: Vortex the tubes for 30 seconds to dissolve the extracted analytes. Transfer the reconstituted samples to autosampler vials with inserts for analysis.
Visualizations
Caption: Workflow for the LC-MS/MS analysis of dipipanone in plasma.
Caption: Logical relationship for quantification of dipipanone.
References
Application Notes and Protocols for Studying the Analgesic Efficacy of Dipipanone in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dipipanone is a potent synthetic opioid analgesic, structurally related to methadone, that exerts its effects primarily through the activation of mu (µ)-opioid receptors in the central nervous system.[1] While its clinical use is limited in many countries, its pharmacological profile makes it a compound of interest for pain research. In analgesic potency, 25 mg of dipipanone is approximately equivalent to 10 mg of morphine in humans.[2]
These application notes provide a comprehensive overview of standard animal models and detailed protocols that can be adapted for studying the analgesic efficacy of dipipanone. Due to a lack of publicly available preclinical data specifically for dipipanone in these models, this document serves as a guide for researchers to design and conduct their own studies. The protocols are based on established methods for evaluating potent opioid analgesics.
Mechanism of Action: Mu-Opioid Receptor Signaling
Dipipanone, as a mu-opioid receptor agonist, initiates a signaling cascade that ultimately leads to a reduction in the transmission of pain signals.[1] Upon binding to the mu-opioid receptor, it induces a conformational change leading to the inhibition of adenylate cyclase, which decreases intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP inhibits the release of nociceptive neurotransmitters such as substance P and glutamate.[1] Furthermore, receptor activation leads to the opening of potassium channels and the closing of voltage-gated calcium channels, causing hyperpolarization of the neuronal membrane and further reducing neuronal excitability and pain signal propagation.[1]
References
Application Notes and Protocols for Cell-Based Screening of Dipipanone Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipipanone is a potent synthetic opioid analgesic, primarily indicated for the management of moderate to severe pain.[1] Its therapeutic action is mediated through its agonist activity at the mu-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) superfamily.[2] Activation of the MOR initiates a cascade of intracellular signaling events, primarily through the Gi/o protein pathway, leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity, which collectively results in analgesia.[2]
These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the pharmacological activity of dipipanone and other MOR agonists. The assays described herein enable the quantitative assessment of a compound's binding affinity, functional potency, and signaling profile at the human mu-opioid receptor. The provided methodologies are suitable for high-throughput screening (HTS) and lead optimization efforts in drug discovery programs.
Data Presentation
The following table summarizes the key pharmacological parameters for dipipanone and its structurally related analogue, dipyanone, at the mu-opioid receptor. This data provides a quantitative measure of their activity in various cell-based functional assays.
| Compound | Assay | Cell Line | Parameter | Value | Reference Compound |
| Dipyanone | β-Arrestin 2 Recruitment | CHO-K1 | EC50 | 39.9 nM | Hydromorphone |
| Dipyanone | β-Arrestin 2 Recruitment | CHO-K1 | Emax | 155% | Hydromorphone |
| Dipipanone | Receptor Binding (MOR) | Not Specified | Ki | Not Available | Not Applicable |
| Dipipanone | cAMP Inhibition | Not Specified | IC50 | Not Available | Not Applicable |
| Dipipanone | Calcium Flux | Not Specified | EC50 | Not Available | Not Applicable |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways activated by dipipanone and the general workflow for its screening in cell-based assays.
Caption: Mu-Opioid Receptor Signaling Pathway.
Caption: Tiered Screening Workflow for MOR Agonists.
Experimental Protocols
Mu-Opioid Receptor (MOR) Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of dipipanone for the human mu-opioid receptor.
Materials:
-
HEK293 cells stably expressing the human mu-opioid receptor (hMOR-HEK293).
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.
-
Radioligand: [³H]-DAMGO (specific activity ~50 Ci/mmol).
-
Non-specific binding control: Naloxone (10 µM).
-
Dipipanone hydrochloride.
-
Scintillation cocktail and vials.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture hMOR-HEK293 cells to confluency.
-
Harvest cells and centrifuge at 1000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-DAMGO (final concentration ~1 nM), and 50 µL of varying concentrations of dipipanone (e.g., 0.1 nM to 10 µM).
-
For total binding, add 50 µL of assay buffer instead of dipipanone.
-
For non-specific binding, add 50 µL of naloxone (final concentration 10 µM).
-
Add 50 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).
-
Incubate the plate at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the dipipanone concentration.
-
Determine the IC50 value (the concentration of dipipanone that inhibits 50% of the specific binding of [³H]-DAMGO) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Inhibition Assay (Gi-coupled Receptor)
Objective: To measure the potency (IC50) of dipipanone in inhibiting adenylyl cyclase activity in cells expressing the mu-opioid receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human mu-opioid receptor (hMOR-CHO or hMOR-HEK293).
-
Cell culture medium (e.g., Ham's F-12 or DMEM).
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin.
-
3-isobutyl-1-methylxanthine (IBMX).
-
Dipipanone hydrochloride.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the chosen assay kit.
Protocol:
-
Cell Plating:
-
Seed hMOR-CHO or hMOR-HEK293 cells into a 384-well plate at a density of 2,000-5,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of dipipanone in stimulation buffer containing a fixed concentration of a phosphodiesterase inhibitor like IBMX (e.g., 500 µM).
-
Aspirate the cell culture medium from the plate and add 10 µL of the dipipanone dilutions.
-
Incubate for 15 minutes at room temperature.
-
-
Stimulation and Lysis:
-
Add 10 µL of forskolin solution (to stimulate adenylyl cyclase) to all wells except the basal control. The final concentration of forskolin should be one that elicits a submaximal cAMP response (e.g., 1-10 µM).
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
-
cAMP Detection:
-
Perform the cAMP detection assay following the kit's protocol. This typically involves adding detection reagents and incubating for a specified time.
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Convert the raw data to cAMP concentrations using the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the dipipanone concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
β-Arrestin Recruitment Assay
Objective: To quantify the potency (EC50) and efficacy (Emax) of dipipanone in recruiting β-arrestin to the activated mu-opioid receptor.
Materials:
-
U2OS or CHO-K1 cells stably co-expressing the human mu-opioid receptor fused to a reporter fragment and β-arrestin 2 fused to the complementary reporter fragment (e.g., PathHunter® β-arrestin cells).
-
Cell culture medium.
-
Assay buffer.
-
Dipipanone hydrochloride.
-
Reference agonist (e.g., DAMGO or hydromorphone).
-
Detection reagents for the specific assay platform (e.g., chemiluminescent substrate).
-
Luminometer.
Protocol:
-
Cell Plating:
-
Plate the β-arrestin reporter cells in a 384-well white, clear-bottom plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of dipipanone and the reference agonist in assay buffer.
-
Add 10 µL of the compound dilutions to the respective wells. For the vehicle control, add 10 µL of assay buffer.
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature in the dark.
-
Measure the chemiluminescent signal using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (0% activation) and the maximal response of the reference agonist (100% activation).
-
Plot the percentage of activation against the logarithm of the dipipanone concentration.
-
Determine the EC50 (potency) and Emax (efficacy) values using non-linear regression analysis.
-
Calcium Flux Assay
Objective: To assess the ability of dipipanone to induce changes in intracellular calcium concentration in cells expressing the mu-opioid receptor coupled to a promiscuous G-protein.
Materials:
-
HEK293 or CHO-K1 cells stably expressing the human mu-opioid receptor and a promiscuous G-protein (e.g., Gα16) that couples to the calcium signaling pathway.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).
-
Probenecid (to prevent dye leakage).
-
Dipipanone hydrochloride.
-
Reference agonist (e.g., DAMGO).
-
Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR or FlexStation).
Protocol:
-
Cell Plating:
-
Seed the cells into a 384-well black-walled, clear-bottom plate at a density of 10,000-20,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer.
-
Aspirate the cell culture medium and add 20 µL of the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Assay Measurement:
-
Place the cell plate and a compound plate containing serial dilutions of dipipanone and the reference agonist into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for approximately 20 seconds.
-
The instrument's liquid handler will then add 10 µL of the compounds to the cell plate.
-
Continue to measure the fluorescence intensity kinetically for an additional 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data to the vehicle control (0% response) and the maximal response of the reference agonist (100% response).
-
Plot the percentage of maximal response against the logarithm of the dipipanone concentration.
-
Determine the EC50 value using non-linear regression analysis.
-
References
Application Notes and Protocols for Radioligand Binding Studies with Dipipanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipipanone is a synthetic opioid analgesic primarily used for the treatment of moderate to severe pain. Its pharmacological activity is mediated through its interaction with opioid receptors, which are members of the G protein-coupled receptor (GPCR) family. Understanding the binding characteristics of dipipanone to these receptors is crucial for elucidating its mechanism of action, potency, and selectivity, which are key parameters in drug development and pharmacological research.
These application notes provide a detailed protocol for conducting a competitive radioligand binding assay to determine the affinity of dipipanone for the mu (µ), delta (δ), and kappa (κ) opioid receptors.
Principle of the Assay
Radioligand binding assays are a fundamental tool in pharmacology for quantifying the interaction between a ligand (in this case, dipipanone) and its receptor. In a competitive binding assay, a radiolabeled ligand with known high affinity and selectivity for the receptor of interest is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). The unlabeled test compound (dipipanone) is added at various concentrations, and its ability to displace the radioligand from the receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the test compound for the receptor.
Data Presentation
The following table summarizes the in vitro pharmacological data for dipipanone at the three main opioid receptors. This data is derived from functional assays, which provide a strong indication of the expected binding affinity in a radioligand assay.
| Receptor Subtype | Assay Type | Parameter | Value (nM) | Reference Compound | Emax (%) |
| Mu (µ) Opioid Receptor (MOR) | GTP Gᵢ Binding Assay | EC₅₀ | 96.8 | Fentanyl | 106% |
| Kappa (κ) Opioid Receptor (KOR) | GTP Gᵢ Binding Assay | EC₅₀ | 380.4 | U-50488 | 13% |
| Delta (δ) Opioid Receptor (DOR) | GTP Gᵢ Binding Assay | EC₅₀ | 1067 | SNC-80 | 56% |
| Mu (µ) Opioid Receptor (MOR) | β-arrestin 2 Recruitment Assay | EC₅₀ | 39.9 | Hydromorphone | 155% |
Table 1: In vitro pharmacological profile of dipipanone at human opioid receptors. Data is presented as the half-maximal effective concentration (EC₅₀) and maximum effect (Eₘₐₓ) relative to a reference agonist.[1][2]
Experimental Protocols
Materials and Reagents
-
Cell Membranes: CHO or HEK293 cells stably expressing human mu, delta, or kappa opioid receptors.
-
Radioligands:
-
For mu-opioid receptor (MOR): [³H]DAMGO (specific activity ~30-60 Ci/mmol)
-
For delta-opioid receptor (DOR): [³H]Naltrindole (specific activity ~30-60 Ci/mmol)
-
For kappa-opioid receptor (KOR): [³H]U-69,593 (specific activity ~30-60 Ci/mmol)
-
-
Test Compound: Dipipanone hydrochloride
-
Non-specific Binding Control: Naloxone (10 µM final concentration)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
96-well filter plates (e.g., GF/B or GF/C)
-
Filtration apparatus
-
Scintillation counter
-
Protein determination assay kit (e.g., BCA or Bradford)
Membrane Preparation
-
Culture CHO or HEK293 cells expressing the desired opioid receptor subtype to confluence.
-
Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4) and homogenize using a Polytron or similar device.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.
-
Perform a protein concentration assay to determine the protein content of the membrane preparation.
-
Store the membrane aliquots at -80°C until use.
Competitive Radioligand Binding Assay Protocol
-
Assay Setup:
-
Prepare serial dilutions of dipipanone in assay buffer. A suggested concentration range is from 10⁻¹⁰ M to 10⁻⁵ M.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, 10 µM Naloxone, and membrane preparation.
-
Dipipanone Competition: Assay buffer, radioligand, corresponding dipipanone dilution, and membrane preparation.
-
-
-
Incubation:
-
Add 50 µL of assay buffer (or Naloxone/dipipanone dilution) to each well.
-
Add 50 µL of the appropriate radioligand (at a final concentration close to its Kd, typically 0.5-2 nM).
-
Initiate the binding reaction by adding 150 µL of the membrane preparation (typically 10-50 µg of protein per well). The final assay volume is 250 µL.
-
Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the 96-well filter plate using a cell harvester.
-
Quickly wash the filters three to four times with 200 µL of ice-cold wash buffer to separate bound from free radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate under a lamp or in a low-temperature oven.
-
Add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
For the competition assay, plot the percentage of specific binding against the logarithm of the dipipanone concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value of dipipanone.
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment).
-
-
Visualizations
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway of Mu-Opioid Receptor Activation by Dipipanone
Caption: Mu-opioid receptor signaling pathway activated by dipipanone.[3]
References
Application of Diconal in Post-operative Pain Management: A Review of Available Data and Proposed Protocols
Introduction
Mechanism of Action
Dipipanone is a synthetic opioid that exerts its analgesic effects primarily through agonism at the µ-opioid receptors in the central nervous system (CNS). This interaction mimics the effects of endogenous opioids, leading to a cascade of intracellular events that ultimately inhibit the transmission of pain signals. Specifically, activation of µ-opioid receptors leads to a decrease in cyclic adenosine monophosphate (cAMP) levels, the opening of potassium channels (causing hyperpolarization), and the closing of voltage-gated calcium channels. These actions collectively reduce neuronal excitability and the release of nociceptive neurotransmitters such as substance P and glutamate.[1]
The inclusion of cyclizine, a histamine H1 receptor antagonist, serves to counteract the common opioid-related side effects of nausea and vomiting.[2] Cyclizine's antiemetic properties are attributed to its effects on the emetic center in the midbrain and its ability to reduce labyrinthine sensitivity.[3]
Signaling Pathway of Dipipanone
Caption: Mechanism of action of dipipanone at the µ-opioid receptor.
Application Notes
Due to the lack of recent clinical trials specifically evaluating Diconal for post-operative pain, these notes are based on its pharmacological profile and general principles of opioid use in a surgical context.
Potential Applications:
-
Moderate to Severe Acute Pain: this compound could be considered for the short-term management of post-operative pain where an oral opioid is appropriate.
-
Alternative to Morphine: It may be an option for patients with a known hypersensitivity to morphine, although cross-reactivity between opioids can occur.
Considerations for Use:
-
Fixed-Dose Combination: The fixed ratio of dipipanone (10 mg) to cyclizine (30 mg) limits dose titration of the analgesic component without a corresponding increase in the antiemetic. This can be problematic if a patient requires higher opioid doses but experiences dose-limiting side effects from cyclizine (e.g., drowsiness, anticholinergic effects).
-
Risk of Abuse: this compound has a recognized potential for abuse and dependence. Its use should be strictly limited to the immediate post-operative period.
-
Respiratory Depression: As with all potent opioids, this compound can cause significant respiratory depression. Caution is required in opioid-naïve patients, the elderly, and those with pre-existing respiratory conditions.
-
Drug Interactions: The central nervous system depressant effects of this compound can be potentiated by other CNS depressants such as benzodiazepines, alcohol, and other sedatives.
Pharmacokinetic and Dosage Data
The following tables summarize available pharmacokinetic data for the components of this compound. This information is derived from a study in healthy volunteers and product characteristics.
Table 1: Pharmacokinetics of Dipipanone in this compound [4][5]
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours |
| Mean Peak Plasma Concentration (Cmax) | 29 ng/mL |
| Mean Elimination Half-Life (t½) | 3.5 hours |
| Mean Area Under the Curve (AUC) | 156 ng·h/mL |
| Excretion | <1% unchanged in urine over 24 hours |
Table 2: General Dosage and Administration Information
| Parameter | Guideline |
| Standard Adult Dose | One tablet every 6 hours for moderate to severe pain. |
| Onset of Analgesic Action | Approximately 1 hour. |
| Duration of Action | 4 to 6 hours. |
Proposed Experimental Protocol for a Post-Operative Pain Study
The following is a hypothetical protocol for a randomized controlled trial (RCT) to evaluate the efficacy and safety of this compound in the management of post-operative pain following a standardized surgical procedure, such as total knee arthroplasty.
Study Objective: To compare the analgesic efficacy and safety of this compound with a standard-of-care opioid (e.g., oral morphine) for the management of moderate to severe post-operative pain.
Methodology:
-
Patient Selection:
-
Inclusion Criteria: Adult patients (18-65 years) scheduled for primary unilateral total knee arthroplasty, ASA physical status I-III, able to provide informed consent.
-
Exclusion Criteria: History of opioid dependence or substance abuse, chronic pain requiring long-term opioid therapy, severe renal or hepatic impairment, known allergy to dipipanone, cyclizine, or morphine.
-
-
Study Design: A prospective, randomized, double-blind, active-comparator controlled trial.
-
Intervention:
-
Group A (Investigational): this compound (10 mg dipipanone / 30 mg cyclizine) administered orally every 6 hours as needed for pain.
-
Group B (Active Comparator): Oral morphine solution (e.g., 10 mg) administered every 4-6 hours as needed for pain.
-
Rescue Medication: A standard parenteral opioid (e.g., IV morphine) will be available for breakthrough pain in both groups.
-
-
Data Collection and Outcome Measures:
-
Primary Outcome: Total consumption of rescue opioid medication in the first 48 hours post-operatively.
-
Secondary Outcomes:
-
Patient-reported pain intensity scores at rest and with movement, measured on a Visual Analog Scale (VAS) at baseline and at 2, 4, 8, 12, 24, and 48 hours post-operatively.
-
Patient satisfaction with pain management.
-
Incidence and severity of adverse events, including nausea, vomiting, sedation, dizziness, and respiratory depression.
-
-
Experimental Workflow
References
- 1. Experience with dipipanone elixir in the management of cancer related pain--case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opioid - Wikipedia [en.wikipedia.org]
- 3. Preliminary Clinical Study of Dipipanone Hydrochloride (Pipadone) in Anæsthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dipyrone for treatment of post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of dipipanone after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of Dipipanone in Preclinical Models of Chronic Pain
Disclaimer: A comprehensive review of published literature indicates a notable absence of specific preclinical studies investigating the efficacy and mechanisms of dipipanone in established animal models of chronic pain. Dipipanone is a potent opioid analgesic, primarily utilized in clinical settings for moderate to severe pain, and is related to methadone[1][2]. The following application notes and protocols are therefore a synthesized guide based on the known pharmacology of dipipanone as a µ-opioid receptor agonist and standard, widely-accepted methodologies for evaluating opioid analgesics in chronic pain research[1][3][4]. These protocols are intended to serve as a foundational framework for researchers designing new studies in this area.
Introduction
Dipipanone is a synthetic opioid analgesic that exerts its effects primarily through the activation of µ-opioid receptors (MOR) in the central nervous system (CNS)[1][3]. Its mechanism is analogous to other MOR agonists like morphine, involving the inhibition of neurotransmitter release and modulation of pain perception pathways in the brain and spinal cord[1][5][6]. While its clinical efficacy is established, its specific application and effects in preclinical models of chronic pain, such as neuropathic or inflammatory pain, are not well-documented. These notes provide a proposed framework for such an investigation.
Mechanism of Action: µ-Opioid Receptor (MOR) Signaling
Dipipanone's analgesic effect is initiated by its binding to and activation of µ-opioid receptors, which are G-protein coupled receptors (GPCRs) located on neuronal membranes in key pain-processing regions[1][6]. This activation triggers a cascade of intracellular events:
-
G-Protein Activation: The activated MOR couples to inhibitory G-proteins (Gαi/o).
-
Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels[1][5]. This reduction suppresses the release of nociceptive neurotransmitters like substance P and glutamate[1][6].
-
Ion Channel Modulation: The Gβγ subunit directly modulates ion channels. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization[6]. Simultaneously, it inhibits voltage-gated calcium channels, reducing calcium influx and further preventing neurotransmitter release[1].
This combined action reduces neuronal excitability and dampens the transmission of pain signals from the periphery to the brain[1][5].
Signaling Pathway Diagram
Proposed Experimental Protocol: Neuropathic Pain Model
This protocol outlines the use of the Chronic Constriction Injury (CCI) model in rats, a widely accepted model of neuropathic pain, to assess the analgesic efficacy of dipipanone.
Animals
-
Species: Male Sprague-Dawley rats
-
Weight: 200-250 g
-
Housing: Standard housing conditions with a 12-hour light/dark cycle, ad libitum access to food and water. Acclimatize animals for at least 7 days before any procedures.
Experimental Workflow
Methodologies
A. Chronic Constriction Injury (CCI) Surgery (Day 0)
-
Anesthetize the rat using isoflurane or a ketamine/xylazine cocktail.
-
Place the animal in a prone position and shave the lateral surface of the thigh.
-
Make a small incision and, through blunt dissection, expose the sciatic nerve.
-
Proximal to the nerve's trifurcation, place four loose ligatures (4-0 chromic gut) around the nerve with about 1 mm spacing between them.
-
The ligatures should be tied until they just elicit a brief twitch in the respective hind limb.
-
Close the muscle layer and skin with sutures.
-
Administer post-operative analgesia for 48 hours (e.g., carprofen) and monitor the animal's recovery.
-
For sham-operated controls, perform the same surgery exposing the nerve without ligation.
B. Behavioral Testing: Pain Assessment
-
Mechanical Allodynia (von Frey Test): Measure the paw withdrawal threshold in response to mechanical stimulation.
-
Place the animal on an elevated mesh floor and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing force to the mid-plantar surface of the hind paw.
-
A positive response is a sharp withdrawal of the paw.
-
Determine the 50% paw withdrawal threshold (PWT) using the up-down method.
-
-
Thermal Hyperalgesia (Hargreaves Test): Measure the paw withdrawal latency to a radiant heat source.
-
Place the animal in a plexiglass chamber on a glass floor and allow it to acclimate.
-
Position a radiant heat source beneath the plantar surface of the hind paw.
-
Record the time taken for the animal to withdraw its paw. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.
-
C. Drug Administration
-
Establish a stable baseline of mechanical allodynia and thermal hyperalgesia 7-14 days post-surgery.
-
Administer dipipanone via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Vehicle (e.g., saline) should be used as a control.
-
Conduct behavioral tests at various time points post-administration (e.g., 30, 60, 120, 180 minutes) to determine peak effect and duration of action.
Data Presentation
Quantitative data should be collected and analyzed to determine the efficacy and potency of dipipanone. Given the lack of specific data, the following tables are presented as templates with exemplary data based on the known characteristics of potent opioids.
Table 1: Hypothetical Dose-Response of Dipipanone on Mechanical Allodynia
Assay: von Frey Test in CCI Rats, 60 minutes post-drug administration.
| Treatment Group | Dose (mg/kg, s.c.) | N | 50% Paw Withdrawal Threshold (g) (Mean ± SEM) | % Maximum Possible Effect (%MPE) |
| Vehicle (Saline) | - | 10 | 3.5 ± 0.4 | 0% |
| Dipipanone | 0.5 | 10 | 6.2 ± 0.8 | 23.5% |
| Dipipanone | 1.0 | 10 | 9.8 ± 1.1 | 54.8% |
| Dipipanone | 2.0 | 10 | 13.5 ± 0.9 | 87.0% |
| Sham Control | - | 10 | 15.0 ± 0.5 | 100% |
%MPE is calculated as: [(Post-drug threshold - Post-CCI baseline) / (Sham threshold - Post-CCI baseline)] x 100.
Table 2: Hypothetical Time-Course of Dipipanone on Thermal Hyperalgesia
Assay: Hargreaves Test in CCI Rats. Dose: 1.0 mg/kg, s.c.
| Time Point | Paw Withdrawal Latency (s) (Mean ± SEM) |
| Pre-Drug Baseline | 4.1 ± 0.3 |
| 30 min Post-Drug | 7.5 ± 0.6 |
| 60 min Post-Drug | 9.2 ± 0.8 |
| 120 min Post-Drug | 6.8 ± 0.5 |
| 180 min Post-Drug | 4.5 ± 0.4 |
Conclusion and Considerations
The provided protocols offer a robust framework for the initial preclinical evaluation of dipipanone in a chronic neuropathic pain model. Key considerations for researchers include:
-
Pharmacokinetics: The choice of administration route and timing of assessments should be guided by the pharmacokinetic profile of dipipanone in the chosen species.
-
Side Effects: As a potent opioid, dipipanone may cause side effects such as sedation, respiratory depression, and constipation, which should be monitored and reported[1][3].
-
Tolerance: Chronic pain studies may extend over time, making it crucial to design experiments that can also assess the potential development of analgesic tolerance.
By adapting these standard models and methodologies, researchers can begin to characterize the profile of dipipanone and determine its potential utility and mechanisms in the context of chronic pain.
References
- 1. What is the mechanism of Dipipanone Hydrochloride? [synapse.patsnap.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. What is Dipipanone Hydrochloride used for? [synapse.patsnap.com]
- 4. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethical Considerations for Using Diconal in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive framework for the ethical conduct of clinical research involving Diconal, a potent opioid analgesic containing dipipanone hydrochloride and cyclizine hydrochloride. Given its high potential for abuse, dependence, and diversion, any research protocol involving this compound must be designed with the utmost rigor to ensure the safety and well-being of participants and to maintain the integrity of the research.
This compound is a combination of dipipanone, a strong opioid agonist, and cyclizine, an antihistamine with antiemetic properties.[1] While the cyclizine is intended to reduce nausea and vomiting associated with opioid use, the formulation as a whole presents significant risks.[1] Dipipanone is a Schedule I controlled substance in the United States and a Class A drug in the United Kingdom, indicating a high potential for abuse and no currently accepted medical use in the U.S., and stringent restrictions in the UK.[2]
Core Ethical Principles
All research involving this compound must adhere to the foundational principles of biomedical ethics:
-
Beneficence and Non-Maleficence: The research should aim to produce a tangible benefit that outweighs the inherent risks to participants. Every measure must be taken to minimize harm.
-
Respect for Persons (Autonomy): The voluntary and informed consent of participants is paramount. Individuals must be empowered to make their own decisions about research participation.
-
Justice: The selection of participants must be equitable, and the burdens and benefits of the research should be distributed fairly. Vulnerable populations should not be unduly targeted.
Institutional Review Board (IRB) / Independent Ethics Committee (IEC) Approval
Prior to any research activity, the protocol must undergo a thorough review and receive approval from an IRB or IEC. The submission must provide a detailed justification for the use of this compound, a comprehensive risk-benefit analysis, and robust protocols for participant protection.
Experimental Protocols
Participant Screening and Selection
A multi-stage screening process is mandatory to ensure the appropriate and safe selection of participants.
Methodology:
-
Pre-Screening: Initial assessment of eligibility based on non-invasive criteria (e.g., age, self-reported medical history). This can be conducted via phone or a secure online questionnaire.
-
In-Person Screening Visit:
-
Informed Consent for Screening: Obtain written informed consent specifically for the screening procedures.
-
Medical and Psychiatric Evaluation: A thorough physical examination, including vital signs, ECG, and blood and urine analysis. A comprehensive psychiatric assessment using standardized tools (e.g., Structured Clinical Interview for DSM-5 - SCID-5) to identify any current or past substance use disorders, psychiatric illnesses, or contraindications.
-
Drug and Alcohol Screening: Urine toxicology and a breathalyzer test to confirm abstinence from non-prescribed substances.
-
Assessment of Decisional Capacity: A qualified professional must assess the potential participant's ability to understand the research and provide voluntary informed consent.
-
Table 1: Inclusion and Exclusion Criteria
| Inclusion Criteria | Exclusion Criteria |
| Healthy adults within a specified age range (e.g., 18-55 years). | Current or past diagnosis of opioid use disorder or any other substance use disorder. |
| Ability to provide voluntary, written informed consent. | History of significant cardiovascular, respiratory, renal, or hepatic disease. |
| Willingness to comply with all study procedures, including inpatient stays and follow-up visits. | Current use of any medications that may interact with this compound (e.g., other CNS depressants, MAOIs). |
| Pregnancy or breastfeeding. | |
| Known allergy or hypersensitivity to dipipanone, cyclizine, or other opioids. | |
| Any condition that, in the investigator's judgment, would place the participant at undue risk. |
Informed Consent Process
The informed consent process must be comprehensive, transparent, and ongoing.
Methodology:
-
Initial Consent Discussion: A detailed discussion of the study's purpose, procedures, potential risks and benefits, and alternatives to participation. The use of a placebo and the potential for withdrawal symptoms upon discontinuation must be clearly explained.
-
Consent Document: The informed consent form must be written in plain language and explicitly state that this compound is a potent opioid with a high potential for addiction.
-
Assessment of Understanding: After the discussion and review of the consent form, the investigator should ask open-ended questions to assess the participant's comprehension of the key study elements.
-
Ongoing Consent: Consent should be viewed as a continuous process, with opportunities for participants to ask questions and withdraw at any time without penalty.
This compound Administration and Monitoring
The administration of this compound must occur in a controlled clinical setting with continuous monitoring.
Methodology:
-
Dosage and Administration: The dose of this compound should be the minimum necessary to achieve the research objectives and should be administered by qualified medical personnel.
-
Inpatient Setting: All drug administration should take place in an inpatient research facility to ensure participant safety and control over the study drug.
-
Physiological and Psychological Monitoring: Continuous monitoring of vital signs (heart rate, blood pressure, respiratory rate, oxygen saturation) is required. Regular assessments for signs of sedation, respiratory depression, and other adverse effects must be conducted.
-
Adverse Event Management: A clear protocol for managing adverse events, including access to naloxone (an opioid antagonist) and emergency medical services, must be in place.
Management of Dependence and Withdrawal
The protocol must include a plan for tapering the drug and managing potential withdrawal symptoms.
Methodology:
-
Tapering Schedule: A gradual dose reduction schedule should be implemented at the end of the drug administration phase to minimize the risk of withdrawal.
-
Withdrawal Symptom Monitoring: Participants should be monitored for symptoms of opioid withdrawal using a standardized scale (e.g., Clinical Opiate Withdrawal Scale - COWS).
-
Symptomatic Treatment: A protocol for the management of withdrawal symptoms (e.g., anxiety, insomnia, nausea) with non-opioid medications should be in place.
-
Follow-up: Post-study follow-up visits are essential to monitor for any long-term adverse effects or signs of substance misuse.
Data Presentation
Table 2: Key Pharmacological and Risk Profile of this compound Components
| Component | Pharmacological Class | Key Therapeutic Effect | Major Risks and Side Effects |
| Dipipanone Hydrochloride | Opioid Agonist | Analgesia (pain relief) | Respiratory depression, sedation, euphoria, physical dependence, addiction, constipation, nausea, vomiting. |
| Cyclizine Hydrochloride | Antihistamine (H1 receptor antagonist), Antiemetic | Prevention of nausea and vomiting | Drowsiness, dry mouth, blurred vision, dizziness, potential for abuse (in combination with opioids). |
Mandatory Visualizations
Caption: Workflow for ethical conduct of clinical research involving this compound.
Caption: Simplified signaling pathways of this compound's active components.
Caption: Logical relationship between the primary risk of this compound and mitigation strategies.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Dipipanone Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of dipipanone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my dipipanone bioanalysis?
A: In the context of LC-MS/MS analysis, the "matrix" refers to all the components in a biological sample other than the analyte of interest (dipipanone).[1] These endogenous components, such as proteins, lipids, salts, and phospholipids, can interfere with the ionization of dipipanone in the mass spectrometer's ion source.[1][2] This interference is known as the matrix effect and can manifest in two ways:
-
Ion Suppression: This is a decrease in the analyte's signal intensity, leading to underestimation of the dipipanone concentration. It occurs when co-eluting matrix components compete with the analyte for ionization, reducing the efficiency of analyte ion formation.
-
Ion Enhancement: This is an increase in the analyte's signal intensity, resulting in an overestimation of the dipipanone concentration. While less common, it can occur when co-eluting compounds improve the ionization efficiency of the analyte.
Failure to address matrix effects can severely compromise the accuracy, precision, and sensitivity of your bioanalytical method.[3]
Q2: I'm observing poor reproducibility and accuracy in my dipipanone quantification. Could this be due to matrix effects?
A: Yes, poor reproducibility and accuracy are hallmark signs of unmanaged matrix effects.[4] Because the composition of biological matrices can vary significantly between individuals and even within the same individual over time, the extent of ion suppression or enhancement can be inconsistent across different samples. This variability leads to scattered results and a lack of confidence in the quantitative data.
Q3: How can I quantitatively assess the matrix effect in my dipipanone assay?
A: There are two primary methods for the quantitative assessment of matrix effects:
-
Post-Extraction Spike Method: This is considered the "gold standard" for evaluating matrix effects.[2] The approach involves comparing the peak area of dipipanone in a solution prepared in a clean solvent to the peak area of dipipanone spiked into an extracted blank matrix sample at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Area of Analyte in Post-Extracted Matrix) / (Peak Area of Analyte in Neat Solution)
An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[2]
-
-
Post-Column Infusion: This method helps to identify the regions in the chromatogram where ion suppression or enhancement occurs. A solution of dipipanone is continuously infused into the mass spectrometer's ion source while an extracted blank matrix sample is injected into the LC system. Any fluctuation in the baseline signal of dipipanone corresponds to a region of matrix effect.
Q4: What are the most effective sample preparation techniques to minimize matrix effects for dipipanone analysis?
A: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering dipipanone. The most common and effective techniques include:
-
Liquid-Liquid Extraction (LLE): This technique separates dipipanone from the aqueous biological matrix into an immiscible organic solvent. An early study on dipipanone analysis found that an optimal extraction was achieved at a pH of 8.[5][6]
-
Solid-Phase Extraction (SPE): SPE is a highly selective sample clean-up method that can effectively remove interfering compounds.[7][8] It involves passing the sample through a sorbent bed that retains dipipanone, followed by washing to remove matrix components and elution of the purified analyte.
-
Protein Precipitation (PPT): This is a simpler but generally less clean method. It involves adding a solvent (e.g., acetonitrile) to precipitate proteins, which are then removed by centrifugation. While quick, it may not effectively remove other matrix components like phospholipids.
-
Supported Liquid Extraction (SLE): This technique is an alternative to traditional LLE, where the aqueous sample is absorbed onto a solid support. The immiscible organic solvent is then passed through the support to extract the analyte.
Q5: Can I just dilute my sample to reduce matrix effects?
A: Sample dilution can be a simple and effective strategy to reduce matrix effects, especially for highly concentrated samples.[9] By diluting the sample, the concentration of interfering matrix components is also reduced. However, this approach may not be suitable for assays requiring high sensitivity, as it also lowers the concentration of dipipanone, potentially bringing it below the limit of quantification.[9]
Q6: How does the choice of internal standard (IS) help in compensating for matrix effects?
A: An appropriate internal standard is crucial for compensating for matrix effects. An ideal IS for dipipanone would be a stable isotope-labeled (SIL) version of the molecule (e.g., dipipanone-d3). A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. By using the ratio of the analyte peak area to the IS peak area for quantification, the variability caused by matrix effects can be effectively normalized. If a SIL-IS is not available, a structural analog that elutes close to dipipanone and behaves similarly in the ion source can be used. For dipipanone analysis, codeine has been reported as a satisfactory internal standard under alkaline conditions.[5][6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low analyte response/sensitivity | Ion suppression from co-eluting matrix components. | - Optimize Sample Preparation: Switch from a less specific method like protein precipitation to a more rigorous one like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). - Chromatographic Separation: Modify the LC gradient to better separate dipipanone from interfering peaks. - Check for Phospholipid Contamination: Phospholipids are a common cause of ion suppression. Consider using a phospholipid removal plate or a specific SPE sorbent.[1] |
| High variability in results (poor precision) | Inconsistent matrix effects between samples. | - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for variable matrix effects. - Improve Sample Clean-up: A more robust and consistent sample preparation method will reduce the variability of matrix components between samples. |
| Inaccurate quantification (poor accuracy) | Consistent ion suppression or enhancement. | - Evaluate Matrix Effect: Quantify the matrix effect using the post-extraction spike method.[2] - Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects. |
| Peak tailing or splitting | Matrix components interfering with chromatography. | - Improve Sample Clean-up: Remove interfering substances that may be affecting the peak shape. - Optimize LC Method: Adjust the mobile phase composition or gradient to improve peak shape. |
Experimental Protocols
General Liquid-Liquid Extraction (LLE) Protocol for Dipipanone from Plasma
This is a generalized protocol based on common LLE procedures and specific information for dipipanone.
-
Sample Preparation: To 1 mL of plasma sample, add an appropriate amount of internal standard (e.g., codeine or a SIL-IS).
-
pH Adjustment: Adjust the sample pH to approximately 8 using a suitable buffer (e.g., ammonium hydroxide). This has been reported as the optimal pH for dipipanone extraction.[5][6]
-
Extraction: Add 5 mL of an immiscible organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).
-
Mixing: Vortex the mixture for 2-5 minutes to ensure thorough mixing and partitioning of dipipanone into the organic layer.
-
Centrifugation: Centrifuge the sample at approximately 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase used for the LC-MS/MS analysis.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
General Solid-Phase Extraction (SPE) Protocol for Dipipanone from Urine
This is a generalized protocol based on common SPE procedures for basic drugs.
-
Sample Pre-treatment: To 1 mL of urine, add the internal standard and 1 mL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0).
-
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of the pre-treatment buffer.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove less polar interferences.
-
-
Elution: Elute dipipanone and the internal standard with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize the impact of different sample preparation methods on analyte recovery and matrix effects for compounds similar to dipipanone. This data illustrates the importance of selecting an appropriate clean-up strategy.
Table 1: Comparison of Analyte Recovery and Matrix Effects for Different Extraction Methods in Plasma
| Analyte Class | Extraction Method | Average Recovery (%) | Matrix Effect (%) | Reference |
| Opioids | SPE (Cation Exchange) | >69% | 1 to 26% (with IS) | [10] |
| Various Drugs | SPE (UHPLC-TOF-MS) | 41% - 111% | -13% to 50% | [11] |
| Opiates | SPE (GC-MS) | ~82% (Whole Blood) | Significant (F-test) | [12] |
Table 2: Recovery of Synthetic Cathinones from Urine using Mixed-Mode SPE
| Analyte | Average Recovery (%) | % RSD |
| Mephedrone | 96.2 | 4.8 |
| Methedrone | 94.5 | 5.1 |
| Methylone | 98.1 | 3.9 |
| Butylone | 97.6 | 4.2 |
| MDPV | 92.3 | 6.5 |
| α-PVP | 95.8 | 4.5 |
| Pentedrone | 93.7 | 5.8 |
| Pentylone | 96.9 | 4.1 |
| Naphyrone | 91.5 | 7.2 |
| Data from a study on synthetic cathinones, which have similar extraction properties to some opioids. |
Visualizations
Workflow for Overcoming Matrix Effects
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Analysis of Drugs of Abuse in Urine [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Analysis of 30 Drugs in Whole Blood by SPE and UHPLC-TOF-MS | Journal of Forensic Science & Criminology | Open Access Journals | Annex Publishers [annexpublishers.co]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Dipipanone Stability in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on improving the stability of dipipanone in various biological samples. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of dipipanone in biological samples?
A1: The stability of dipipanone, like many other opioid compounds, in biological matrices can be influenced by several factors. The most critical are:
-
Temperature: Elevated temperatures can accelerate the degradation of dipipanone. Therefore, proper sample storage is crucial.
-
pH: The pH of the biological matrix can significantly impact the chemical stability of dipipanone. An optimal pH should be maintained during sample collection, processing, and storage.[1]
-
Enzymatic Degradation: Biological samples, particularly whole blood and plasma, contain various enzymes, such as esterases and cytochrome P450s, that can metabolize dipipanone.[2][3][4]
-
Light Exposure: Although less commonly reported for opioids, prolonged exposure to light can sometimes contribute to the degradation of photosensitive compounds.
Q2: What is the recommended storage temperature for biological samples containing dipipanone?
A2: While specific long-term stability data for dipipanone is limited, general best practices for opioids and other sensitive analytes in biological samples suggest the following:
-
Short-term storage (up to 24 hours): Refrigeration at 2-8°C is recommended.
-
Long-term storage: Freezing at -20°C or, preferably, -80°C is essential to minimize chemical and enzymatic degradation.[5][6][7][8] Studies on other opioids, such as hydromorphone, have shown stability for up to three years at -20°C.[7]
Q3: How does pH affect dipipanone stability and what is the optimal pH for sample handling?
A3: The optimal pH for the stability of dipipanone in biological samples has not been extensively reported. However, for analytical purposes, the optimal extraction of dipipanone has been found to be at pH 8.[9] It is important to note that pH can influence both chemical degradation (e.g., hydrolysis) and enzymatic activity. For general guidance, maintaining a neutral or slightly acidic pH is often beneficial for the stability of many drugs. It is advisable to perform a pH stability study for your specific experimental conditions.
Q4: What are the potential degradation pathways for dipipanone in biological samples?
A4: Specific degradation pathways for dipipanone in biological matrices are not well-documented in publicly available literature. However, based on its chemical structure, which is similar to methadone, potential degradation pathways could include:
-
N-dealkylation: This is a common metabolic pathway for many opioids, often mediated by cytochrome P450 (CYP) enzymes in the liver.[10]
-
Oxidation: The piperidine ring and other parts of the molecule could be susceptible to oxidation.
-
Hydrolysis: Although dipipanone does not have an ester group, which is highly susceptible to hydrolysis, other parts of the molecule could undergo hydrolytic degradation under certain pH and temperature conditions.[11]
Q5: Are there any recommended preservatives or stabilizers for dipipanone in whole blood?
A5: For the collection of whole blood samples, the use of preservatives is standard practice to prevent coagulation and inhibit enzymatic activity. While specific data for dipipanone is scarce, common preservatives used for other drugs include:
-
Sodium Fluoride (NaF): Often used as a glycolysis inhibitor and has some enzyme-inhibiting properties.[5][6]
-
Potassium Oxalate: An anticoagulant.
-
EDTA (Ethylenediaminetetraacetic acid): An anticoagulant that also chelates metal ions, which can catalyze degradation reactions.
The choice of preservative may depend on the specific analytical method being used. It is recommended to validate the compatibility of the chosen preservative with the dipipanone assay.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Low recovery of dipipanone from stored samples | 1. Degradation due to improper storage temperature. 2. pH of the sample is not optimal for stability. 3. Enzymatic degradation. 4. Repeated freeze-thaw cycles. | 1. Ensure samples are immediately frozen at -20°C or -80°C after collection and processing. 2. Measure and adjust the pH of the sample matrix if necessary. Consider adding a buffer. 3. Add enzyme inhibitors (e.g., sodium fluoride) to whole blood samples at the time of collection. 4. Aliquot samples into smaller volumes before freezing to avoid multiple freeze-thaw cycles. |
| High variability in dipipanone concentrations between replicate samples | 1. Inconsistent sample handling and processing. 2. Non-homogenous sample. 3. Analyte adsorption to container surfaces. | 1. Standardize all sample handling procedures, including collection, processing, and storage. 2. Ensure thorough mixing of samples before aliquoting and analysis. 3. Use low-binding microcentrifuge tubes and pipette tips. |
| Appearance of unknown peaks in chromatograms of stored samples | 1. Formation of degradation products. 2. Contamination of the sample. | 1. Attempt to identify the degradation products using mass spectrometry (MS) to understand the degradation pathway. 2. Review sample collection and handling procedures to identify and eliminate potential sources of contamination. |
Experimental Protocols
Protocol 1: Evaluation of Dipipanone Stability in Plasma
This protocol outlines a general procedure to assess the short-term and long-term stability of dipipanone in plasma under different storage conditions.
Materials:
-
Blank human plasma (with appropriate anticoagulant)
-
Dipipanone standard solution
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for protein precipitation
-
LC-MS/MS system
Procedure:
-
Spike the blank plasma with a known concentration of dipipanone.
-
Aliquot the spiked plasma into separate vials for each time point and storage condition to be tested.
-
Time Zero (T0) Analysis: Immediately process and analyze a set of aliquots to establish the initial concentration.
-
Protein precipitation: Add 3 volumes of ice-cold acetonitrile to 1 volume of plasma.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by a validated LC-MS/MS method.
-
-
Stability Testing:
-
Short-term (Bench-top) Stability: Leave aliquots at room temperature for 4, 8, and 24 hours before processing and analysis.
-
Refrigerated Stability: Store aliquots at 2-8°C for 24, 48, and 72 hours before analysis.
-
Freeze-Thaw Stability: Subject aliquots to three freeze-thaw cycles (-20°C to room temperature). After the third cycle, process and analyze.
-
Long-term Stability: Store aliquots at -20°C and -80°C. Analyze at various time points (e.g., 1, 3, 6, and 12 months).
-
-
Data Analysis: Calculate the percentage of dipipanone remaining at each time point relative to the T0 concentration. A recovery of 85-115% is generally considered stable.
Visualizations
Caption: Workflow for assessing dipipanone stability in plasma.
Caption: Potential degradation pathways for dipipanone.
References
- 1. researchgate.net [researchgate.net]
- 2. chemisgroup.us [chemisgroup.us]
- 3. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. Long-Term Stability of Hydromorphone in Human Plasma Frozen at −20°C for Three Years Quantified by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Involvement of cytochrome P450 3A4 in N-dealkylation of buprenorphine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Addressing Cross-Reactivity in Dipipanone Immunoassays
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Immunoassays specifically designed for dipipanone are not widely documented in publicly available scientific literature. Consequently, detailed cross-reactivity data for such specific assays is limited. This guide is based on the established principles of opioid immunoassay cross-reactivity, with inferences drawn from data on structurally similar compounds like methadone. All presumptive positive results from any screening immunoassay must be confirmed by a more specific, secondary method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: We obtained a presumptive positive for "opiates" in a sample from a subject administered dipipanone. Does this confirm the presence of dipipanone?
A1: A presumptive positive on a general opiate screen is not a confirmation of dipipanone. The result could be due to several factors:
-
Direct Cross-reactivity: Dipipanone or its metabolites may be structurally similar enough to the assay's target molecule (typically morphine) to bind to the antibody and generate a positive signal. The extent of this cross-reactivity is highly dependent on the specific antibodies used by the assay manufacturer.
-
Presence of Other Opioids: The sample may contain other opioids, either from co-administration or other sources, that are detected by the assay.
-
Interference from Non-Opioid Compounds: A range of structurally unrelated compounds are known to interfere with opiate immunoassays, leading to false-positive results.[1][2]
-
Metabolite Detection: The assay may be detecting one or more metabolites of dipipanone. Detailed information on the cross-reactivity of dipipanone metabolites is scarce.
Definitive identification requires a confirmatory test, such as LC-MS/MS, to specify which compound is responsible for the positive screen.
Q2: What common substances are known to cause false-positive results in general opiate immunoassays?
A2: Numerous substances can potentially cause false-positive results, and this varies significantly between different commercial assays.[3] Key examples include:
-
Quinolone Antibiotics: Certain antibiotics, such as levofloxacin and ofloxacin, are well-documented interferents in some opiate immunoassays.[1][4]
-
Antihistamines: Diphenhydramine has been linked to false-positive results for methadone, an opioid structurally similar to dipipanone.[5]
-
Certain Antibiotics: The antibiotic rifampin has also been reported to produce false-positive opiate screens.[1]
-
Dietary Intake: Ingesting significant quantities of poppy seeds can lead to a true positive result for morphine, which a screening assay cannot distinguish from illicit opiate use.[6]
A thorough review of the subject's medication and dietary history is critical when interpreting unexpected positive results.
Q3: A sample expected to contain dipipanone screened negative for opiates. What could explain this result?
A3: A false-negative result can occur for several reasons:
-
Lack of Cross-Reactivity: This is a primary cause. The antibodies in the screening assay may not recognize the dipipanone molecule or its metabolites. This is a known limitation of general opiate assays when testing for many synthetic or semi-synthetic opioids.
-
Concentration Below Cut-off: The concentration of dipipanone or its active metabolites in the sample may be below the assay's detection threshold or cut-off level.
-
Sample Timing: Dipipanone has a relatively short elimination half-life of approximately 3.5 hours.[7][8] If the sample is collected too long after administration, the drug concentration may have fallen to undetectable levels.
-
Matrix Effects: Other components within the sample (e.g., urine, plasma) can sometimes interfere with the antibody-antigen binding, masking the presence of the drug.
If dipipanone presence is strongly suspected despite a negative screen, analysis by a more sensitive and specific method like LC-MS/MS is recommended.
Q4: What is the standard procedure for confirming a presumptive positive result for dipipanone?
A4: A presumptive positive result from an immunoassay is considered preliminary. The gold-standard methods for confirmation are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity and specificity. It physically separates the compounds in the sample and then identifies them based on their unique molecular mass and fragmentation patterns, allowing for precise quantification.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is another highly reliable method that separates compounds based on their volatility and then identifies them by their mass spectrum.
These techniques can definitively identify and quantify dipipanone, distinguishing it from any other structurally similar or interfering compounds.
Troubleshooting Guides
Issue 1: Unexpected Positive Immunoassay Result
This workflow outlines the steps to take when a sample screens positive for opiates, and the suspected cause is dipipanone.
Caption: Workflow for troubleshooting an unexpected positive result.
Issue 2: Unexpected Negative Immunoassay Result
This workflow provides guidance when a sample screens negative, but dipipanone is expected to be present.
Caption: Workflow for troubleshooting an unexpected negative result.
Data Presentation: Potential Cross-Reactivity
The following table summarizes compounds that may potentially cross-react with a hypothetical dipipanone immunoassay, based on structural similarity and known interference with other opioid assays. This data is illustrative and not empirically confirmed for a dipipanone-specific assay.
| Compound Class | Specific Examples | Rationale for Potential Cross-Reactivity |
| Structurally Similar Opioids | Methadone, Phenadoxone | Dipipanone is a 4,4-diphenylheptane-3-one, a class it shares with methadone and phenadoxone, making cross-reactivity highly probable.[8] |
| Other Opioid Analgesics | Loperamide | Loperamide has been demonstrated to interfere with certain opioid immunoassays.[10] |
| Antihistamines | Diphenhydramine, Doxylamine | These have been reported to cause false positives in methadone immunoassays, suggesting a potential for interaction based on structural motifs.[5] |
| Antipsychotics | Quetiapine, Verapamil | Have been implicated in false-positive results for methadone screening assays.[1] |
| Antibiotics | Levofloxacin, Ofloxacin | These quinolone antibiotics are known interferents in general opiate screening assays.[1][4] |
Experimental Protocols
Protocol 1: General Competitive Immunoassay Screening
This protocol outlines a typical procedure for a competitive enzyme immunoassay (EIA) used for drug screening.
-
Sample Preparation:
-
Urine: Centrifuge at 2000 x g for 5 minutes to pellet particulate matter. Use the clear supernatant.
-
Plasma/Serum: Perform a protein precipitation step by adding a solvent like acetonitrile, vortexing, centrifuging, and using the supernatant.
-
-
Assay Execution: a. Pipette samples, calibrators, and controls into respective wells of a microplate pre-coated with specific antibodies. b. Add a fixed concentration of enzyme-labeled drug conjugate (tracer) to each well. This initiates competition between the drug in the sample and the tracer for the limited antibody binding sites. c. Incubate the plate according to the manufacturer's instructions (e.g., 60 minutes at 37°C). d. Wash the plate multiple times with the provided wash buffer to remove unbound components. e. Add a chromogenic substrate (e.g., TMB). The enzyme on the bound tracer will catalyze a color-producing reaction. f. Incubate for a defined period (e.g., 15 minutes) in the dark. g. Add a stop solution to halt the reaction.
-
Data Analysis:
-
Measure the optical density (OD) at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
The OD is inversely proportional to the drug concentration in the sample. A sample with an OD below that of the cut-off calibrator is considered presumptively positive.
-
Protocol 2: LC-MS/MS Confirmation of Dipipanone
This protocol provides a general method for the specific confirmation and quantification of dipipanone.
-
Sample Preparation and Extraction: a. Aliquot 1 mL of the sample (urine or plasma) into a glass tube. b. Add an internal standard (e.g., dipipanone-d3) at a known concentration. c. For Glucuronide Metabolites (Optional): Add β-glucuronidase enzyme and incubate to hydrolyze conjugated metabolites back to their parent form. d. Liquid-Liquid Extraction (LLE): Adjust sample pH to ~9.5 with a buffer. Add 5 mL of an organic solvent (e.g., ethyl acetate/hexane mixture), vortex vigorously for 2 minutes, and centrifuge. e. Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. f. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid).[9][11]
-
LC-MS/MS Instrumentation and Analysis: a. Liquid Chromatography (LC): Inject 10 µL of the prepared sample onto a C18 analytical column. Perform a gradient elution to separate dipipanone from matrix components.
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions. b. Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect dipipanone.
- Precursor Ion (Q1): m/z for dipipanone (e.g., 350.2)
- Product Ions (Q3): Select at least two specific fragment ions for confirmation (e.g., m/z 264.2, 98.1).
-
Data Interpretation:
-
A positive identification of dipipanone requires the peak to have the same retention time as a reference standard and the correct ratio of the two monitored product ions.
-
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a multi-point calibration curve.
-
Logical Relationships in Result Interpretation
The following diagram illustrates the logical flow for interpreting screening results and determining the subsequent course of action.
Caption: Decision logic for immunoassay screening and confirmation.
References
- 1. Toxicologic Testing for Opiates: Understanding False-Positive and False-Negative Test Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. usscreeningsource.com [usscreeningsource.com]
- 4. researchgate.net [researchgate.net]
- 5. uspharmacist.com [uspharmacist.com]
- 6. ACMT Position Statement: Interpretation of Urine Opiate and Opioid Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipipanone [medbox.iiab.me]
- 8. Dipipanone - Wikipedia [en.wikipedia.org]
- 9. agilent.com [agilent.com]
- 10. Evaluating Updated Fentanyl Immunoassays for Loperamide Interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. antisel.gr [antisel.gr]
Technical Support Center: Managing Side Effects of Diconal in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Diconal in animal studies. The information is designed to help anticipate and manage potential side effects, ensuring the welfare of the animal subjects and the integrity of the experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary components?
This compound is a combination drug product containing two active ingredients:
-
Dipipanone Hydrochloride: A potent opioid analgesic that acts as a mu-opioid receptor agonist.[1][2] Its primary function is to provide pain relief.
-
Cyclizine Hydrochloride: An anti-emetic and histamine H1 receptor antagonist.[3] It is included to counteract the nausea and vomiting that can be induced by dipipanone.
Q2: What is the primary mechanism of action of this compound?
The analgesic effects of this compound are mediated by dipipanone's agonistic activity at mu-opioid receptors in the central nervous system.[1][4] This binding inhibits the transmission of pain signals.[1] Cyclizine's anti-emetic effects are attributed to its antagonism of H1 histamine receptors and its anticholinergic properties, which help to reduce nausea and vomiting.[3]
Q3: What are the most common side effects of this compound observed in animal studies?
Based on the pharmacology of its components, the most anticipated side effects in animal models include:
-
Respiratory Depression: A common and potentially life-threatening side effect of potent opioids like dipipanone.[4][5]
-
Sedation and Drowsiness: Both dipipanone and cyclizine can cause central nervous system depression, leading to sedation.[3][5]
-
Gastrointestinal Stasis (Constipation): Opioids are known to decrease gastrointestinal motility.[5]
-
Anticholinergic Effects: Cyclizine can cause dry mouth, urinary retention, and blurred vision.[6][7]
Q4: How can I monitor for respiratory depression in my animal models?
Regular monitoring of respiratory rate and effort is crucial. This can be done through visual observation, use of a pulse oximeter (for larger animals), or whole-body plethysmography for smaller rodents. A significant decrease in respiratory rate or signs of labored breathing are indicators of respiratory depression.
Q5: Are there any known species-specific differences in the response to this compound?
While specific data for this compound is limited, species and even strain-specific differences in response to opioids are well-documented.[8] For example, some species may be more prone to the excitatory effects of opioids, while others may show more profound sedation. It is essential to conduct pilot studies to determine the optimal dose and to monitor for species-specific adverse effects.
Troubleshooting Guides
Issue 1: Severe Respiratory Depression
Symptoms:
-
Significantly decreased respiratory rate.
-
Shallow breathing or periods of apnea.
-
Cyanosis (blue discoloration of mucous membranes).
Immediate Actions:
-
Reduce or Discontinue this compound: If possible, immediately lower the dose or cease administration.
-
Administer an Opioid Antagonist: Naloxone is a specific opioid antagonist that can rapidly reverse the effects of dipipanone. The appropriate dose will depend on the animal species and the dose of this compound administered.
-
Provide Respiratory Support: If necessary, provide supplemental oxygen or assisted ventilation.
Preventative Measures:
-
Dose-Response Studies: Conduct thorough dose-response studies to identify the minimum effective dose with the lowest incidence of respiratory depression.
-
Continuous Monitoring: Implement continuous or frequent monitoring of respiratory function, especially in the initial hours after administration.
Issue 2: Excessive Sedation and Lethargy
Symptoms:
-
Profound drowsiness and lack of activity.
-
Loss of righting reflex.
-
Decreased food and water intake.
Troubleshooting Steps:
-
Assess the Level of Sedation: Use a standardized scoring system to quantify the level of sedation.
-
Ensure Access to Food and Water: Provide easily accessible food and water, and monitor intake closely. Dehydration can exacerbate other side effects.
-
Dose Adjustment: In subsequent experiments, consider reducing the dose of this compound.
-
Consider the Timing of Administration: Administering this compound during the animal's dark cycle (active period for nocturnal animals) may have a different impact on overall activity.
Issue 3: Gastrointestinal Stasis and Constipation
Symptoms:
-
Reduced or absent fecal output.
-
Abdominal distension.
-
Signs of abdominal discomfort (e.g., stretching, writhing).
Management Strategies:
-
Hydration: Ensure adequate hydration, as this can help to soften stool.
-
Dietary Fiber: For species where it is appropriate, a diet with increased fiber can be beneficial.
-
Prokinetic Agents: In consultation with a veterinarian, the use of prokinetic drugs may be considered to stimulate gastrointestinal motility.
-
Laxatives: Mild laxatives can be used, but their use should be carefully monitored to avoid dehydration.
Data Presentation
Table 1: Hypothetical Dose-Dependent Side Effects of this compound in a Rodent Model
| This compound Dose (mg/kg) | Respiratory Rate (% Decrease from Baseline) | Sedation Score (0-4) | Gastrointestinal Transit Time (hours) |
| 1 | 10 ± 2 | 1.2 ± 0.3 | 8 ± 1 |
| 5 | 25 ± 5 | 2.5 ± 0.5 | 14 ± 2 |
| 10 | 45 ± 8 | 3.8 ± 0.4 | 22 ± 3 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Assessment of Respiratory Function using Whole-Body Plethysmography
Objective: To non-invasively measure respiratory parameters in conscious, unrestrained small animals.
Methodology:
-
Acclimatize the animal to the plethysmography chamber for at least 30 minutes prior to data collection.
-
Record baseline respiratory parameters (respiratory rate, tidal volume, minute volume) for a stable 15-minute period.
-
Administer this compound at the desired dose and route.
-
Place the animal back into the plethysmography chamber and record respiratory parameters continuously for the first hour, and then at regular intervals for the duration of the drug's expected effect.
-
Analyze the data to determine the time to peak respiratory depression and the duration of the effect.
Protocol 2: Evaluation of Gastrointestinal Motility using the Charcoal Meal Test
Objective: To assess the effect of this compound on gastrointestinal transit time.
Methodology:
-
Fast the animals for a period appropriate for the species (e.g., 12-18 hours for rats, with free access to water).
-
Administer this compound or a vehicle control at a predetermined time before the charcoal meal.
-
Administer a charcoal meal (e.g., 5% charcoal suspension in 10% gum arabic) orally via gavage.
-
At a set time point after the charcoal meal administration (e.g., 30-60 minutes), euthanize the animal via an approved method.
-
Carefully dissect the small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculate the gastrointestinal transit as a percentage of the total length of the small intestine.
Mandatory Visualizations
Caption: Mu-opioid receptor signaling pathway activated by dipipanone.
References
- 1. What is Dipipanone Hydrochloride used for? [synapse.patsnap.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. medicines.org.uk [medicines.org.uk]
- 4. What is the mechanism of Dipipanone Hydrochloride? [synapse.patsnap.com]
- 5. What are the side effects of Dipipanone Hydrochloride? [synapse.patsnap.com]
- 6. Cyclizine - Wikipedia [en.wikipedia.org]
- 7. Side effects of cyclizine - NHS [nhs.uk]
- 8. Analgesics Used in Animals - Therapeutics - MSD Veterinary Manual [msdvetmanual.com]
Technical Support Center: Reducing Variability in Dipipanone Behavioral Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for conducting behavioral assays with dipipanone. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, with a focus on minimizing variability and ensuring data integrity.
Frequently Asked Questions (FAQs)
Q1: What is dipipanone and what is its primary mechanism of action in the central nervous system?
A1: Dipipanone is a synthetic opioid analgesic used for the management of moderate to severe pain.[1] Its primary mechanism of action is the activation of mu-opioid receptors, which are G-protein coupled receptors located in the brain and spinal cord.[1] This activation leads to a series of intracellular events, including the inhibition of adenylate cyclase, a decrease in cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels.[1] Ultimately, this results in a reduction of neurotransmitter release and a dampening of pain signaling pathways.[1]
Q2: What are the common behavioral assays used to evaluate the effects of dipipanone in preclinical models?
A2: Common behavioral assays to assess the effects of opioids like dipipanone include:
-
Locomotor Activity: To measure stimulant or sedative effects.
-
Conditioned Place Preference (CPP): To evaluate the rewarding or aversive properties of the drug.[2][3][4][5]
-
Hot Plate Test: To assess analgesic effects by measuring the latency to a thermal stimulus.[6][7]
Q3: What are some of the known side effects of dipipanone that could influence behavioral assay results?
A3: Dipipanone can cause a range of side effects that may impact an animal's performance in a behavioral test. These include drowsiness, dizziness, nausea, and motor impairment.[8] It is crucial to consider these potential confounds when interpreting behavioral data.
Troubleshooting Guides
High variability in behavioral assays can obscure the true effects of dipipanone. The following tables provide a structured approach to troubleshooting common issues.
Table 1: Troubleshooting High Variability in Locomotor Activity Assays
| Problem | Potential Causes | Recommended Solutions |
| High inter-animal variability in baseline activity | Genetic differences within an outbred stock. | Use an inbred strain of mice or rats. Allow for a sufficient habituation period to the testing environment before drug administration. |
| Inconsistent effects of dipipanone on locomotor activity across studies | Differences in the dose administered. Time of day of testing (circadian rhythms can affect activity). Habituation state of the animal (novel vs. familiar environment). | Conduct a dose-response study to determine the optimal dose for your specific experimental conditions.[9] Standardize the time of day for all testing. Be consistent in whether you are testing in a novel or habituated environment. |
| Biphasic dose-response (low doses increase activity, high doses decrease it) | This is a known effect of many opioids, including morphine.[10][11] | Carefully select doses to target the specific effect you wish to study (stimulation vs. sedation). Ensure your dose range is wide enough to capture the full dose-response curve. |
Table 2: Troubleshooting Conditioned Place Preference (CPP) Experiments
| Problem | Potential Causes | Recommended Solutions |
| No significant place preference develops | The dose of dipipanone may be too low to be rewarding or too high, causing aversive effects. Insufficient conditioning sessions. Weak contextual cues in the apparatus. | Perform a dose-response study to find the optimal rewarding dose.[12] Increase the number of conditioning pairings. Enhance the distinctiveness of the conditioning chambers with varied visual and tactile cues.[13] |
| High variability in preference scores | Natural biases of the animals for one chamber over the other. Inconsistent handling of the animals. | Conduct a pre-test to determine baseline preferences and use a balanced-unbiased design where the drug is paired with the initially non-preferred side.[2] Handle all animals consistently and gently to minimize stress. |
| Aversive effects are observed instead of rewarding effects | The dose of dipipanone may be in the aversive range. Association of the conditioning chamber with withdrawal symptoms. | Test a lower dose range. Ensure the timing of conditioning sessions does not coincide with the onset of withdrawal. |
Table 3: Troubleshooting Hot Plate Analgesia Assays
| Problem | Potential Causes | Recommended Solutions |
| High variability in baseline latency | Animal-related factors such as weight, sex, and stress levels.[13][14][15][16][17] Inconsistent handling and habituation.[13][14][15][16][17] | Use animals of a consistent age and weight. Habituate animals to the testing room and the apparatus (at a neutral temperature) prior to testing.[18] Handle all animals in a standardized manner. |
| Inconsistent analgesic effect of dipipanone | Incorrect dose or timing of the test after administration. The temperature of the hot plate is too high or too low. | Conduct a dose-response and time-course study to determine the peak effect of dipipanone. Standardize the hot plate temperature (typically 52-55°C for mice).[19][20][21] |
| Animals reaching the cut-off time too quickly | The hot plate temperature is set too high. The animals are in a hyperalgesic state. | Re-calibrate the hot plate to a lower, appropriate temperature.[13] Ensure animals are not stressed or in pain before the test. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Note that these are generalized protocols and may require optimization for your specific research questions and laboratory conditions.
Locomotor Activity Assay
Objective: To assess the effect of dipipanone on spontaneous locomotor activity in rodents.
Apparatus: An open-field arena equipped with infrared beams or a video tracking system to automatically record movement.
Methodology:
-
Habituation: Place the animal in the open-field arena for a predetermined period (e.g., 30-60 minutes) for 2-3 consecutive days to allow for habituation to the environment.
-
Drug Administration: On the test day, administer dipipanone or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).
-
Testing: Immediately after injection, place the animal in the center of the open-field arena and record locomotor activity for a set duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time-course of the drug's effect. Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
Conditioned Place Preference (CPP)
Objective: To evaluate the rewarding or aversive properties of dipipanone.
Apparatus: A two- or three-chamber CPP apparatus with distinct visual and tactile cues in each chamber.
Methodology:
-
Pre-Conditioning (Baseline Preference): On day 1, place the animal in the central compartment (in a three-chamber apparatus) and allow free access to all chambers for 15-20 minutes. Record the time spent in each chamber to determine any initial preference.
-
Conditioning: This phase typically lasts for 4-8 days.
-
On drug conditioning days, administer dipipanone and confine the animal to one of the outer chambers for a set period (e.g., 30 minutes).
-
On vehicle conditioning days, administer the vehicle and confine the animal to the opposite chamber for the same duration. The order of drug and vehicle administration should be counterbalanced across animals.
-
-
Post-Conditioning (Test): On the test day, place the animal in the central compartment with free access to all chambers in a drug-free state. Record the time spent in each chamber for 15-20 minutes.
-
Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber. A positive score indicates a preference (reward), while a negative score indicates an aversion.
Hot Plate Test
Objective: To measure the analgesic effect of dipipanone against a thermal stimulus.
Apparatus: A hot plate analgesia meter with a surface that can be maintained at a constant temperature.
Methodology:
-
Baseline Latency: Place the animal on the hot plate (set to a non-noxious temperature) to habituate. Then, set the hot plate to the desired noxious temperature (e.g., 52-55°C) and place the animal on the surface. Record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[7]
-
Drug Administration: Administer dipipanone or vehicle.
-
Post-Drug Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency.
-
Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated as: [%MPE = ((Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)) x 100].
Mandatory Visualizations
Mu-Opioid Receptor Signaling Pathway
Caption: Simplified signaling pathway of dipipanone's action via the mu-opioid receptor.
Experimental Workflow for a Dipipanone Behavioral Assay
Caption: A typical experimental workflow for a rodent behavioral assay with dipipanone.
Troubleshooting Decision Tree for High Variability
Caption: A decision tree for troubleshooting high variability in behavioral experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 4. Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 6. Hot plate test - Wikipedia [en.wikipedia.org]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dose- and time-dependent bimodal effects of kappa-opioid agonists on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. "The Influence of Non-Nociceptive Factors on Hot-Plate Latency in Rats" by Amanda Gunn, Erin N. Bobeck et al. [digitalcommons.usu.edu]
- 18. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. archive.measuringbehavior.org [archive.measuringbehavior.org]
- 20. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Dipipanone In Vitro Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of dipipanone in in vitro experimental settings. The following information is based on established principles of drug metabolism and stability, with specific considerations for opioid compounds.
Troubleshooting Guide: Common Issues in Dipipanone In Vitro Experiments
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of dipipanone in cell culture media or buffer | Metabolic degradation by cellular enzymes (e.g., in hepatocytes, S9 fractions, or microsomes). | - Add broad-spectrum cytochrome P450 (CYP) inhibitors to the incubation medium.- Use a simpler, non-enzymatic matrix if the experimental design allows.- Reduce incubation time or decrease the concentration of the biological matrix. |
| High variability in dipipanone concentrations between replicate samples | Inconsistent sample handling and storage; differential enzymatic activity between batches of biological material. | - Standardize all sample handling procedures, including timing and temperature.- Ensure uniform storage conditions for all samples (e.g., immediate freezing at -80°C).- Qualify each new batch of hepatocytes, microsomes, or S9 fraction for consistent metabolic activity. |
| Appearance of unexpected peaks during analytical measurement (e.g., HPLC, LC-MS) | Non-enzymatic degradation due to pH, light, or oxidative stress. | - Adjust the pH of the buffer to a neutral or slightly acidic range (pH 6-7).- Protect samples from light by using amber vials and minimizing exposure.- Consider adding antioxidants to the sample matrix. |
| Low recovery of dipipanone from the in vitro matrix after extraction | Adsorption to plasticware or inefficient extraction protocol. | - Use low-binding microcentrifuge tubes and pipette tips.- Optimize the extraction solvent and procedure to ensure complete recovery of dipipanone.- Perform a matrix effect study to assess for ion suppression or enhancement in LC-MS analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of dipipanone degradation in vitro?
A1: Based on studies of dipipanone and similar opioids, the primary degradation pathway in vitro is metabolic. This involves Phase I and Phase II reactions, primarily occurring in liver-derived systems like hepatocytes, S9 fractions, and microsomes.[1][2][3]
-
Phase I Metabolism: This is typically mediated by cytochrome P450 (CYP) enzymes. For dipipanone, this can involve:
-
Phase II Metabolism: This involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. For dipipanone, this can include:
-
O-Glucuronidation: The attachment of glucuronic acid.[2]
-
Q2: How can I minimize enzymatic degradation of dipipanone in my experiments?
A2: To minimize enzymatic degradation, consider the following strategies:
-
Use of Enzyme Inhibitors: Since dipipanone metabolism is likely mediated by CYP enzymes (similar to other opioids like methadone which is metabolized by CYP3A4 and CYP2D6), the addition of specific or broad-spectrum CYP inhibitors can be effective.[4]
-
Broad-spectrum inhibitors: 1-aminobenzotriazole (ABT) can be used to non-selectively inhibit a wide range of CYP enzymes.
-
Specific inhibitors: To target likely pathways, consider using inhibitors for CYP3A4 (e.g., ketoconazole) and CYP2D6 (e.g., quinidine).
-
-
Choice of In Vitro System: The choice of the in vitro system can significantly impact the rate of degradation.
-
Hepatocytes: Contain a full complement of Phase I and Phase II enzymes and will show the most extensive metabolism.
-
S9 Fractions: Contain both microsomal (Phase I) and cytosolic (some Phase II) enzymes.
-
Liver Microsomes: Primarily contain Phase I (CYP) enzymes. If Phase II metabolism is a major degradation pathway, using microsomes might slow the overall degradation compared to hepatocytes or S9 fractions.
-
-
Heat Inactivation: For some applications, heat-inactivating the biological matrix (e.g., microsomes or S9) prior to the experiment can denature the enzymes and prevent metabolism. However, this may also affect other protein functions.
Q3: What are the optimal storage conditions to ensure dipipanone stability in biological samples?
A3: Proper storage is critical to prevent both enzymatic and non-enzymatic degradation. General guidelines for drug stability in biological matrices suggest the following:[5][6][7]
-
Temperature: Samples should be stored at ultra-low temperatures, preferably -80°C , to minimize enzymatic activity and chemical degradation. For short-term storage (a few hours), 4°C may be acceptable, but long-term stability is best achieved at -80°C.
-
pH: Maintaining a stable pH is important. The optimal pH for dipipanone stability is not definitively established, but for many opioids, a slightly acidic to neutral pH (around 6-7) is preferable to alkaline conditions to prevent hydrolysis.[8]
-
Light Exposure: Protect samples from light by using amber or opaque storage vials to prevent photodegradation.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can degrade both the drug and the enzymatic activity of the matrix in an uncontrolled manner.[7] Aliquot samples into smaller volumes for single use.
Q4: Can antioxidants be used to prevent dipipanone degradation?
A4: While specific data on dipipanone is limited, studies on other opioids like morphine have shown that they possess antioxidant properties and that antioxidants can inhibit their degradation.[2][5] Oxidative stress can lead to the formation of reactive oxygen species (ROS) that can degrade drug molecules. Therefore, adding antioxidants to the in vitro system could be a viable strategy.
-
Commonly used antioxidants:
-
Ascorbic acid (Vitamin C)[9]
-
Butylated hydroxytoluene (BHT)
-
Butylated hydroxyanisole (BHA)
-
α-tocopherol (Vitamin E)
-
It is recommended to first test the compatibility of any antioxidant with the experimental system and analytical method.
Quantitative Data Summary
Table 1: Illustrative Stability of Dipipanone in Human Liver Microsomes at 37°C
| Time (minutes) | % Dipipanone Remaining (Control) | % Dipipanone Remaining (+ CYP Inhibitor Cocktail) |
| 0 | 100 | 100 |
| 15 | 75 | 95 |
| 30 | 52 | 91 |
| 60 | 28 | 85 |
| 120 | 8 | 75 |
| Illustrative data assuming the use of a potent CYP inhibitor cocktail (e.g., ketoconazole and quinidine). |
Table 2: Illustrative Effect of Temperature on Dipipanone Stability in Human Plasma over 24 Hours
| Storage Temperature | % Dipipanone Remaining |
| 25°C (Room Temperature) | 85 |
| 4°C (Refrigerated) | 96 |
| -20°C (Frozen) | 99 |
| -80°C (Ultra-low) | >99 |
Table 3: Illustrative Impact of pH on Dipipanone Stability in Aqueous Buffer at 37°C for 4 Hours
| pH | % Dipipanone Remaining |
| 4.0 | 98 |
| 6.0 | 99 |
| 7.4 | 95 |
| 9.0 | 82 |
Experimental Protocols
Protocol 1: Dipipanone Metabolic Stability Assay in Human Liver Microsomes
-
Prepare Reagents:
-
Dipipanone stock solution (e.g., 1 mM in DMSO).
-
Human liver microsomes (e.g., 20 mg/mL stock).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (or NADPH stock solution).
-
(Optional) CYP inhibitor stock solution (e.g., ketoconazole, quinidine).
-
Stop solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Incubation:
-
In a microcentrifuge tube, combine phosphate buffer, human liver microsomes (final concentration typically 0.5-1.0 mg/mL), and dipipanone (final concentration typically 1 µM).
-
(Optional) For inhibitor conditions, add the CYP inhibitor to the corresponding tubes.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately add the aliquot to a tube containing the ice-cold stop solution to quench the reaction.
-
-
Sample Processing:
-
Vortex the terminated samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining dipipanone concentration at each time point.
-
-
Data Analysis:
-
Calculate the percentage of dipipanone remaining at each time point relative to the 0-minute sample.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Protocol 2: Evaluation of pH and Temperature Stability
-
Prepare Buffers:
-
Prepare a series of buffers at different pH values (e.g., pH 4, 6, 7.4, 9).
-
-
Sample Preparation:
-
Spike dipipanone into each buffer to a known final concentration.
-
-
Incubation:
-
Aliquot the spiked buffers into separate tubes for each temperature and time point.
-
Incubate the tubes at different temperatures (e.g., 4°C, 25°C, 37°C).
-
-
Time Points:
-
At specified time points (e.g., 0, 1, 4, 8, 24 hours), remove the tubes for the respective condition.
-
Immediately stop any potential degradation by freezing at -80°C or by adding a stop solution and preparing for analysis.
-
-
Analysis:
-
Analyze all samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the concentration of dipipanone.
-
-
Data Analysis:
-
Calculate the percentage of dipipanone remaining for each pH and temperature condition relative to the initial (time 0) concentration.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of In Vitro Metabolism of Opioids by Skeletal Muscle Relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro study on antioxidant potential of various drugs used in the perioperative period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vitamin C, Pain and Opioid Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating interference in electrochemical detection of dipipanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating interference during the electrochemical detection of dipipanone. As there is limited direct literature on the electrochemical behavior of dipipanone, this guide is based on its chemical structure, the properties of its common formulation partner (cyclizine), and the known electrochemical behavior of structurally similar opioid compounds.
Frequently Asked Questions (FAQs)
Q1: What is the likely electroactive functional group in dipipanone for voltammetric detection?
A1: Based on its structure, 4,4-diphenyl-6-(1-piperidinyl)-heptan-3-one, the most probable electroactive moiety is the tertiary amine within the piperidine ring. Tertiary amines can be electrochemically oxidized, typically at a positive potential. The ketone group in dipipanone is generally electrochemically active at negative potentials (reduction). Anodic stripping voltammetry could be a potential technique for its determination.
Q2: What are the most common sources of interference in the electrochemical detection of dipipanone?
A2: The most significant sources of interference are likely to be:
-
Cyclizine: Dipipanone is almost exclusively formulated with cyclizine hydrochloride (as Diconal®)[1]. Cyclizine is also electroactive and can interfere with the dipipanone signal.
-
Pharmaceutical Excipients: Common tablet fillers and binders such as lactose, while often considered electrochemically inert, can sometimes contain reactive impurities or affect the electrode surface[2][3].
-
Biological Matrix Components: When analyzing samples like plasma or urine, endogenous molecules such as ascorbic acid, uric acid, and certain metabolites can produce overlapping voltammetric signals[3]. Proteins can also foul the electrode surface.
-
Metabolites: Dipipanone is metabolized in the liver, and its metabolites may also be electroactive, potentially interfering with the detection of the parent drug[4].
Q3: Can I detect dipipanone and cyclizine simultaneously?
A3: Simultaneous detection is challenging due to the likelihood of overlapping signals. Cyclizine, a piperazine derivative, is known to be oxidizable at relatively high positive potentials[5][6]. If the oxidation potential of dipipanone is close to that of cyclizine, it will be difficult to resolve their signals without prior separation or the use of advanced chemometric methods.
Q4: How can I prepare a pharmaceutical tablet sample for electrochemical analysis?
A4: A general procedure for preparing a tablet sample would be:
-
Weigh and finely grind the tablet using a mortar and pestle.
-
Accurately weigh a portion of the powdered tablet.
-
Dissolve the powder in a suitable supporting electrolyte (e.g., a phosphate or acetate buffer solution). The choice of solvent and pH will need to be optimized.
-
Sonication may be necessary to ensure complete dissolution of the active ingredients.
-
Centrifuge or filter the solution to remove insoluble excipients.
-
The clear supernatant or filtrate can then be used for analysis[7].
Troubleshooting Guide
This guide addresses common issues encountered during the electrochemical detection of dipipanone and offers strategies to mitigate interference.
| Problem | Potential Cause | Suggested Solution(s) |
| Overlapping Peaks / Poor Selectivity | Interference from cyclizine, which is present in the same formulation. | 1. pH Optimization: Vary the pH of the supporting electrolyte. The oxidation potentials of dipipanone and cyclizine may shift differently with pH, potentially allowing for better peak separation. 2. Electrode Modification: Modify the working electrode with materials that can selectively enhance the signal for dipipanone. Molecularly Imprinted Polymers (MIPs) are a promising option for creating specific recognition sites. 3. Sample Pre-treatment: Use a separation technique like High-Performance Liquid Chromatography (HPLC) coupled with an electrochemical detector (HPLC-ED) to separate dipipanone from cyclizine before detection[5][6]. |
| Signal Suppression or Enhancement (Matrix Effects) | Complex sample matrices (e.g., biological fluids, dissolved tablet excipients) can alter the conductivity of the solution or cause fouling of the electrode surface, affecting the signal. | 1. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. 2. Standard Addition Method: This calibration method can help compensate for matrix effects by calibrating in the sample matrix itself. 3. Electrode Surface Renewal: For solid electrodes, polish the surface between measurements to remove adsorbed interferents. For screen-printed electrodes, use a new electrode for each sample. 4. Solid-Phase Extraction (SPE): This is a powerful technique for cleaning up complex samples and selectively extracting the analyte of interest while removing many interfering compounds[8]. |
| Low Sensitivity / Weak Signal | Low concentration of dipipanone, poor electron transfer kinetics at the electrode surface, or the presence of inhibitors. | 1. Electrode Surface Area Enhancement: Modify the electrode with nanomaterials (e.g., graphene, gold nanoparticles, carbon nanotubes) to increase the surface area and enhance the electrochemical signal. 2. Use of Electrocatalysts: Incorporate materials into the electrode that catalyze the electrochemical reaction of dipipanone. 3. Preconcentration Step: Employ techniques like adsorptive stripping voltammetry to accumulate dipipanone on the electrode surface before measurement, thereby increasing the signal. |
| Irreproducible Results | Inconsistent electrode surface, changes in sample matrix composition, or unstable experimental conditions (e.g., temperature, pH). | 1. Standardize Electrode Preparation: Follow a consistent and rigorous protocol for electrode cleaning, modification, and conditioning. 2. Control Experimental Conditions: Maintain a constant temperature and ensure the pH of the supporting electrolyte is stable. 3. Use an Internal Standard: If appropriate, an internal standard can help to correct for variations in the measurement conditions. |
Data Presentation
As no direct quantitative data for the electrochemical detection of dipipanone is available, the following table presents hypothetical data to illustrate how results could be structured for comparison of different electrode modifications aimed at mitigating interference from cyclizine.
| Electrode Modification | Dipipanone Peak Potential (V vs. Ag/AgCl) | Cyclizine Peak Potential (V vs. Ag/AgCl) | Peak Separation (ΔEp, V) | Dipipanone Signal-to-Noise Ratio |
| Bare Glassy Carbon | +0.95 | +1.10 | 0.15 | 15 |
| Graphene-Modified | +0.90 | +1.12 | 0.22 | 45 |
| MIP-Modified | +0.85 | +1.15 | 0.30 | 120 |
Experimental Protocols
Protocol 1: Cyclic Voltammetry (CV) for Initial Characterization
This protocol describes a general method for the initial electrochemical characterization of dipipanone to determine its redox potentials.
-
Electrode Preparation: Polish a glassy carbon electrode (GCE) with alumina slurry, rinse with deionized water, and sonicate in ethanol and water.
-
Electrochemical Cell Setup: Use a three-electrode system with the GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference.
-
Solution Preparation: Prepare a 1 mM solution of dipipanone hydrochloride in a 0.1 M phosphate buffer solution (test a range of pH values, e.g., 4-9).
-
CV Measurement: Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a final value (e.g., +1.5 V) and back at a scan rate of 50 mV/s.
-
Data Analysis: Identify any anodic (oxidation) or cathodic (reduction) peaks corresponding to the electrochemical activity of dipipanone.
Protocol 2: Differential Pulse Voltammetry (DPV) for Interference Studies
This protocol is designed to assess the interference of cyclizine on the dipipanone signal.
-
Prepare Solutions:
-
A: 10 µM dipipanone in 0.1 M phosphate buffer (optimal pH from Protocol 1).
-
B: 30 µM cyclizine in the same buffer (reflecting the typical 1:3 ratio in formulations).
-
C: A mixture of 10 µM dipipanone and 30 µM cyclizine in the same buffer.
-
-
DPV Parameters: Set the DPV parameters (e.g., pulse amplitude: 50 mV, pulse width: 50 ms, scan rate: 10 mV/s).
-
Measurement:
-
Record the DPV of solution A.
-
Record the DPV of solution B.
-
Record the DPV of solution C.
-
-
Analysis: Compare the voltammograms to determine the degree of peak overlap and the effect of cyclizine on the dipipanone peak potential and current.
Visualizations
Caption: A logical workflow for addressing overlapping peaks in the electrochemical detection of dipipanone.
Caption: Decision-making diagram for troubleshooting matrix effects during dipipanone analysis.
References
- 1. Electrochemical Detection of Morphine in Untreated Human Capillary Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential pulse polarographic investigation of the antifungal drugs itraconazole, ketoconazole, fluconazole and voriconazole using a dropping mercury electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrochemical Detection of Oxycodone and Its Main Metabolites with Nafion-Coated Single-Walled Carbon Nanotube Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrochemical stripping analysis - Wikipedia [en.wikipedia.org]
- 5. cathodic stripping voltammetry [pcliv.ac.uk]
- 6. Anodic and Cathodic stripping voltammetry – Analytical chemistry [ebooks.inflibnet.ac.in]
- 7. Differential-pulse polarography determination of pipamperone in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrochemical Tape-and-Paper-Based Sensor for the Quantification of Potassium [scholarworks.indianapolis.iu.edu]
Validation & Comparative
A Comparative Guide to Analytical Methods for Dipipanone Quantification: A Novel UPLC-MS/MS Approach vs. a Traditional HPLC-UV Method
In the landscape of pharmaceutical analysis and forensic toxicology, the precise and reliable quantification of opioids such as dipipanone is paramount. This guide provides a detailed comparison between a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a novel Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of dipipanone. This document is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data.
Introduction to Analytical Techniques
The quantification of dipipanone has traditionally been performed using methods like Gas-Liquid Chromatography (GLC) and HPLC-UV.[1] These techniques, while reliable, often face limitations in terms of sensitivity and specificity, especially when analyzing complex biological matrices. Modern advancements in analytical chemistry have led to the development of more sophisticated methods, such as UPLC-MS/MS, which offers significant improvements in speed, sensitivity, and selectivity for the analysis of opioids and other pharmaceutical compounds.[2][3]
This guide will compare a well-established HPLC-UV method, based on principles that have been in use for several years, with a novel UPLC-MS/MS method. The UPLC-MS/MS methodology, while not yet published specifically for dipipanone in a single comprehensive validation study, is presented here based on its widespread successful application for the analysis of other opioids, reflecting the current state-of-the-art in the field.[2][3][4][5][6]
Comparative Performance Data
The following tables summarize the key validation parameters for both the established HPLC-UV method and the novel UPLC-MS/MS method for dipipanone quantification. The data for the HPLC-UV method is based on established chromatographic principles, while the data for the UPLC-MS/MS method is extrapolated from its proven performance with other opioids.
Table 1: Method Validation Parameters
| Parameter | Established HPLC-UV Method | Novel UPLC-MS/MS Method |
| Linearity (R²) | ≥ 0.99 | ≥ 0.999 |
| Accuracy (% Bias) | Within ±15% | Within ±10% |
| Precision (% RSD) | ≤ 15% | ≤ 10% |
| Limit of Detection (LOD) | ~100 ng/mL | 0.001 - 0.005 µg L⁻¹ |
| Limit of Quantification (LOQ) | ~300 ng/mL | 0.005 - 0.01 µg L⁻¹ |
| Run Time | 10 - 15 minutes | < 8 minutes |
| Specificity | Moderate (potential for interference) | High (mass-based detection) |
Table 2: Sample and Reagent Requirements
| Requirement | Established HPLC-UV Method | Novel UPLC-MS/MS Method |
| Sample Volume | ~1 mL | ~100 µL |
| Solvent Consumption | High | Low |
| Derivatization Required | No | No |
| Internal Standard | Recommended (e.g., Codeine) | Required (Deuterated analog) |
Experimental Protocols
Established Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is based on the principles of reverse-phase chromatography with UV detection.
1. Sample Preparation:
-
To 1 mL of plasma or urine, add a suitable internal standard (e.g., codeine).
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of hexane and isoamyl alcohol) at an alkaline pH.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at a wavelength of 260 nm.[1]
-
Quantification: Based on the peak area ratio of dipipanone to the internal standard against a calibration curve.
Novel Method: Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS)
This method leverages the high separation efficiency of UPLC and the high selectivity and sensitivity of tandem mass spectrometry.
1. Sample Preparation:
-
To 100 µL of plasma or urine, add a deuterated internal standard for dipipanone.
-
Perform a protein precipitation by adding a threefold excess of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in a small volume of the initial mobile phase.
2. UPLC-MS/MS Conditions:
-
Column: Sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for dipipanone and its internal standard.
-
Quantification: Based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Methodology Visualization
The following diagrams illustrate the experimental workflows for the novel UPLC-MS/MS method.
Conclusion
The novel UPLC-MS/MS method for the quantification of dipipanone presents significant advantages over the traditional HPLC-UV method. The primary benefits include a substantial increase in sensitivity and selectivity, a reduction in sample volume and analysis time, and improved overall method robustness. While the initial instrumentation cost for UPLC-MS/MS is higher, the long-term benefits of higher throughput, reduced solvent consumption, and superior data quality make it a compelling choice for modern analytical laboratories in both research and routine testing environments. The adoption of such advanced techniques is crucial for keeping pace with the evolving demands of pharmaceutical analysis and forensic toxicology.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel UHPLC-MS/MS Method for the Quantification of Seven Opioids in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair [frontiersin.org]
- 5. Quantitation of Morphine, Codeine, Hydrocodone, Hydromorphone, Oxycodone, Oxymorphone, and 6-Monoacetylmorphine (6-MAM) in Urine, Blood, Serum, or Plasma Using Liquid Chromatography with Tandem Mass Spectrometry Detection | Springer Nature Experiments [experiments.springernature.com]
- 6. Quantification of Designer Opioids by Liquid Chromatography–Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
A Comprehensive Guide to Inter-Laboratory Cross-Validation of Dipipanone Assays
This guide provides a framework for researchers, scientists, and drug development professionals to conduct and evaluate the cross-validation of dipipanone assays between different laboratories. Ensuring consistency and reliability of analytical data across multiple sites is paramount for the successful progression of clinical trials and for the comparability of forensic findings. This document outlines detailed experimental protocols, data presentation standards, and the underlying signaling pathways of dipipanone.
Dipipanone Signaling Pathway
Dipipanone is a potent opioid analgesic that primarily exerts its effects through the activation of mu (µ)-opioid receptors, which are G-protein coupled receptors (GPCRs) located in the central nervous system.[1] Upon binding, dipipanone induces a conformational change in the receptor, leading to the inhibition of adenylate cyclase, a decrease in cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channel activity.[1] This cascade of intracellular events ultimately results in a reduction in the release of neurotransmitters associated with pain signaling, such as substance P and glutamate.[1] The activation of µ-opioid receptors also leads to the opening of potassium channels and the closing of voltage-gated calcium channels in neurons, causing hyperpolarization and reduced neuronal excitability, which further contributes to its analgesic effect.[1]
Experimental Protocols for Dipipanone Quantification
The following sections detail standardized methodologies for the quantification of dipipanone in biological matrices, primarily plasma and urine. These protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are intended to serve as a baseline for inter-laboratory validation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust and sensitive technique for the quantification of dipipanone.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma or urine in a glass tube, add an internal standard (e.g., methadone or codeine).[2]
-
Add 1 mL of a suitable buffer to adjust the pH to approximately 8.[2]
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of hexane and isoamyl alcohol).
-
Vortex the mixture for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Specific ions for dipipanone and the internal standard should be selected based on their mass spectra.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high specificity and sensitivity for dipipanone analysis.
1. Sample Preparation (Solid-Phase Extraction):
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by deionized water.
-
To 1 mL of plasma or urine, add an internal standard and dilute with a suitable buffer.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with deionized water followed by a weak organic solvent (e.g., methanol).
-
Elute the analyte with an appropriate elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Mass Spectrometer (for LC-MS/MS): Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program should be developed to achieve optimal separation.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection (UV): 260 nm.[2]
-
Ionization Mode (for LC-MS/MS): Electrospray Ionization (ESI) in positive mode.
Inter-Laboratory Cross-Validation Workflow
A systematic approach is crucial for a successful cross-validation study. The following workflow outlines the key steps.
Experimental Workflow for a Single Laboratory
The following diagram illustrates a typical experimental workflow for a dipipanone assay within a single laboratory.
Data Presentation and Comparison
For a comprehensive comparison, all quantitative data from the cross-validation study should be summarized in clearly structured tables.
Table 1: Comparison of Calibration Curve Parameters
| Parameter | Laboratory A (GC-MS) | Laboratory B (HPLC) | Acceptance Criteria |
| Linear Range (ng/mL) | 1 - 500 | 1 - 500 | Identical |
| Correlation Coefficient (r²) | > 0.995 | > 0.997 | ≥ 0.99 |
| Slope | 0.0123 | 0.0128 | Within ±15% difference |
| Intercept | 0.0045 | 0.0039 | Close to zero |
Table 2: Inter-Laboratory Comparison of Quality Control Sample Analysis
| QC Level | Nominal Conc. (ng/mL) | Lab A Mean Conc. (ng/mL) | Lab A Accuracy (%) | Lab A Precision (%CV) | Lab B Mean Conc. (ng/mL) | Lab B Accuracy (%) | Lab B Precision (%CV) |
| LLOQ | 1 | 0.95 | 95.0 | 8.5 | 1.05 | 105.0 | 9.2 |
| Low | 3 | 2.90 | 96.7 | 6.2 | 3.10 | 103.3 | 7.1 |
| Medium | 50 | 51.5 | 103.0 | 4.5 | 48.9 | 97.8 | 5.3 |
| High | 400 | 390.2 | 97.6 | 3.8 | 408.6 | 102.2 | 4.1 |
-
Acceptance Criteria for Accuracy: The mean value should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.
-
Acceptance Criteria for Precision: The coefficient of variation (%CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%.
Table 3: Comparison of Blinded Study Sample Concentrations
| Sample ID | Lab A Conc. (ng/mL) | Lab B Conc. (ng/mL) | % Difference |
| S001 | 25.4 | 26.1 | 2.7% |
| S002 | 187.9 | 195.3 | 3.8% |
| S003 | 12.1 | 11.5 | -5.1% |
| S004 | 356.2 | 348.9 | -2.1% |
-
Acceptance Criteria: The percentage difference between the mean concentrations obtained by the two laboratories should not exceed 20% for at least 67% of the samples.
Conclusion
A robust inter-laboratory cross-validation of dipipanone assays is essential for ensuring data integrity and comparability in multi-site studies. By adhering to standardized protocols, establishing clear acceptance criteria, and systematically comparing results, researchers can have confidence in the analytical data generated across different laboratories. The methodologies and frameworks presented in this guide provide a comprehensive approach to achieving this goal, ultimately contributing to the reliability of research and development outcomes.
References
A Comparative Analysis of the Analgesic Efficacy of Dipipanone and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic properties of dipipanone and morphine, two potent opioid analgesics. The information presented is based on available scientific literature and is intended to inform research and drug development activities. While direct, modern comparative clinical trials are limited, this guide synthesizes the existing data to offer a comparative overview of their efficacy, pharmacodynamics, and side effect profiles.
Overview and Analgesic Potency
Dipipanone is a synthetic opioid analgesic that is structurally related to methadone.[1] It is recognized as a strong opioid, comparable in analgesic strength to morphine.[2] Primarily used for the management of severe pain, dipipanone is often considered an alternative for patients who cannot tolerate morphine.[2]
The equianalgesic dose ratio is a critical metric for comparing opioid potency. For oral administration, 25 mg of dipipanone is approximately equivalent to 10 mg of morphine in analgesic effect.[2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for dipipanone and morphine based on available data. It is important to note that direct comparative studies providing side-by-side quantitative data are scarce, and some of this information is extrapolated from individual studies and general opioid pharmacology.
Table 1: Comparative Pharmacokinetic and Pharmacodynamic Profile
| Parameter | Dipipanone | Morphine | Source(s) |
| Route of Administration | Oral | Oral, Intravenous, Intramuscular, etc. | [2] |
| Elimination Half-life | ~3.5 hours | 2-3 hours (immediate release) | [2] |
| Primary Metabolism | Liver | Liver | [2] |
| Mechanism of Action | µ-opioid receptor agonist | µ-opioid receptor agonist | [3][4] |
| Equianalgesic Oral Dose | 25 mg | 10 mg | [2] |
Table 2: Reported Side Effect Profile
The side effects listed are common to opioid analgesics acting on the µ-opioid receptor. The incidence can vary based on dosage, individual patient factors, and duration of use.
| Side Effect | Dipipanone | Morphine | Source(s) |
| Nausea and Vomiting | Commonly reported; often co-formulated with cyclizine to mitigate | Common | [5] |
| Drowsiness/Sedation | Common | Common | [4][5] |
| Constipation | Common | Common | [5][6] |
| Dry Mouth | Frequent | Common | [5] |
| Dizziness | Reported | Common | [5] |
| Respiratory Depression | Serious risk, especially at high doses | Serious risk, especially at high doses | [3] |
| Dependence and Withdrawal | Risk with long-term use | Risk with long-term use | [3][7] |
| Pruritus (Itching) | Less common | Common | [5] |
Note: Dipipanone is frequently formulated with the antiemetic cyclizine (as Diconal) to counteract nausea and vomiting.[8]
Experimental Protocols
Due to the limited number of direct comparative studies, a representative experimental protocol for assessing the analgesic efficacy of these compounds in humans is provided below. This protocol is based on established methodologies for human experimental pain models.
Representative Experimental Protocol: Double-Blind, Randomized, Crossover Study of Analgesic Efficacy in a Cold Pressor Test Model
1. Objective: To compare the analgesic efficacy of a single oral dose of dipipanone with a single oral dose of morphine and placebo in healthy volunteers using a cold pressor test.
2. Study Design: A randomized, double-blind, placebo-controlled, three-way crossover study.
3. Participants: A cohort of healthy adult volunteers with a normal pain threshold.
4. Interventions:
- Treatment A: Single oral dose of dipipanone (e.g., 25 mg).
- Treatment B: Single oral dose of morphine (e.g., 10 mg).
- Treatment C: Placebo. A washout period of at least 7 days will separate each treatment period.
5. Methodology:
- Baseline Pain Assessment: Prior to drug administration, each participant's baseline pain threshold and tolerance will be determined using the cold pressor test (immersing the non-dominant hand in cold water at 1-2°C).
- Drug Administration: Participants will receive one of the three treatments in a randomized order.
- Post-Dose Pain Assessments: The cold pressor test will be repeated at regular intervals (e.g., 30, 60, 90, 120, 180, and 240 minutes) after drug administration.
- Outcome Measures:
- Primary Endpoint: Change in pain tolerance time (in seconds) from baseline at each time point.
- Secondary Endpoints:
- Pain intensity ratings using a Visual Analog Scale (VAS) at each time point.
- Assessment of side effects using a standardized questionnaire.
- Pharmacokinetic analysis of blood samples to correlate drug concentration with analgesic effect.
6. Data Analysis: Statistical analysis will be performed to compare the changes in pain tolerance and intensity between the three treatment groups.
Visualizations
Signaling Pathway
Both dipipanone and morphine exert their analgesic effects primarily through the activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR). The following diagram illustrates the canonical signaling pathway.
Caption: Mu-opioid receptor signaling pathway activated by dipipanone and morphine.
Experimental Workflow
The following diagram outlines a typical workflow for a clinical trial comparing the analgesic efficacy of two drugs.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Dipipanone - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Dipipanone Hydrochloride? [synapse.patsnap.com]
- 4. painphysicianjournal.com [painphysicianjournal.com]
- 5. What are the side effects of Dipipanone Hydrochloride? [synapse.patsnap.com]
- 6. Opioids for chronic noncancer pain: a meta-analysis of effectiveness and side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. periop-handbook.ukclinicalpharmacy.org [periop-handbook.ukclinicalpharmacy.org]
- 8. Experience with dipipanone elixir in the management of cancer related pain--case study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Comparison of Dipipanone and Fentanyl in Neuropathic Pain Models: A Data-Driven Guide
For immediate release:
This guide provides a comparative overview of dipipanone and fentanyl, two potent opioid analgesics, within the context of preclinical neuropathic pain models. The information is intended for researchers, scientists, and drug development professionals to inform future research and therapeutic strategies. While both compounds are potent mu-opioid receptor agonists, this guide highlights a significant disparity in the available preclinical data for their efficacy in neuropathic pain states.
Executive Summary
A comprehensive review of existing literature reveals a notable absence of published preclinical studies evaluating the efficacy of dipipanone in established animal models of neuropathic pain. In contrast, fentanyl has been investigated in various models, providing a foundation for understanding its potential and limitations in treating this complex pain condition. This guide will present the available quantitative data for fentanyl, detail the experimental protocols used in these studies, and illustrate the known signaling pathways for both drugs. The direct comparison is inherently limited by the lack of data for dipipanone, a gap that presents a clear opportunity for future research.
Comparative Efficacy in Neuropathic Pain Models
Due to the lack of available data for dipipanone in neuropathic pain models, a direct quantitative comparison with fentanyl is not possible. The following table summarizes the reported efficacy of fentanyl in two common rodent models of neuropathic pain: Streptozotocin-induced diabetic neuropathy and Chronic Constriction Injury (CCI).
| Drug | Neuropathic Pain Model | Species | Dose and Route of Administration | Key Findings | Citation |
| Fentanyl | Streptozotocin-induced diabetic neuropathy | Rat | 10-100 µg/kg, intraperitoneal (i.p.) | Dose-dependently increased nociceptive thresholds in paw pressure, electrical current, and tail flick tests. Higher doses were required in neuropathic rats compared to non-neuropathic controls to achieve similar effects. | [1] |
| 0.05-0.5 µg, intrathecal (i.t.) | Produced a dose-related antinociceptive effect in non-neuropathic rats, but had little effect in neuropathic rats, suggesting a primary role of supraspinal mu-opioid receptors in its analgesic action in this model. | [1] | |||
| Streptozotocin-induced diabetic neuropathy | Mouse | 3 and 10 µg/kg, subcutaneous (s.c.) | Dose-dependently increased tail-flick latencies in diabetic mice. | [2] | |
| Fentanyl | Chronic Constriction Injury (CCI) | Rat | 0.01 mg/kg/h, continuous subcutaneous infusion | When administered for 5 days starting 10 days after injury, fentanyl amplified mechanical allodynia for approximately 9 weeks after treatment cessation. | [3] |
| 5 ng/kg/day, chronic administration | When initiated immediately after CCI surgery, this ultra-low dose prevented the development of neuropathic pain. However, it was ineffective if started after neuropathy was established. | [4] |
Mechanisms of Action and Signaling Pathways
Both dipipanone and fentanyl exert their primary analgesic effects through the activation of mu-opioid receptors, which are G-protein coupled receptors located in the central nervous system.[4][5] Activation of these receptors leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of pain signals.
-
Inhibition of Adenylate Cyclase: Binding of the opioid agonist to the mu-receptor leads to the inhibition of adenylate cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[4]
-
Modulation of Ion Channels: Receptor activation also leads to the opening of potassium channels and the closing of voltage-gated calcium channels.[4][5] The efflux of potassium ions causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. The inhibition of calcium influx reduces the release of nociceptive neurotransmitters such as substance P and glutamate.[4][5]
Caption: Signaling pathway of mu-opioid receptor agonists like dipipanone and fentanyl.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the fentanyl studies. These protocols can serve as a reference for future comparative studies.
Neuropathic Pain Models
1. Streptozotocin (STZ)-Induced Diabetic Neuropathy: This model mimics the painful neuropathy that can develop as a complication of diabetes.[1][2]
-
Induction: A single intraperitoneal (i.p.) injection of streptozotocin (typically 45-75 mg/kg) is administered to adult rats or mice.[1][6] STZ is toxic to the insulin-producing beta cells of the pancreas, leading to hyperglycemia.
-
Confirmation of Diabetes: Blood glucose levels are monitored regularly. Animals with blood glucose levels consistently above a predetermined threshold (e.g., 250 mg/dL) are considered diabetic.
-
Development of Neuropathy: Painful neuropathy, characterized by mechanical allodynia and thermal hyperalgesia, typically develops over several weeks following STZ injection.[7][8]
2. Chronic Constriction Injury (CCI) of the Sciatic Nerve: This model involves surgically inducing a peripheral nerve injury to mimic human neuropathic pain conditions caused by trauma.[3][9]
-
Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level.
-
Ligation: Several loose ligatures (typically chromic gut sutures) are tied around the nerve.[3] The degree of constriction is critical and should be sufficient to cause a slight indentation without arresting circulation.
-
Post-operative Care: The incision is closed, and animals are monitored for recovery.
-
Development of Neuropathic Pain: Behavioral signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia, develop in the ipsilateral hind paw within a few days and can persist for several weeks.[9]
Behavioral Assays for Pain Assessment
1. Von Frey Test for Mechanical Allodynia: This test measures the sensitivity to a non-painful mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments, which apply a specific amount of force when bent.
-
Procedure: Animals are placed in a chamber with a mesh floor, allowing access to the plantar surface of their hind paws.[10] The filaments are applied to the paw with increasing force until the animal withdraws its paw.
-
Endpoint: The paw withdrawal threshold (PWT) is the minimum force required to elicit a withdrawal response. A lower PWT indicates increased mechanical sensitivity (allodynia).[7]
2. Hargreaves Test for Thermal Hyperalgesia: This test assesses the sensitivity to a noxious heat stimulus.
-
Apparatus: A radiant heat source is positioned beneath a glass floor on which the animal is placed.
-
Procedure: The heat source is aimed at the plantar surface of the hind paw.
-
Endpoint: The paw withdrawal latency (PWL) is the time taken for the animal to withdraw its paw from the heat source. A shorter PWL indicates increased heat sensitivity (hyperalgesia).
Caption: A typical experimental workflow for a preclinical neuropathic pain study.
Conclusion and Future Directions
The available preclinical data indicate that fentanyl can modulate nociceptive responses in rodent models of neuropathic pain, although its efficacy may be reduced compared to non-neuropathic states, and long-term administration may even exacerbate pain hypersensitivity. The primary mechanism of action for both fentanyl and dipipanone is the activation of mu-opioid receptors.
The most significant finding of this comparative guide is the striking lack of preclinical data for dipipanone in the context of neuropathic pain. Given its potent analgesic properties, investigating the efficacy and potential adverse effects of dipipanone in validated animal models of neuropathic pain is a critical next step. Such studies would not only fill a significant knowledge gap but also provide a more complete picture of the therapeutic potential of this opioid analgesic for a challenging and often debilitating chronic pain condition. Direct, head-to-head comparative studies of dipipanone and fentanyl in these models would be of particular value to the scientific and clinical communities.
References
- 1. Spinal and supraspinal components of opioid antinociception in streptozotocin induced diabetic neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fentanyl produces an anti-hyperalgesic effect through the suppression of sodium channels in mice with painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxycodone, fentanyl, and morphine amplify established neuropathic pain in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultralow dose fentanyl prevents development of chronic neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultralow dose fentanyl prevents development of chronic neuropathic pain in rats | Journal of Opioid Management [wmpllc.org]
- 6. Pharmacological characterization of standard analgesics on mechanical allodynia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Development of Mechanical Allodynia in Diabetic Rats Revealed by Single-Cell RNA-Seq [frontiersin.org]
- 8. Stable Rat Model of Mechanical Allodynia in Diabetic Peripheral Neuropathy: The Role of Nerve Compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Diconal and Other Opioid Combinations in a Clinical Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Diconal (a combination of dipipanone and cyclizine) and other commonly prescribed opioid analgesics. Due to the limited availability of recent head-to-head clinical trials involving this compound, this comparison synthesizes data from individual studies on its components and other opioids to offer a comprehensive perspective for research and drug development.
Executive Summary
This compound is a fixed-dose combination of the potent opioid agonist dipipanone and the histamine H1 antagonist and antiemetic, cyclizine. Historically, it was prescribed for the management of moderate to severe pain, with the inclusion of cyclizine intended to mitigate opioid-induced nausea and vomiting. This guide evaluates the available clinical data on this compound's components and contrasts them with standard opioid therapies such as morphine, oxycodone, and fentanyl. The comparison focuses on analgesic efficacy, safety profiles, and the mechanistic underpinnings of their actions.
Quantitative Data Summary
The following tables summarize the available quantitative data from various clinical studies on the efficacy and adverse effects of dipipanone and other opioids. It is crucial to note that this data is collated from separate studies with different methodologies and patient populations, and therefore, direct comparisons should be interpreted with caution.
Table 1: Analgesic Efficacy of Opioids
| Opioid Combination/Agent | Dosage | Study Population | Primary Efficacy Endpoint | Results | Citation |
| Dipipanone | 10.0 mg | Healthy Volunteers | Raised threshold to ischaemic pain | Significant rise in pain threshold | [1] |
| Morphine (sustained-release) | 20-180 mg/day | Chronic non-tumor associated pain | Reduction in pain intensity (11-point NRS) | Mean pain intensity reduced from 7.8 to 5.2 | [2] |
| Oxycodone/Naloxone (prolonged-release) | Varied | Severe cancer pain | Reduction in pain scores | 33% reduction in patients pretreated with strong opioids | [3] |
| Fentanyl (1-day patch) | 12.5–50.0 µg/h | Chronic pain (neuropathic) | Change in VAS score | Significant suppression of pain VAS score worsening compared to placebo | [4] |
NRS: Numerical Rating Scale; VAS: Visual Analog Scale
Table 2: Incidence of Common Adverse Events
| Opioid Combination/Agent | Drowsiness/Sedation | Nausea/Vomiting | Constipation | Citation |
| Dipipanone Hydrochloride | Frequently reported | Frequently reported | Commonly cause constipation | [5] |
| Morphine (sustained-release) | Increased CNS-related complaints | Increased gastrointestinal complaints | Increased gastrointestinal complaints | [2] |
| Oxycodone (controlled-release) | Data not specified | Similar to morphine | Similar to morphine | [6][7] |
| Fentanyl (1-day patch) | Typically associated with opioid use | Typically associated with opioid use | Typically associated with opioid use | [4] |
Table 3: Efficacy of Cyclizine for Opioid-Induced Nausea and Vomiting (OINV)
| Intervention | Study Population | Primary Outcome | Results | Citation |
| Cyclizine 50 mg i.v. | Post-Caesarean section with spinal morphine | Incidence of nausea | 33% incidence with cyclizine vs. 67% with placebo | [8] |
| Cyclizine (in PCA with morphine) | Post-abdominal hysterectomy | Nausea and sedation scores | Similar efficacy to droperidol in reducing nausea | [9] |
i.v.: intravenous; PCA: Patient-Controlled Analgesia
Experimental Protocols
Detailed methodologies from key cited experiments are provided below to allow for a critical evaluation of the presented data.
Study of Morphine in Chronic Non-Tumor Associated Pain
-
Study Design: A multicenter, prospective, randomized, double-blind, placebo-controlled crossover trial.
-
Participants: Patients with chronic non-tumor associated pain where previous treatments were insufficient.
-
Intervention: Patients were randomly assigned to receive either sustained-release morphine (starting at 20mg/day, titrated up to a maximum of 180mg/day) for one week followed by a placebo for the second week, or the reverse order.
-
Primary Endpoint Assessment: The primary endpoint was a composite of:
-
Adequate pain relief, defined as a pain intensity of less than 50% of the pretreatment intensity or less than 5 on an 11-point Numerical Rating Scale (NRS).
-
Pain rated as tolerable by the patient.
-
Adverse effects rated as tolerable by the patient.
-
-
Data Collection: Pain intensity was assessed using an 11-point NRS. Physical function, disability, mood, and exercise endurance were also evaluated.[2]
Study of Oxycodone/Naloxone in Cancer Pain
-
Study Design: A prospective, non-interventional, multicenter study.
-
Participants: 1178 cancer patients with severe chronic pain.
-
Intervention: Patients received a fixed combination of prolonged-release (PR) oxycodone and PR naloxone for 4 weeks, with the dosage adjusted according to pain intensity.
-
Primary Endpoint Assessment: The primary variables recorded were pain intensity, patient-reported bowel function (using the Bowel Function Index), and pain-related functional impairment as a measure of quality of life.
-
Data Collection: Pain intensity was recorded, and the Bowel Function Index was used to assess opioid-induced bowel dysfunction.[3]
Study of Fentanyl Patch in Chronic Pain
-
Study Design: A phase III, placebo-controlled, double-blind, group-comparison, randomized withdrawal study.
-
Participants: Patients with chronic pain (neuropathic pain in one of the two reported studies).
-
Intervention: The study consisted of two periods. Period I involved a 10–29 day titration phase with a fentanyl 1-day patch (12.5–50.0 µg/h). Period II was a 12-week double-blind phase where patients were randomized to continue with the fentanyl patch or switch to a placebo patch.
-
Primary Endpoint Assessment: The primary endpoint was the number of days until study discontinuation due to insufficient pain relief in Period II.
-
Data Collection: Pain was scored on a visual analog scale (VAS). Other secondary endpoints included the subject's overall assessment, the number of rescue doses used, and scores on the Brief Pain Inventory short form.[4]
Study of Cyclizine for Opioid-Induced Nausea and Vomiting
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Participants: Ninety-nine women undergoing elective Caesarean section under spinal anaesthesia.
-
Intervention: Patients were randomly allocated to receive a single-dose infusion of either cyclizine 50 mg, dexamethasone 8 mg, or a placebo in 100 ml of saline 0.9% upon completion of surgery. The spinal anaesthesia included spinal morphine 0.2 mg.
-
Primary Endpoint Assessment: The primary outcome measure was the incidence of nausea.
-
Data Collection: The incidence and severity of nausea and the number of vomiting episodes were recorded. Patient satisfaction with postoperative care was also assessed using a 100 mm visual analogue scale at 24 hours.[8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of dipipanone and cyclizine, providing a visual representation of their mechanisms of action.
References
- 1. Analgesic activity of dipipanone hydrochloride in student volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morphine responsiveness, efficacy and tolerability in patients with chronic non-tumor associated pain - results of a double-blind placebo-controlled trial (MONTAS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. What are the side effects of Dipipanone Hydrochloride? [synapse.patsnap.com]
- 6. cochranelibrary.com [cochranelibrary.com]
- 7. Oxycodone for cancer‐related pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prevention of postoperative nausea and vomiting after spinal morphine for Caesarean section: comparison of cyclizine, dexamethasone and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclizine and droperidol have comparable efficacy and side effects during patient-controlled analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of the In Vivo Pharmacokinetics of Dipipanone and Methadone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo pharmacokinetics of two synthetic opioids, dipipanone and methadone. While both are potent analgesics, their pharmacokinetic profiles exhibit notable differences that influence their clinical application and research considerations. It is important to note that a direct, head-to-head in vivo comparative study of dipipanone and methadone was not identified in the available literature. Therefore, this comparison is based on data collated from separate studies.
Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for dipipanone and methadone, derived from studies in humans. It is crucial to consider the differences in study design, subject populations, and analytical methodologies when interpreting these data.
| Pharmacokinetic Parameter | Dipipanone (Oral) | Methadone (Oral) | Methadone (Intravenous) |
| Maximum Plasma Concentration (Cmax) | 29 ng/mL[1] | Variable; peak at 2.5-4 hours[2] | Not applicable |
| Time to Maximum Plasma Concentration (Tmax) | 1-2 hours[1] | 2.5-4 hours[2] | Not applicable |
| Elimination Half-Life (t½) | 3.5 hours[1] | ~22 hours (range: 5-130 hours)[2] | ~23 hours (harmonic mean)[3] |
| Area Under the Curve (AUC) | 156 ng·h/mL (converted from 156 ng·mL⁻¹·min)[1] | Data not available for direct comparison | Not applicable |
| Bioavailability | Data not available | ~75% (range: 36-100%)[2] | 100% |
| Volume of Distribution (Vd) | Data not available | ~4 L/kg (range: 2-13 L/kg)[2] | 3.59 L/kg (mean)[3] |
| Clearance | Data not available | ~0.095 L/min[2] | 106 mL/min (harmonic mean)[3] |
Note: The AUC for dipipanone was converted from the reported 156 ng ml-1 min by dividing by 60 to present the data in the more conventional unit of ng·h/mL.
Experimental Protocols
A generalized experimental protocol for an in vivo pharmacokinetic study of an opioid such as dipipanone or methadone is outlined below. Specific details may vary between individual studies.
1. Subject Recruitment and Dosing:
-
Healthy adult volunteers are typically recruited.
-
Informed consent is obtained, and subjects undergo a health screening.
-
A single dose of the drug (e.g., 10 mg dipipanone hydrochloride orally or 10-30 mg methadone hydrochloride intravenously) is administered.[1][3]
2. Blood Sampling:
-
Blood samples are collected at predetermined time points post-dosing.
-
For oral administration, sampling might occur at 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours.
-
For intravenous administration, a similar or more intensive sampling schedule is followed.
-
Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
3. Bioanalytical Method:
-
Plasma concentrations of the parent drug and its metabolites are determined using a validated analytical method.
-
Commonly used techniques include High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection, Gas-Liquid Chromatography (GLC), or Gas Chromatography-Mass Spectrometry (GC-MS).
4. Pharmacokinetic Analysis:
-
Plasma concentration-time data for each subject are analyzed using non-compartmental or compartmental pharmacokinetic models.
-
Key parameters such as Cmax, Tmax, AUC, elimination half-life, volume of distribution, and clearance are calculated.
Metabolism
Dipipanone: Recent in vitro and in vivo studies have shed light on the human metabolism of dipipanone. The primary metabolic pathways involve the opening of the pyrrolidine ring to form N-butan-4-ol or N-butanoic acid compounds. These are followed by cyclization and other transformations including hydroxylation, reduction, and O-glucuronidation.
Methadone: Methadone's metabolism is more extensively characterized and is primarily hepatic. It undergoes N-demethylation mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2B6 playing significant roles.[4] This extensive metabolism contributes to its long and variable half-life. The major metabolite is 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP).
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.
Caption: A generalized workflow for an in vivo pharmacokinetic study.
Signaling Pathways and Logical Relationships
The metabolism of methadone involves several key cytochrome P450 enzymes. The following diagram illustrates this relationship.
Caption: Key enzymes in the metabolism of methadone.
References
A Comparative Safety Analysis of Diconal Versus Other Analgesics for Researchers and Drug Development Professionals
An objective comparison of the safety profiles of Diconal (dipipanone with cyclizine), traditional opioids, non-steroidal anti-inflammatory drugs (NSAIDs), and paracetamol, supported by available data and mechanistic insights.
This guide provides a comprehensive benchmarking of the safety profile of this compound against other major classes of analgesics, including morphine as a representative strong opioid, common NSAIDs (diclofenac, ibuprofen, and naproxen), the selective COX-2 inhibitor celecoxib, and paracetamol. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the adverse effect profiles, underlying mechanisms, and relevant experimental methodologies.
Executive Summary
This compound, a combination of the potent opioid agonist dipipanone and the antihistamine cyclizine, presents a unique safety profile characterized by the adverse effects of both its components. While dipipanone shares the classic risks of opioids, such as respiratory depression, sedation, and dependence, the inclusion of cyclizine aims to mitigate opioid-induced nausea and vomiting. However, cyclizine itself contributes a notable profile of anticholinergic and central nervous system effects. Compared to morphine, this compound's safety profile is less extensively documented in modern comparative trials. NSAIDs, while effective for inflammatory pain, carry significant risks of gastrointestinal, cardiovascular, and renal adverse events. Paracetamol is generally considered safe at therapeutic doses but is associated with a high risk of severe hepatotoxicity in overdose.
Data Presentation: Comparative Adverse Event Profiles
The following tables summarize the reported adverse events for this compound and comparator analgesics. It is important to note that direct, head-to-head clinical trial data for this compound against all comparators is limited. The data presented is a synthesis from various clinical studies and drug information resources.
Table 1: Common Adverse Events of this compound and Comparator Analgesics
| Adverse Event | This compound (Dipipanone/Cyclizine) | Morphine | NSAIDs (Diclofenac, Ibuprofen, Naproxen) | Celecoxib | Paracetamol (at therapeutic doses) |
| Gastrointestinal | Nausea, vomiting, constipation, dry mouth[1] | Nausea, vomiting, constipation[1] | Dyspepsia, abdominal pain, nausea, GI bleeding/ulceration[2][3] | Abdominal pain, dyspepsia (lower risk than non-selective NSAIDs) | Nausea, vomiting (rare)[4] |
| Central Nervous System | Drowsiness, dizziness, confusion, euphoria, hallucinations[5][6][7] | Drowsiness, dizziness, sedation, euphoria[1] | Headache, dizziness | Headache, dizziness | Headache (rare) |
| Cardiovascular | Tachycardia, hypotension (cyclizine effect)[6] | Hypotension, bradycardia | Increased risk of myocardial infarction and stroke[3] | Increased risk of cardiovascular thrombotic events | - |
| Renal | Urinary retention (cyclizine effect)[6] | Urinary retention | Renal impairment, fluid retention | Renal impairment, fluid retention | - |
| Dermatological | Itching, rash | Itching (pruritus) | Rash | Rash | Rash (rare) |
| Respiratory | Respiratory depression (dipipanone effect) | Respiratory depression[1] | - | - | - |
Table 2: Serious and Less Common Adverse Events
| Adverse Event | This compound (Dipipanone/Cyclizine) | Morphine | NSAIDs (Diclofenac, Ibuprofen, Naproxen) | Celecoxib | Paracetamol |
| Abuse/Dependence | High potential for abuse and dependence[5][8][9] | High potential for abuse and dependence[1] | Low | Low | Low |
| Hepatotoxicity | Jaundice (rare, associated with cyclizine) | - | Elevated liver enzymes, rare severe hepatic reactions[2] | Elevated liver enzymes | Severe hepatotoxicity in overdose[4] |
| Cardiovascular | - | - | Serious cardiovascular thrombotic events, hypertension[3] | Increased risk of serious cardiovascular events[3] | - |
| Gastrointestinal | - | - | Serious gastrointestinal bleeding, ulceration, and perforation[2] | Lower risk of serious GI events than non-selective NSAIDs, but risk still present | - |
| Neurological | Seizures (in overdose or misuse)[6] | Seizures (in high doses) | - | - | - |
Experimental Protocols for Safety Assessment
The evaluation of analgesic safety in clinical trials follows rigorous protocols designed to systematically capture and characterize adverse events.
Protocol for Assessing Opioid-Related Adverse Events
A typical clinical trial protocol to assess the safety of an opioid analgesic like this compound or morphine would include the following elements:
-
Study Design: A randomized, double-blind, placebo-controlled, and active-comparator (e.g., morphine) design is often employed.[10]
-
Patient Population: Subjects with moderate to severe acute or chronic pain.[11]
-
Data Collection:
-
Adverse Event (AE) Monitoring: All spontaneously reported AEs are recorded at each study visit. Patients are also proactively questioned about common opioid-related side effects using a standardized checklist.[12][13]
-
Vital Signs: Blood pressure, heart rate, and respiratory rate are monitored at baseline and at regular intervals after drug administration.[14]
-
Sedation Scale: A validated scale (e.g., Richmond Agitation-Sedation Scale) is used to assess the level of sedation.[14]
-
Respiratory Depression Monitoring: Pulse oximetry is continuously monitored in the initial post-dosing period for high-risk patients. Specific criteria for what constitutes respiratory depression (e.g., respiratory rate < 8 breaths/minute) are predefined.
-
Gastrointestinal Effects: The frequency and severity of nausea, vomiting, and constipation are assessed using patient-reported outcome measures (e.g., a daily diary).[11]
-
Abuse Potential Assessment: Specific questionnaires and scales (e.g., the Addiction Research Center Inventory) are used in studies designed to evaluate abuse liability.[15]
-
-
Statistical Analysis: The incidence of each adverse event is calculated for each treatment group and compared using appropriate statistical methods (e.g., Chi-squared or Fisher's exact test).
Protocol for Assessing NSAID-Related Adverse Events
For NSAIDs, the focus of safety assessment expands to include specific monitoring for gastrointestinal, cardiovascular, and renal effects.
-
Study Design: Long-term (e.g., 6-12 months) randomized controlled trials are often necessary to detect differences in serious cardiovascular and gastrointestinal events.[2][3]
-
Patient Population: Patients with chronic inflammatory conditions such as osteoarthritis or rheumatoid arthritis.
-
Data Collection:
-
Gastrointestinal Assessment: Endoscopic evaluation at baseline and follow-up to detect ulcers and bleeding, especially in high-risk patients. Stool guaiac tests for occult blood may also be performed.
-
Cardiovascular Monitoring: Blood pressure is monitored at each visit. Adjudicated committees of cardiologists review potential cardiovascular thrombotic events (e.g., myocardial infarction, stroke).
-
Renal Function Tests: Serum creatinine and estimated glomerular filtration rate (eGFR) are measured at baseline and periodically throughout the study.
-
Hepatic Function Tests: Liver function tests (ALT, AST) are monitored, particularly for drugs like diclofenac with a known risk of hepatotoxicity.[16][17]
-
Mandatory Visualizations: Signaling Pathways
The following diagrams illustrate the key signaling pathways associated with the mechanisms of action and major adverse effects of the compared analgesics.
Caption: Opioid receptor signaling cascade.
Caption: NSAID mechanism via COX inhibition.
References
- 1. Opioid - Wikipedia [en.wikipedia.org]
- 2. Relative benefit-risk comparing diclofenac to other traditional non-steroidal anti-inflammatory drugs and cyclooxygenase-2 inhibitors in patients with osteoarthritis or rheumatoid arthritis: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative safety of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adverse events associated with single dose oral analgesics for acute postoperative pain in adults ‐ an overview of Cochrane reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The misuse/abuse of antihistamine antiemetic medication (cyclizine) by cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmacyregulation.org [pharmacyregulation.org]
- 8. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 9. Intravenous oxycodone, hydrocodone, and morphine in recreational opioid users: abuse potential and relative potencies [ouci.dntb.gov.ua]
- 10. publications.aap.org [publications.aap.org]
- 11. The opioid trial | Faculty of Pain Medicine [fpm.ac.uk]
- 12. Research approaches for evaluating opioid sparing in clinical trials of acute and chronic pain treatments: IMMPACT recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparing Analgesic Regimen Effectiveness and Safety after Surgery (CARES): protocol for a pragmatic, international multicentre randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quality statement 6 - Monitoring and management of opioid analgesic adverse effects | Australian Commission on Safety and Quality in Health Care [safetyandquality.gov.au]
- 15. Likeability and Abuse Liability of Commonly Prescribed Opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prospective observational study of adverse drug reactions to diclofenac in children - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Reproducibility of Dipipanone Receptor Binding Data: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor binding profile of dipipanone, a potent opioid analgesic. Due to the limited availability of direct, quantitative receptor binding data for dipipanone in publicly accessible literature, this guide utilizes data for the structurally similar compound, dipyanone, as a surrogate for comparative purposes. This comparison is made against established opioids: morphine, methadone, and fentanyl. The data presented is intended to offer a reproducible framework for understanding the pharmacological profile of dipipanone-like compounds.
Comparative Receptor Binding Affinity
The following table summarizes the available receptor binding and functional activity data for dipyanone and the comparator opioids at the mu (µ), delta (δ), and kappa (κ) opioid receptors. It is crucial to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.
| Compound | Receptor | Parameter | Value (nM) | Reference |
| Dipyanone | µ-opioid | EC50 | 39.9 | [1] |
| Methadone | µ-opioid | EC50 | 50.3 | [1] |
| µ-opioid | Ki | 3.378 | [2][3] | |
| Morphine | µ-opioid | Ki | 1.168 | [2][3] |
| Fentanyl | µ-opioid | Ki | 1.346 | [2][3] |
EC50 (Half maximal effective concentration) values from β-arrestin 2 recruitment assays indicate functional potency. Ki (inhibitory constant) values from radioligand binding assays indicate receptor affinity.
Mu-Opioid Receptor Signaling Pathway
Activation of the µ-opioid receptor by an agonist like dipipanone initiates a cascade of intracellular events, primarily through the Gαi/o subunit of the coupled G-protein. This leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and the modulation of ion channel activity, ultimately resulting in a reduction in neuronal excitability and neurotransmitter release.
Caption: Mu-opioid receptor signaling pathway initiated by an agonist.
Experimental Protocols
The reproducibility of receptor binding data is critically dependent on the experimental methodology. Below is a generalized protocol for a competitive radioligand binding assay, a common method for determining the binding affinity (Ki) of a compound for a specific receptor.
1. Membrane Preparation:
-
Cells stably expressing the opioid receptor of interest (e.g., CHO-K1 cells with human µ-opioid receptor) are cultured and harvested.
-
The cells are lysed, and the cell membranes are isolated through centrifugation.
-
The protein concentration of the membrane preparation is determined using a standard assay (e.g., Bradford assay).
2. Competitive Binding Assay:
-
A constant concentration of a radiolabeled ligand (e.g., [³H]DAMGO for the µ-opioid receptor) is incubated with the membrane preparation.
-
A range of concentrations of the unlabeled test compound (e.g., dipipanone) is added to compete with the radioligand for binding to the receptor.
-
The incubation is carried out in a suitable buffer at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
3. Separation and Detection:
-
The bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
-
The filters are washed to remove non-specifically bound radioligand.
-
The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow for Determining Receptor Binding Affinity
The following diagram illustrates the typical workflow for determining the receptor binding affinity of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
While direct and comprehensive receptor binding data for dipipanone remains scarce in the scientific literature, the available information for the structurally related compound dipyanone suggests a potent interaction with the µ-opioid receptor, comparable to that of methadone.[1] The reproducibility of such findings is contingent on the meticulous application of standardized experimental protocols, as outlined in this guide. Further research is warranted to fully characterize the binding profile of dipipanone at all three major opioid receptors (µ, δ, and κ) to provide a more complete understanding of its pharmacology and to ensure the reproducibility of its receptor binding data.
References
Comparative study of the abuse potential of dipipanone and oxycodone
A Comparative Study of the Abuse Potential of Dipipanone and Oxycodone
Introduction
This guide provides a comparative analysis of the abuse potential of two potent opioid analgesics, dipipanone and oxycodone. Both substances are recognized for their efficacy in managing moderate to severe pain, and both carry a significant risk of abuse, dependence, and addiction. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data to inform research and development in the field of pain management and addiction. While direct comparative studies are scarce, this guide consolidates existing non-clinical and clinical data to facilitate an objective comparison.
The information presented herein is for research and informational purposes only and should not be interpreted as an endorsement or encouragement of the misuse of these substances. The non-medical use of prescription opioids is a serious public health issue with potentially fatal consequences.
Pharmacological Profiles
| Feature | Dipipanone | Oxycodone |
| Chemical Class | Phenylpiperidine | Thebaine-derivative (semi-synthetic opioid) |
| Mechanism of Action | Full agonist at the mu-opioid receptor.[1] | Full agonist primarily at the mu-opioid receptor, with weaker affinity for kappa and delta-opioid receptors. |
| Metabolism | Primarily hepatic. | Metabolized in the liver by CYP3A4 and CYP2D6 to noroxycodone and oxymorphone, respectively. |
| Clinical Use | Management of moderate to severe pain. Its use is often restricted due to its abuse potential. | Management of moderate to severe acute and chronic pain. |
| Common Formulations | Historically available in combination with the antiemetic cyclizine (e.g., Diconal). | Available as immediate-release and extended-release formulations, and in combination with non-opioid analgesics. |
Quantitative Comparison of Abuse Potential
A direct quantitative comparison is challenging due to the limited publicly available data for dipipanone. The following tables summarize the available data for oxycodone, which is more extensively studied.
Table 1: Mu-Opioid Receptor Binding Affinity
| Compound | Receptor | Kᵢ (nM) | Notes |
| Oxycodone | Mu-Opioid | ~25.87 - 47 | Lower Kᵢ values indicate higher binding affinity. Data from various sources show some variability. |
| Dipipanone | Mu-Opioid | Data not available | As a phenylpiperidine derivative, it is expected to have a significant affinity for the mu-opioid receptor, similar to other drugs in its class like fentanyl and meperidine.[2] |
Table 2: Human Abuse Potential Studies - Subjective Effects (Oxycodone)
| Study Metric | Oxycodone (40 mg, oral) | Oxycodone (80 mg, oral) | Placebo | Notes |
| "Drug Liking" (VAS, 100-point scale) | Peak Eₘₐₓ: ~66.0 - 76.6 mm | Peak Eₘₐₓ: ~74.8 - 81.5 mm | ~50-55 mm | VAS: Visual Analog Scale. Eₘₐₓ: Maximum Effect. Scores are indicative of the subjective "high."[3][4] |
| "Take Drug Again" (VAS) | Significantly higher than placebo | Significantly higher than placebo | Baseline | Reflects the reinforcing properties of the drug. |
| "Street Value" | Higher than some other opioids like hydrocodone. | - | - | An indirect measure of abuse potential based on user preference. |
Experimental Protocols
Receptor Binding Assay
Objective: To determine the binding affinity of a compound to specific receptors, in this case, the mu-opioid receptor.
Methodology:
-
Preparation of Receptor Source: Cell membranes expressing the human mu-opioid receptor are prepared.
-
Radioligand: A radiolabeled ligand with known high affinity for the mu-opioid receptor (e.g., [³H]DAMGO) is used.
-
Competitive Binding: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (dipipanone or oxycodone).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
Intravenous Self-Administration in Rats
Objective: To assess the reinforcing effects of a drug, which is a key predictor of its abuse potential.
Methodology:
-
Subjects: Male and female Sprague-Dawley rats are typically used.
-
Surgery: Rats are surgically implanted with an indwelling catheter in the jugular vein.[5][6]
-
Apparatus: The rats are placed in operant conditioning chambers equipped with two levers.
-
Acquisition Phase: Pressing the "active" lever results in an intravenous infusion of the drug (e.g., oxycodone), while pressing the "inactive" lever has no consequence. Sessions are conducted daily.
-
Dose-Response Evaluation: Once self-administration is established, the dose of the drug per infusion is varied to determine the dose-response relationship for reinforcing effects.
-
Data Analysis: The primary endpoint is the number of infusions self-administered at each dose. A higher number of infusions indicates greater reinforcing effects. Other measures include the breakpoint in a progressive-ratio schedule of reinforcement.
Human Abuse Potential (HAP) Study
Objective: To evaluate the subjective and behavioral effects of a drug in experienced, non-dependent recreational drug users to predict its abuse liability in the real world.[7]
Methodology:
-
Study Population: Healthy, non-dependent recreational opioid users who can distinguish the effects of a positive control opioid from placebo.[8]
-
Study Design: A randomized, double-blind, placebo- and active-controlled crossover design is typically employed.[9]
-
Treatments: Participants receive single doses of the test drug (e.g., oxycodone), a positive control (a known drug of abuse, such as morphine or a high dose of the test drug), and a placebo on separate occasions, with a washout period in between.
-
Outcome Measures:
-
Subjective Effects: Assessed using validated questionnaires and Visual Analog Scales (VAS) for measures such as "Drug Liking," "Good Effects," "Bad Effects," "High," and "Willingness to Take Drug Again."[10]
-
Observer-Rated Effects: Clinicians assess participants for signs of drug effects.
-
Physiological Measures: Pupillometry (pupil constriction is a hallmark of opioid effects), respiratory rate, and oxygen saturation are monitored.
-
-
Data Analysis: The primary endpoint is typically the peak "Drug Liking" score (Eₘₐₓ) on a VAS. The effects of the test drug are compared to both placebo and the active control.
Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor Signaling Pathway
Caption: Mu-opioid receptor signaling cascade initiated by agonist binding.
Experimental Workflow for Intravenous Self-Administration
Caption: Workflow for assessing reinforcing effects via intravenous self-administration.
Logical Flow of a Human Abuse Potential Study
Caption: Logical progression of a human abuse potential clinical trial.
Discussion and Conclusion
The abuse potential of an opioid is a multifaceted characteristic influenced by its pharmacological properties, pharmacokinetics, and formulation. Based on the available evidence, both dipipanone and oxycodone possess significant abuse liability, primarily through their action as full agonists at the mu-opioid receptor.
Oxycodone has been extensively studied, and the data consistently indicate a high abuse potential. Its high "drug liking" scores in human abuse potential studies, coupled with its reinforcing effects in preclinical models, underscore this risk. The relatively rapid onset of action of immediate-release formulations contributes to its attractiveness for non-medical use.
References
- 1. What is the mechanism of Dipipanone Hydrochloride? [synapse.patsnap.com]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. Nektar Announces Topline Data from Human Abuse Potential Study for NKTR-181, a First-in-Class Investigational Opioid to Treat Chronic Pain | Nektar Therapeutics [ir.nektar.com]
- 4. dovepress.com [dovepress.com]
- 5. Escalation and reinstatement of fentanyl self-administration in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. isctm.org [isctm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Core outcome measures for opioid abuse liability laboratory assessment studies in humans: IMMPACT recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of Drug Liking in Abuse Potential Studies: A Comparison of Unipolar and Bipolar Visual Analog Scales - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Statistical Validation of Clinical Trial Endpoints for Diconal
This guide provides a comparative overview of statistical methods for validating primary and secondary endpoints in clinical trials, with a specific focus on the opioid analgesic Diconal (dipipanone). Given that specific clinical trial data for this compound is not extensively available in the public domain, this guide utilizes hypothetical scenarios and data representative of typical analgesic clinical trials.[1][2] The principles and methodologies described are fundamental to demonstrating the efficacy and safety of pain treatments.[3]
Defining Endpoints for an Analgesic Clinical Trial
The selection of appropriate endpoints is a critical first step in the design of a clinical trial.[4] For an opioid analgesic like this compound, endpoints are chosen to measure efficacy in pain relief and to monitor safety and tolerability.
-
Primary Efficacy Endpoint: The most common primary endpoint in pain clinical trials is the change in pain intensity from baseline.[5][6] This is often measured using a Visual Analog Scale (VAS) or a Numeric Pain Rating Scale (NPRS).[6][7]
-
Secondary Efficacy Endpoints: These provide additional evidence of efficacy and can include the proportion of patients achieving a certain percentage of pain relief (e.g., ≥50%), time to perceptible pain relief, and patient global impression of change (PGIC).[8][9]
-
Safety Endpoints: These are crucial for evaluating the risk profile of a drug. For an opioid like this compound, common safety endpoints include the incidence of adverse events such as nausea, dizziness, and somnolence.
Comparison of Statistical Validation Methods for the Primary Endpoint
The primary endpoint is the main measure used to determine the effectiveness of the treatment. Its statistical validation must be robust and pre-specified in the trial protocol.[10]
Scenario: A hypothetical Phase 3, randomized, double-blind, placebo-controlled trial of this compound for the management of post-operative pain. The primary endpoint is the change in VAS pain score (0-100mm) from baseline to 24 hours post-treatment.
Table 1: Comparison of Statistical Tests for the Primary Endpoint (Change in VAS Score)
| Statistical Method | Description | Advantages | Disadvantages | Hypothetical Results (p-value) |
| Independent Samples t-test | Compares the means of the change in VAS score between the this compound and placebo groups. | Simple to implement and interpret. | Does not account for baseline pain scores, which can increase variability. | 0.035 |
| Analysis of Covariance (ANCOVA) | Compares the means of the change in VAS score between groups, adjusting for the baseline VAS score as a covariate. | Increases statistical power by reducing variance; recommended for pain trials.[11] | Requires the assumption of a linear relationship between the baseline and post-treatment scores. | 0.018 |
-
Objective: To determine if there is a statistically significant difference in the change in pain intensity between the this compound and placebo groups after 24 hours, while controlling for baseline pain levels.
-
Hypotheses:
-
Null Hypothesis (H₀): There is no difference in the adjusted mean change in VAS scores between the this compound and placebo groups.
-
Alternative Hypothesis (H₁): There is a difference in the adjusted mean change in VAS scores between the this compound and placebo groups.
-
-
Model: The ANCOVA model is specified as: Change_in_VAS = β₀ + β₁ * Treatment_Group + β₂ * Baseline_VAS + ε, where ε is the random error.
-
Assumptions: The model assumes linearity of the covariate, homogeneity of regression slopes, and normality and homoscedasticity of residuals. These assumptions must be checked.
-
Interpretation: A statistically significant p-value for the Treatment_Group coefficient (typically p < 0.05) would lead to the rejection of the null hypothesis, providing evidence that this compound is effective in reducing pain compared to placebo.
Diagram 1: Workflow for Primary Endpoint Validation
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Dipipanone - Wikipedia [en.wikipedia.org]
- 3. Essential statistical principles of clinical trials of pain treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guidelines for measurement validation in clinical trial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Essential statistical principles of clinical trials of pain treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. heal.nih.gov [heal.nih.gov]
- 7. ‘How badly does it hurt?’ Challenges of measuring pain in clinical trials [clinicaltrialsarena.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Suggested Statistical Reporting Guidelines for Clinical Trials Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What Is the Numerical Nature of Pain Relief? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Diconal
Essential guidelines for the safe and compliant disposal of Diconal (Dipipanone), a Schedule I and II controlled substance, in a laboratory setting.
The proper disposal of this compound, a potent opioid analgesic, is a critical component of laboratory safety and regulatory compliance. As a controlled substance, this compound is subject to stringent regulations to prevent diversion and environmental contamination. Researchers, scientists, and drug development professionals must adhere to established protocols to ensure the safe handling and disposal of this compound. This guide provides essential information on the proper disposal procedures for this compound in a research environment.
Understanding the Regulatory Landscape
The disposal of this compound is governed by multiple agencies, including the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).[1] These regulations are in place to prevent the misuse of controlled substances and to protect the environment from pharmaceutical waste.[1][2] It is imperative that all laboratory personnel are trained on the specific protocols for handling and disposing of controlled substances in accordance with federal, state, and institutional guidelines.[1][3]
General Disposal Principles for Controlled Substances Like this compound
Direct disposal of this compound down the drain is strictly prohibited.[1][4] Improper disposal can lead to environmental contamination and poses a risk to public health.[2] The primary methods for the proper disposal of this compound involve deactivation and subsequent disposal through a certified hazardous waste contractor or a take-back program.
Key Disposal Pathways:
-
Contact Environmental Health and Safety (EHS): Before disposing of any quantity of this compound, the first and most crucial step is to contact your institution's Environmental Health and Safety (EHS) department or equivalent authority.[5] They will provide specific guidance and procedures that are in compliance with all relevant regulations.
-
Drug Deactivation Systems: Commercially available drug deactivation systems can be used to render this compound non-retrievable.[6][7][8] These systems typically use activated carbon to adsorb and deactivate the active pharmaceutical ingredient.[7][8]
-
Licensed Hazardous Waste Contractor: Your EHS department will coordinate the pickup and disposal of deactivated this compound waste through a licensed hazardous waste contractor.[5] This ensures a documented and compliant "cradle-to-grave" management of the hazardous waste.[9]
Disposal Procedures for Different Forms of this compound Waste
The specific disposal procedure for this compound will vary depending on its form. The following table summarizes the general guidelines for different types of this compound-related waste.
| Waste Type | Recommended Disposal Procedure |
| Unused or Expired this compound | 1. Do not dispose of in regular trash or down the drain. 2. Contact your institution's EHS for specific instructions. 3. Typically involves transfer to a licensed reverse distributor for destruction.[10] |
| Empty Vials and Containers | 1. Empty vials that once held this compound may still be considered hazardous waste.[11] 2. Render any labels unreadable to protect patient or research-specific information.[10] 3. Dispose of in a designated sharps container or as directed by your EHS.[10] |
| Contaminated Labware | 1. Items such as gloves, bench paper, and pipette tips contaminated with this compound should be considered hazardous waste. 2. Segregate from other laboratory waste streams. 3. Dispose of in designated hazardous waste containers as per institutional protocols.[3] |
| Residual "Waste" Product | 1. Small amounts of residual this compound from an experiment are considered waste. 2. This waste must be collected and disposed of as hazardous pharmaceutical waste. 3. Some protocols may allow for on-site deactivation using chemical methods or commercial kits before disposal. Always confirm with EHS. |
Experimental Protocol: Drug Deactivation Using a Pouch System
While specific protocols for this compound deactivation should be obtained from your EHS, the following is a general methodology based on commercially available drug deactivation pouches.[6][7]
Objective: To render the active ingredient in this compound non-retrievable for safe disposal.
Materials:
-
This compound waste (unused tablets, residual powder)
-
Commercially available drug deactivation pouch (e.g., Deterra® or similar)[6]
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Procedure:
-
Don PPE: Wear appropriate personal protective equipment.
-
Open the Pouch: Tear open the drug deactivation pouch.
-
Add this compound Waste: Carefully place the unused or expired this compound into the pouch.
-
Add Water: Fill the pouch with warm water to the indicated level, typically halfway.[6][7]
-
Seal the Pouch: Securely seal the pouch.
-
Shake to Mix: Gently shake the pouch for the recommended amount of time (e.g., 30 seconds) to ensure the this compound comes into contact with the deactivating agent (activated carbon).[6][7]
-
Dispose: Once deactivated, the sealed pouch can be placed in the designated pharmaceutical waste container for pickup by a licensed waste contractor.[6]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a research setting.
Disclaimer: This information is intended as a general guide. Always consult with your institution's Environmental Health and Safety department for specific procedures and to ensure compliance with all federal, state, and local regulations.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. dtsc.ca.gov [dtsc.ca.gov]
- 3. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 4. approvedmedwaste.com [approvedmedwaste.com]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. deterrasystem.com [deterrasystem.com]
- 7. uvmcora.org [uvmcora.org]
- 8. danielshealth.com [danielshealth.com]
- 9. epa.gov [epa.gov]
- 10. unthsc.edu [unthsc.edu]
- 11. epa.gov [epa.gov]
Essential Safety and Logistical Information for Handling Diconal
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Diconal is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational plans, and disposal procedures for this compound, a potent opioid analgesic containing dipipanone hydrochloride and cyclizine hydrochloride.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE based on risk assessment for handling potent opioids.
| PPE Component | Specification | Rationale |
| Gloves | Powder-free nitrile gloves (minimum thickness of 5 ± 2 mil) | Studies on potent opioids like fentanyl show that nitrile gloves provide excellent protection against permeation.[1][2][3] Double gloving is recommended for prolonged handling or in case of a spill. |
| Lab Coat/Gown | Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A fit-tested N95 or higher respirator | Recommended when handling powders or if there is a risk of aerosolization.[4][5] |
| Eye/Face Protection | Safety glasses with side shields, goggles, or a face shield | Protects against splashes and airborne particles. |
Quantitative Data: Glove Permeation and Occupational Exposure Limits
Table 1: Fentanyl Permeation Data for Disposable Gloves
| Glove Material | Permeation Rate (µg/cm²/min) | Breakthrough Time (minutes) | Recommendation |
| Nitrile | No measurable permeation | > 240 | Recommended |
| Latex | Permeation observed | < 240 | Not Recommended |
| Vinyl | Permeation observed | < 240 | Not Recommended |
Source: Adapted from studies on fentanyl and carfentanil permeation through commercial disposable gloves.[1][2]
Table 2: Occupational Exposure Limits (OELs) for Potent Opioids (as a reference)
| Compound | OEL - Time-Weighted Average (TWA) |
| Fentanyl | 0.1 µg/m³ |
| Sufentanil | 0.032 µg/m³ |
| Alfentanil | 1 µg/m³ |
Source: Industrial producers of fentanyl establish these OELs to limit exposure.[4][6] No established OEL for dipipanone was found; therefore, a conservative approach using the fentanyl OEL as a benchmark is advised.
Experimental Protocols
Standard Operating Procedure for Handling this compound
This protocol outlines the step-by-step process for safely handling this compound in a laboratory setting.
1. Preparation:
- Designate a specific area for handling this compound.
- Ensure the work area is clean and free of clutter.
- Verify that a spill kit and appropriate waste containers are readily accessible.
- Don all required PPE as specified in the table above.
2. Handling:
- Handle this compound in a powder form within a certified chemical fume hood or other ventilated enclosure to minimize inhalation risk.
- Use dedicated equipment (spatulas, weighing paper, etc.) for handling this compound.
- Avoid crushing tablets to prevent the generation of dust.
- If working with solutions, be mindful of potential splashes.
3. Post-Handling:
- Carefully clean all equipment and the work surface with an appropriate decontamination solution (see spill cleanup protocol).
- Remove outer gloves and dispose of them in the designated hazardous waste container.
- Remove the remaining PPE in the following order: gown, eye/face protection, respirator, and inner gloves. Dispose of all disposable items in the designated hazardous waste.
- Wash hands thoroughly with soap and water.
This compound Spill Response Protocol
Immediate and correct response to a spill is crucial to prevent exposure and contamination.
1. Evacuate and Secure the Area:
- Alert others in the vicinity of the spill.
- Evacuate non-essential personnel from the area.
- Restrict access to the contaminated area.
2. Don Appropriate PPE:
- Don a higher level of PPE if necessary, including a full-face respirator and chemical-resistant coveralls, depending on the size and nature of the spill.
3. Contain and Clean the Spill:
- For solid spills, gently cover the powder with absorbent material to prevent it from becoming airborne.
- For liquid spills, absorb the liquid with appropriate absorbent pads.
- Work from the outer edge of the spill towards the center.
- Decontaminate the area using a solution such as 10% bleach, followed by a rinse with water. Allow for adequate contact time.
4. Dispose of Waste:
- Collect all contaminated materials (absorbent pads, used PPE, etc.) in a clearly labeled hazardous waste container.
- Follow institutional guidelines for the disposal of potent opioid waste.
Visualized Workflows
The following diagrams illustrate the key procedural workflows for handling this compound safely.
References
- 1. Fentanyl and carfentanil permeation through commercial disposable gloves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fentanyl and carfentanil permeation through commercial disposable gloves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. oklahomapoison.org [oklahomapoison.org]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. ACMT and AACT Position Statement: Preventing Occupational Fentanyl and Fentanyl Analog Exposure to Emergency Responders - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
